3-Methyl-7-azaindole-5-boronic acid
Description
BenchChem offers high-quality 3-Methyl-7-azaindole-5-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-7-azaindole-5-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-3-10-8-7(5)2-6(4-11-8)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJYMXXCGNAOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NC=C2C)N=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-7-azaindole-5-boronic Acid: Properties and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-7-azaindole-5-boronic acid, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its core chemical and physical properties, discuss robust synthetic strategies, and explore its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Furthermore, this guide will highlight its significance as a privileged scaffold in the design of targeted therapeutics, particularly kinase inhibitors, supported by field-proven insights and detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Introduction: The Significance of a Privileged Scaffold
3-Methyl-7-azaindole-5-boronic acid belongs to the class of azaindoles, which are bioisosteres of indoles and purines.[1] The strategic placement of a nitrogen atom in the benzene portion of the indole ring system can significantly modulate physicochemical properties such as solubility, pKa, and lipophilicity, while also introducing a key hydrogen bond acceptor site.[2][3] This makes the 7-azaindole core a "privileged structure" in drug discovery, frequently utilized to enhance target binding affinity and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][4]
The true synthetic utility of this scaffold is unlocked by the boronic acid moiety at the 5-position. Boronic acids are exceptionally versatile synthetic intermediates, renowned for their stability, low toxicity, and, most importantly, their participation in the Suzuki-Miyaura cross-coupling reaction.[5] This powerful carbon-carbon bond-forming reaction allows for the efficient linkage of the 3-methyl-7-azaindole core to a wide array of aryl and heteroaryl partners, providing a modular and highly effective approach to building molecular complexity. Consequently, this reagent is instrumental in the synthesis of numerous biologically active molecules, particularly in the development of kinase inhibitors for oncology.[6][7]
Core Chemical & Physical Properties
A thorough understanding of a reagent's physical properties is fundamental to its successful application in synthesis. The key properties of 3-Methyl-7-azaindole-5-boronic acid and its commonly used pinacol ester derivative are summarized below. The pinacol ester is often favored for its enhanced stability and ease of handling, as boronic acids themselves can be susceptible to dehydration to form boroxines or undergo protodeboronation.[8][9]
| Property | 3-Methyl-7-azaindole-5-boronic acid | 3-Methyl-7-azaindole-5-boronic acid pinacol ester |
| CAS Number | 1454301-64-4[10] | 1111637-95-6[11][12] |
| Molecular Formula | C₈H₉BN₂O₂ | C₁₄H₁₉BN₂O₂[12] |
| Molecular Weight | 175.98 g/mol | 258.12 g/mol [12] |
| Appearance | Typically an off-white to pale yellow solid | White to off-white solid |
| Melting Point | Data not widely available | 243-248 °C[13] |
| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and THF[14] | Soluble in common organic solvents |
| Storage Conditions | Keep refrigerated (-20°C), under an inert atmosphere, and away from moisture and strong oxidizing agents[13] | Keep refrigerated (-20°C), in a dry, sealed container[12] |
Molecular Structure and Characterization
The structure of 3-Methyl-7-azaindole-5-boronic acid combines the planar, aromatic 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core with a methyl group at the C3 position and the boronic acid functional group at the C5 position.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Stability and Potential Side Reactions: Protodeboronation
A key consideration when working with aryl and heteroaryl boronic acids is their susceptibility to protodeboronation , a side reaction where the C-B bond is cleaved and replaced by a C-H bond. [15]This process consumes the valuable building block and reduces the yield of the desired coupling product. Protodeboronation is often catalyzed by base and is more pronounced for electron-deficient or certain heteroaromatic systems. [8][16][17] Mitigation Strategies:
-
Use of Pinacol Esters: Boronic acid pinacol esters are generally more stable towards protodeboronation than the corresponding free acids. [8]* Reaction Conditions: Careful optimization of the base, solvent, and temperature can minimize this side reaction. For example, using milder bases like CsF or K₃PO₄ can be beneficial. [18]* In Situ Generation: In some cases, the boronate ester can be generated and used in a one-pot coupling reaction without isolation. [9]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 3-Methyl-7-azaindole-5-boronic acid (or its pinacol ester) with an aryl or heteroaryl bromide. As with any reaction, optimization may be required for specific substrates.
Materials:
-
3-Methyl-7-azaindole-5-boronic acid pinacol ester (1.2 equivalents)
-
Aryl/Heteroaryl Bromide (1.0 equivalent)
-
Palladium Catalyst: PdCl₂(dppf)·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert atmosphere supplies (Nitrogen or Argon)
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 3-methyl-7-azaindole-5-boronic acid pinacol ester (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane:water) via syringe. The reaction should be sufficiently concentrated, typically 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block (e.g., 85 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired product.
Applications in Drug Discovery: A Kinase Inhibitor Scaffold
The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors. [3]Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. [2]Most kinase inhibitors are designed to be ATP-competitive, binding in the same pocket as the enzyme's natural substrate, adenosine triphosphate. [4] The 7-azaindole moiety is an excellent "hinge-binder." The pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) acts as a hydrogen bond acceptor. This pattern allows the scaffold to form two key hydrogen bonds with the "hinge region" of the kinase ATP-binding site, effectively anchoring the inhibitor in place. [6][7] The use of 3-Methyl-7-azaindole-5-boronic acid allows medicinal chemists to readily attach this potent hinge-binding fragment to other molecular components (via Suzuki coupling at the C5 position) that can occupy other pockets of the ATP-binding site, thereby building high-affinity and selective inhibitors. This modular approach has been successfully used to develop inhibitors for a wide range of kinases, including ALK, Aurora, and DYRK1A. [2]
Safety and Handling
While boronic acids are generally considered to have low toxicity, standard laboratory safety practices must be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere to prevent degradation. [12][13]* Incompatibilities: Avoid strong oxidizing agents.
Conclusion
3-Methyl-7-azaindole-5-boronic acid is a highly valuable and versatile building block for drug discovery and organic synthesis. Its chemical properties are defined by the privileged 7-azaindole scaffold, which provides ideal features for kinase hinge-binding, and the synthetically tractable boronic acid group, which enables modular synthesis via the Suzuki-Miyaura reaction. A comprehensive understanding of its properties, synthetic access, and reactivity, including potential side reactions like protodeboronation, allows researchers to effectively harness its potential in the creation of complex and biologically active molecules. The continued application of this and related reagents will undoubtedly fuel further innovation in medicinal chemistry.
References
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved January 19, 2026, from [Link]
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
-
ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved January 19, 2026, from [Link]
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165.
-
CORE. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Retrieved January 19, 2026, from [Link]
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved January 19, 2026, from [Link]
-
WordPress. (n.d.). Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved January 19, 2026, from [Link]
- Gray, D. L., et al. (2016). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron Letters, 57(47), 5223-5226.
-
Semantic Scholar. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved January 19, 2026, from [Link]
-
The Hartwig Group. (n.d.). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. Retrieved January 19, 2026, from [Link]
- RSC Publishing. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
-
Wikipedia. (n.d.). Miyaura borylation. Retrieved January 19, 2026, from [Link]
-
Semantic Scholar. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved January 19, 2026, from [Link]
- Keighron, J. D., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(8), 2346-2358.
-
NIH Public Access. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved January 19, 2026, from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
-
ResearchGate. (2018). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with.... Retrieved January 19, 2026, from [Link]
- MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2893.
- Google Patents. (n.d.). US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved January 19, 2026, from [Link]
- Singh, U. P., et al. (2021). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
- ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-495.
-
PubChem. (n.d.). 5-Azaindole. Retrieved January 19, 2026, from [Link]
-
Encyclopedia.pub. (2023). Synthesis of Variolins, Meridianins, and Meriolins. Retrieved January 19, 2026, from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 11. 3-Methyl-7-azaindole-5-boronic acid | 1111637-95-6 [chemicalbook.com]
- 12. CAS 1111637-95-6 | 3-Methyl-7-azaindole-5-boronic acid pinacol ester - Synblock [synblock.com]
- 13. 7-Azaindole-5-boronic acid pinacol ester 97 754214-56-7 [sigmaaldrich.com]
- 14. 7-Azaindole-5-boronic acid pinacol ester CAS#: 754214-56-7 [m.chemicalbook.com]
- 15. Protodeboronation [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis of 3-Methyl-7-azaindole-5-boronic acid pinacol ester
Introduction: The Strategic Importance of 3-Methyl-7-azaindole-5-boronic acid pinacol ester in Modern Drug Discovery
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds. This structural modification often imparts improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for successful drug development. The introduction of a boronic acid pinacol ester at the C-5 position, and a methyl group at the C-3 position, transforms the 7-azaindole core into a versatile building block, namely 3-Methyl-7-azaindole-5-boronic acid pinacol ester (CAS No. 1111637-95-6)[1]. This reagent is of paramount importance for the synthesis of complex molecules, particularly kinase inhibitors, through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Kinase inhibitors are at the forefront of targeted cancer therapy, and the 7-azaindole core is a key feature in several approved drugs, including the BRAF kinase inhibitor Vemurafenib. This guide provides a comprehensive overview of the synthetic strategy, mechanistic rationale, and a detailed experimental protocol for the preparation of this valuable synthetic intermediate.
Retrosynthetic Analysis and Strategic Approach
The most convergent and widely employed strategy for the synthesis of 3-Methyl-7-azaindole-5-boronic acid pinacol ester involves a late-stage introduction of the boronic ester functionality onto a pre-formed 3-methyl-7-azaindole core. This approach is advantageous as it allows for the synthesis of a common halogenated intermediate that can be diversified through various cross-coupling reactions. The key transformation is the Miyaura borylation, a robust palladium-catalyzed reaction that couples a halide with a diboron reagent.
Our retrosynthetic analysis, therefore, disconnects the C-B bond at the C-5 position, leading back to a halogenated precursor, typically 5-bromo-3-methyl-7-azaindole. This precursor can be synthesized from commercially available starting materials through established methods for constructing the 7-azaindole ring system.
Synthetic Pathway and Mechanistic Insights
The synthesis of 3-Methyl-7-azaindole-5-boronic acid pinacol ester can be conceptually divided into two main stages: the construction of the 5-bromo-3-methyl-7-azaindole core and the subsequent palladium-catalyzed Miyaura borylation.
Part 1: Synthesis of the 5-Bromo-3-methyl-7-azaindole Intermediate
The construction of the 7-azaindole ring system can be achieved through various named reactions. A common and effective method involves the cyclization of a suitably substituted aminopyridine derivative. The synthesis of the key intermediate, 5-bromo-3-methyl-7-azaindole, is a critical first step. While various synthetic routes to substituted 7-azaindoles exist, a prevalent strategy involves the functionalization of a pre-existing pyridine ring.
Part 2: Miyaura Borylation for the Introduction of the Pinacol Boronate Ester
The Miyaura borylation reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-boron bonds with high efficiency and functional group tolerance.[2][3] The reaction of 5-bromo-3-methyl-7-azaindole with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base affords the desired 3-Methyl-7-azaindole-5-boronic acid pinacol ester.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) is frequently employed. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Base: A mild base like potassium acetate (KOAc) or potassium carbonate (K₂CO₃) is crucial.[2][4] Its role is to activate the diboron reagent, facilitating the transmetalation step. A strong base is avoided as it can promote competitive side reactions, including the Suzuki-Miyaura coupling of the product with the starting material.
-
Solvent: Anhydrous aprotic polar solvents such as 1,4-dioxane or dimethylformamide (DMF) are typically used to ensure the solubility of the reactants and maintain a suitable reaction temperature. The addition of a small amount of water can sometimes be beneficial in the case of using K₂CO₃.
-
Diboron Reagent: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent for this transformation. The resulting pinacol ester is generally stable, crystalline, and easily purified by chromatography, making it an ideal intermediate for subsequent cross-coupling reactions.
Catalytic Cycle of the Miyaura Borylation:
Caption: Catalytic cycle of the Miyaura borylation reaction.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis of the target compound.
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Supplier Recommendation |
| 5-Bromo-3-methyl-7-azaindole | 183208-34-6 | 211.05 | Commercially Available |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | High Purity (≥98%) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 72287-26-4 | 731.73 | Stored under inert gas |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | Anhydrous |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous |
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3-methyl-7-azaindole (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), and potassium acetate (2.5 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is a critical step to prevent the oxidation of the palladium catalyst.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq.) to the flask under a positive pressure of the inert gas.
-
Add anhydrous 1,4-dioxane via a syringe. The final concentration should be approximately 0.1 M with respect to the starting halide.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product should be observed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The product, 3-Methyl-7-azaindole-5-boronic acid pinacol ester, is a white to off-white solid.[5]
-
Characterization Data:
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₄H₁₉BN₂O₂ |
| Molecular Weight | 258.12 g/mol |
| ¹H NMR | Consistent with the structure, showing characteristic peaks for the azaindole core, the methyl group, and the pinacol protons. |
| ¹³C NMR | Consistent with the structure, showing the expected number of carbon signals. |
| Mass Spectrometry | [M+H]⁺ at m/z 259.16 |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, a small amount of additional catalyst can be added. Ensure that the reagents and solvent are anhydrous, as water can deactivate the catalyst and hydrolyze the boronic ester.
-
Low Yield: Poor quality of the starting halide or the diboron reagent can lead to lower yields. It is advisable to use freshly purchased or purified reagents.
-
Side Reactions: The formation of a de-brominated byproduct (3-methyl-7-azaindole) can sometimes be observed. This can be minimized by ensuring a strictly inert atmosphere and using a high-quality palladium catalyst.
-
Purification Challenges: The product can sometimes co-elute with unreacted bis(pinacolato)diboron. Careful optimization of the chromatographic conditions is necessary. A useful tip is to wash the crude organic extract with a dilute aqueous base to hydrolyze and remove some of the excess diboron reagent.
Conclusion
The synthesis of 3-Methyl-7-azaindole-5-boronic acid pinacol ester via the Miyaura borylation of 5-bromo-3-methyl-7-azaindole is a robust and reliable method for accessing this key building block. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently produce this valuable compound in high yield and purity. This guide provides a solid foundation for the successful synthesis and application of this important intermediate in the pursuit of novel therapeutics.
References
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
boronic esters - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Miyaura Borylation Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Azaindole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 - EPO. European Patent Office. [Link]
Sources
- 1. CAS 1111637-95-6 | 3-Methyl-7-azaindole-5-boronic acid pinacol ester - Synblock [synblock.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole-5-boronic acid pinacol ester CAS#: 754214-56-7 [m.chemicalbook.com]
An In-Depth Technical Guide to 3-Methyl-7-azaindole-5-boronic acid Pinacol Ester
Introduction: The Strategic Value of the 7-Azaindole Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide range of biological targets. The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) scaffold is a prime example of such a framework.[1][2] As a bioisostere of both indole and the purine system, the strategic placement of a nitrogen atom in the indole ring can significantly modulate a molecule's physicochemical properties, including solubility, metabolic stability, and target binding affinity, while opening new intellectual property avenues.[3] 7-azaindoles are particularly prominent in the design of kinase inhibitors, where the pyridine nitrogen and pyrrole N-H group can form critical hydrogen bond interactions with the hinge region of the ATP binding site.[3][4]
This guide focuses on a key reagent for introducing this valuable moiety: 3-Methyl-7-azaindole-5-boronic acid pinacol ester (CAS: 1111637-95-6). While the free boronic acid (CAS: 1454301-64-4) exists, the pinacol ester is the overwhelmingly preferred reagent in synthetic applications due to its enhanced stability and ease of handling.[5] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the compound's properties, synthesis, and application, with a core focus on its utility in the cornerstone of modern carbon-carbon bond formation: the Suzuki-Miyaura cross-coupling reaction.
Section 1: Core Reagent Profile: Physicochemical Properties and Handling
Understanding the fundamental properties of a building block is critical for its successful application. The pinacol ester of 3-Methyl-7-azaindole-5-boronic acid is a stable, solid material, a characteristic that belies the often-transient nature of free boronic acids.
Causality of Pinacol Ester Preference: Free boronic acids are susceptible to dehydration, leading to the formation of cyclic trimers known as boroxines. This process can complicate reaction stoichiometry and reduce reagent efficacy. The pinacol ester protecting group sterically hinders this pathway, resulting in a reagent with a significantly longer shelf-life that is stable to air and moisture, thereby ensuring reproducibility in high-throughput and discovery chemistry settings.[6]
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
| CAS Number | 1111637-95-6 | [7][8][9] |
| Chemical Name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | [7] |
| Molecular Formula | C₁₄H₁₉BN₂O₂ | [7] |
| Molecular Weight | 258.12 g/mol | [7] |
| Appearance | Solid | [10] |
| Storage Temperature | Dry, sealed place; some suppliers recommend -20°C for long-term storage. | [7] |
| Solubility | Soluble in methanol, ethanol, THF, and dioxane. | [10] |
Self-Validating Handling Protocol: To ensure the integrity of the reagent for quantitative applications, a strict handling protocol is advised:
-
Inert Atmosphere Operations: While stable, for reactions requiring high precision, handle the reagent under an inert atmosphere (e.g., Argon or Nitrogen) to prevent any potential for slow hydrolysis over time, especially if the container is opened frequently.
-
Aliquoting: For frequent use, it is best practice to aliquot the reagent into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to atmospheric moisture.
-
Storage: Store in a desiccator or a controlled low-humidity environment. For long-term storage, follow the supplier's specific temperature recommendations.[7]
Section 2: Synthesis and Regiochemical Control
The creation of 3-Methyl-7-azaindole-5-boronic acid pinacol ester is a multi-step process that hinges on two key strategic challenges: the initial construction of the 7-azaindole core and the subsequent regioselective installation of the boronic ester at the C-5 position.
2.1. Formation of the 7-Azaindole Core: Traditional indole syntheses like the Fischer or Bartoli methods are often inefficient for azaindoles due to the electron-deficient nature of the starting pyridine precursors.[1] Modern approaches have overcome these limitations. One powerful strategy involves a domino reaction between readily available 2-fluoro-3-methylpyridine and various arylaldehydes, where the choice of an alkali-amide base can selectively control the outcome.[1][11]
2.2. Regioselective Borylation: Achieving borylation specifically at the C-5 position is non-trivial. Direct C-H activation and borylation has emerged as the most elegant and atom-economical method. Iridium-catalyzed C-H borylation is particularly effective for nitrogen-containing heterocycles.[12] The regioselectivity of this reaction is a sophisticated interplay of sterics and electronics. For many 2-substituted indoles and azaindoles, the reaction is directed to the C-7 position.[13][14] However, through the use of specific directing groups or by starting with a pre-functionalized halogenated azaindole (e.g., 5-bromo-3-methyl-7-azaindole), the boronic ester can be installed at the desired C-5 position, typically via a Miyaura borylation reaction.[15]
Figure 1: A generalized synthetic workflow for accessing the target boronic ester.
Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 3-Methyl-7-azaindole-5-boronic acid pinacol ester is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless drug discovery programs.[16][17]
3.1. The Catalytic Cycle: A Mechanistic Blueprint The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
3.2. Causality in Protocol Design: A Self-Validating System A robust Suzuki protocol is a system where each component has a defined, verifiable role. The choices made are not arbitrary but are based on mechanistic understanding and empirical evidence.
-
Palladium Catalyst/Ligand: The "engine" of the reaction. The choice of ligand (e.g., dppf, SPhos, XPhos) is critical. Bulky, electron-rich phosphine ligands stabilize the Pd(0) state and promote the rate-limiting oxidative addition step, especially with less reactive aryl chlorides. For unprotected N-H substrates like azaindoles, certain ligands can prevent catalyst inhibition by the substrate or product.[18]
-
Base: The base is essential for activating the boronic ester to form a more nucleophilic borate species, which facilitates transmetalation. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial. Stronger bases can be detrimental for substrates with sensitive functional groups, while weaker bases may lead to slow or incomplete reactions. For N-H containing heterocycles, a base like K₃PO₄ is often effective.[18]
-
Solvent System: Typically a mixture of an organic solvent (e.g., dioxane, THF, DME) and water. The water is critical for dissolving the inorganic base and facilitating the formation of the active borate species. The choice of organic solvent influences the solubility of the reactants and the thermal stability of the catalyst.
3.3. Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling This protocol provides a reliable starting point for coupling 3-Methyl-7-azaindole-5-boronic acid pinacol ester with a generic aryl bromide.
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 3-Methyl-7-azaindole-5-boronic acid pinacol ester (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Inerting the System: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system. A common choice is a 3:1 to 5:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to ensure all reagents are dissolved at the reaction temperature.
-
Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (0.03-0.05 eq). The catalyst is often added last to a stirring solution to prevent localized heating and decomposition.
-
Reaction: Heat the reaction mixture to 85-110 °C with vigorous stirring. Reaction progress can be monitored by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.[19]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to yield the desired biaryl product.
Table 2: Troubleshooting Common Suzuki-Miyaura Coupling Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently strong base; Low reaction temperature. | Ensure proper degassing of solvents; Switch to a more active catalyst/ligand system (e.g., a palladacycle precatalyst); Use a stronger base (e.g., Cs₂CO₃); Increase reaction temperature (consider microwave heating).[16] |
| Recovery of Boronic Ester | Inefficient transmetalation. | Ensure the base is sufficiently soluble; Increase the amount of water in the solvent system; Switch to a different base. |
| Protodeborylation | Boronic ester is cleaved and replaced with a hydrogen atom. | This is often base- or temperature-mediated. Use a milder base (e.g., K₃PO₄); Lower the reaction temperature and extend the reaction time. |
| Homocoupling of Boronic Ester | Oxygen contamination leading to oxidative coupling of the boronic ester. | Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere. |
Section 4: Applications in Drug Discovery & Medicinal Chemistry
The 3-Methyl-7-azaindole moiety installed using this reagent is a powerful tool for modulating biological activity. Its utility is well-documented in the pursuit of novel therapeutics.
-
Kinase Inhibition: As previously noted, the 7-azaindole core is a superb mimic of the adenine hinge-binding motif. This has been exploited in the development of numerous kinase inhibitors. For example, 3,5-disubstituted-7-azaindole derivatives have been synthesized as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer.[4] The synthesis of these molecules often involves sequential Suzuki couplings at the C-3 and C-5 positions.[4]
-
Antiparasitic Agents: In the search for new treatments for Human African Trypanosomiasis, lead optimization efforts focused on a series of 3,5-disubstituted-7-azaindoles.[19] The synthesis of a library of analogs relied on a key Suzuki reaction to install various aryl groups at the 3-position, starting from an intermediate that already contained a functional group at the 5-position, demonstrating the modularity this chemistry provides.[19]
Table 3: Examples of Bioactive Molecules Synthesized Using Azaindole Boronic Esters
| Parent Structure | Therapeutic Target/Area | Synthetic Strategy | Reference |
| 3,5-Disubstituted-7-azaindole | Anaplastic Lymphoma Kinase (ALK) | Sequential Suzuki-Miyaura cross-coupling reactions. | [4] |
| 3,5-Disubstituted-7-azaindole | Trypanosoma brucei (HAT) | Suzuki coupling to install diverse 3-position substituents. | [19] |
| Meriolin Analogues | Cyclin-Dependent Kinases (CDKs) | Masuda borylation followed by a one-pot Suzuki coupling. | [15] |
| Cdc7 Inhibitors | Cell division cycle 7 (Cdc7) Kinase | Suzuki coupling with aryl/heteroaryl boronic acids. | [4] |
Conclusion
3-Methyl-7-azaindole-5-boronic acid pinacol ester is more than a mere chemical reagent; it is an enabling tool for modern drug discovery. Its enhanced stability over the corresponding free boronic acid ensures reliability and reproducibility, while its application in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient introduction of the privileged 7-azaindole scaffold into complex molecules. From kinase inhibitors for oncology to novel antiparasitic agents, the strategic use of this building block continues to empower medicinal chemists to explore new chemical space and design the next generation of therapeutic agents. A thorough understanding of its properties, handling, and the mechanistic nuances of its application is paramount to leveraging its full potential.
References
-
Organic Chemistry Frontiers. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-Methylpyridine and Aldehydes. Royal Society of Chemistry. [Link]
-
Paul, S., et al. (2006). Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. Journal of the American Chemical Society. [Link]
-
Gantner, M. E., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]
-
Sci-Hub. Iridium-Catalyzed C–H Borylation-Based Synthesis of Natural Indolequinones. [Link]
-
Angewandte Chemie International Edition. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. [Link]
-
Royal Society of Chemistry. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ResearchGate. Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation | Request PDF. [Link]
-
National Institutes of Health. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. [Link]
-
Aribo Chem. Cas:70807-37-3 Name:3-hydroxyazetidine-3-carboxylic acid. [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
ResearchGate. Synthesis of 7-azaindole derivatives, starting from different cyclic imines. [Link]
-
Arkivoc. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. [Link]
-
European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. [Link]
-
MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
-
Encyclopedia.pub. Synthesis of Variolins, Meridianins, and Meriolins. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. [Link]
-
ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
-
PubMed. Design and discovery of boronic acid drugs. [Link]
-
National Institutes of Health. Azaindole Therapeutic Agents. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 5. 3-Methyl-7-azaindole-5-boronic acid | 1454301-64-4 [chemicalbook.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. CAS 1111637-95-6 | 3-Methyl-7-azaindole-5-boronic acid pinacol ester - Synblock [synblock.com]
- 8. 3-Methyl-7-azaindole-5-boronic acid | 1111637-95-6 [chemicalbook.com]
- 9. matrixscientific.com [matrixscientific.com]
- 10. 754214-56-7 CAS MSDS (7-Azaindole-5-boronic acid pinacol ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.msu.edu [chemistry.msu.edu]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of 3-Methyl-7-azaindole-5-boronic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 3-Methyl-7-azaindole-5-boronic acid, a valuable heterocyclic building block in modern medicinal chemistry. Given the prevalence of the 7-azaindole scaffold in clinically relevant molecules, particularly as a hinge-binding motif in kinase inhibitors, a thorough understanding of its derivatives is paramount for drug discovery and development professionals.[1] This document delineates a plausible synthetic pathway, detailed analytical characterization, and insights into its application, with a focus on providing practical, field-proven knowledge. The information presented herein is intended to empower researchers to confidently utilize this reagent in their synthetic endeavors.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged structure in medicinal chemistry, largely due to its ability to act as a bioisostere of indole and purine systems.[1] The strategic placement of the pyridine nitrogen introduces a key hydrogen bond acceptor, which, in conjunction with the pyrrole N-H hydrogen bond donor, facilitates bidentate hydrogen bonding with the hinge region of many protein kinases. This interaction is a cornerstone of many potent and selective kinase inhibitors. The introduction of a methyl group at the 3-position and a boronic acid at the 5-position of the 7-azaindole scaffold, as in 3-Methyl-7-azaindole-5-boronic acid, provides a versatile handle for further chemical elaboration through reactions such as the Suzuki-Miyaura cross-coupling. This makes it a highly sought-after intermediate in the synthesis of complex, biologically active molecules.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 3-Methyl-7-azaindole-5-boronic acid and its commonly used pinacol ester derivative is presented in Table 1. The pinacol ester is often favored in synthesis due to its enhanced stability and ease of handling compared to the free boronic acid.[4][5]
| Property | 3-Methyl-7-azaindole-5-boronic acid | 3-Methyl-7-azaindole-5-boronic acid pinacol ester |
| Molecular Formula | C₈H₉BN₂O₂ | C₁₄H₁₉BN₂O₂ |
| Molecular Weight | 175.98 g/mol | 258.12 g/mol [4] |
| CAS Number | 1454301-64-4 | 1111637-95-6[4] |
| Appearance | Off-white to light yellow solid | White to off-white solid |
| Solubility | Soluble in methanol, DMSO | Soluble in DCM, THF, Ethyl Acetate |
| Storage | Store at -20°C under inert atmosphere | Store at -20°C under inert atmosphere |
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis commences with the commercially available 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine and proceeds through a lithium-halogen exchange followed by borylation and subsequent protection as the pinacol ester.
Caption: Proposed synthetic route for 3-Methyl-7-azaindole-5-boronic acid pinacol ester.
Step-by-Step Experimental Protocol
Step 1: N-Protection of 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
-
Rationale: Protection of the pyrrole nitrogen is crucial to prevent side reactions during the subsequent lithiation step. A silyl-based protecting group like SEM is often employed due to its stability under the reaction conditions and ease of removal.
-
Procedure:
-
To a solution of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in anhydrous THF at 0°C, add triethylamine (1.5 equiv.).
-
Slowly add [2-(chloromethoxy)ethyl]trimethylsilane (SEM-Cl, 1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Lithium-Halogen Exchange and Borylation
-
Rationale: This step creates the key carbon-boron bond. The reaction is performed at low temperature to ensure regioselectivity and prevent decomposition of the organolithium intermediate. Trialkyl borates are excellent electrophiles for this transformation.[6]
-
Procedure:
-
Dissolve the N-protected 5-bromo-3-methyl-7-azaindole (1.0 equiv.) in anhydrous THF and cool to -78°C under an inert atmosphere.
-
Add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise, maintaining the temperature below -70°C.
-
Stir the resulting solution at -78°C for 1 hour.
-
Add trimethyl borate (1.5 equiv.) in one portion and continue stirring at -78°C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers contain the crude boronic acid.
-
Step 3: Pinacol Ester Formation
-
Rationale: The crude boronic acid is often converted directly to its more stable pinacol ester for ease of purification and long-term storage.
-
Procedure:
-
Concentrate the organic extracts from the previous step.
-
Redissolve the crude boronic acid in toluene and add pinacol (1.2 equiv.).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water for 4-6 hours.
-
Cool the reaction mixture and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford 3-Methyl-7-azaindole-5-boronic acid pinacol ester.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of 3-Methyl-7-azaindole-5-boronic acid and its pinacol ester. The following are expected analytical data based on the structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the azaindole core, the methyl group, and, in the case of the pinacol ester, the methyl groups of the pinacol moiety.
-
¹³C NMR: The carbon NMR will provide information on the carbon skeleton. The carbon attached to the boron atom will typically exhibit a broad signal due to quadrupolar relaxation.
-
¹¹B NMR: Boron-11 NMR is a valuable tool for characterizing boronic acids and their esters, with expected chemical shifts in the range of 20-30 ppm for the trigonal boronate ester.[7]
| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |
| Azaindole-H2 | 7.2 - 7.4 | 120 - 125 |
| Azaindole-H4 | 8.0 - 8.2 | 145 - 150 |
| Azaindole-H6 | 8.3 - 8.5 | 148 - 152 |
| Azaindole-NH | 11.5 - 12.5 (broad) | - |
| -CH₃ | 2.3 - 2.5 | 12 - 15 |
| Pinacol -CH₃ (ester) | ~1.3 | ~25 |
| Pinacol C(CH₃)₂ (ester) | - | ~84 |
| C-B | - | ~130 (broad) |
Note: Expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Electrospray Ionization (ESI-MS): This technique should readily show the protonated molecular ion [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition.
| Compound | Ionization Mode | Expected m/z [M+H]⁺ |
| 3-Methyl-7-azaindole-5-boronic acid | ESI+ | 177.0830 |
| 3-Methyl-7-azaindole-5-boronic acid pinacol ester | ESI+ | 259.1612 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of the synthesized material.
-
Rationale: A reverse-phase HPLC method is suitable for determining the purity of the boronic acid and its pinacol ester. A gradient elution with a C18 column is a good starting point. The mobile phase composition and pH may need to be optimized to achieve good peak shape and resolution, especially for the more polar boronic acid.
-
Typical HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Reactivity and Stability
Boronic acids and their esters are known for their unique reactivity and stability profiles.
-
Reactivity: The primary utility of 3-Methyl-7-azaindole-5-boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It readily couples with a wide range of aryl and heteroaryl halides or triflates to form C-C bonds. This reaction is a cornerstone of modern drug discovery for constructing biaryl and hetero-biaryl scaffolds.[2][8]
-
Stability: Free boronic acids can be susceptible to dehydration to form boroxines and are prone to protodeboronation under certain conditions. The pinacol ester is significantly more stable and is therefore the preferred form for storage and many synthetic applications. It is recommended to store both the boronic acid and its pinacol ester under an inert atmosphere at low temperatures to minimize degradation.
Application in Drug Discovery: A Kinase Inhibitor Synthesis Paradigm
The 3-Methyl-7-azaindole-5-boronic acid scaffold is of high interest for the synthesis of kinase inhibitors. The following workflow illustrates its application in a representative Suzuki-Miyaura coupling to generate a core structure common in many kinase inhibitors.
Caption: A typical Suzuki-Miyaura coupling workflow utilizing 3-Methyl-7-azaindole-5-boronic acid pinacol ester.
This coupling reaction enables the introduction of diverse aryl and heteroaryl moieties at the 5-position of the 7-azaindole core, allowing for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Conclusion
3-Methyl-7-azaindole-5-boronic acid and its pinacol ester are invaluable tools for the modern medicinal chemist. Their strategic importance lies in the privileged nature of the 7-azaindole scaffold for kinase inhibition and the synthetic versatility afforded by the boronic acid functionality. This guide provides a foundational understanding of its synthesis, characterization, and application, intended to facilitate its effective use in the discovery and development of novel therapeutics.
References
-
Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
- Azaindole derivatives as multi kinase inhibitors. (n.d.). Google Patents.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). Molecules, 27(13), 4235.
- Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. (n.d.). Google Patents.
- Mérour, J. Y., & Joseph, B. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2877.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Azaindole derivatives as multi kinase inhibitors. (n.d.). Google Patents.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
-
Supporting Information 22-01-15. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2021). Pharmaceuticals, 14(11), 1109.
-
Azaindole derivatives as tyrosine kinase inhibitors - Patent US-9187487-B2. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- Design and discovery of boronic acid drugs. (2020). European Journal of Medicinal Chemistry, 195, 112270.
-
Synthesis of Variolins, Meridianins, and Meriolins. (2023). Encyclopedia.pub. Retrieved January 19, 2026, from [Link]
-
SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010). European Patent Office. Retrieved January 19, 2026, from [Link]
- Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. (2022). IntechOpen.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Molecules, 29(12), 2899.
-
Design and discovery of boronic acid drugs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry, 66(11), 7479–7500.
- Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024).
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). Molecules, 27(13), 4235.
- Synthetic process of 5-bromo-7-azaindole. (n.d.). Google Patents.
- Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. (2021). Scientific Reports, 11(1), 1-16.
-
Indole, 3-methyl-. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]
-
Boronic acid, ethyl-. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2014102377A1 - Azaindole derivatives as multi kinase inhibitors - Google Patents [patents.google.com]
- 4. CAS 1111637-95-6 | 3-Methyl-7-azaindole-5-boronic acid pinacol ester - Synblock [synblock.com]
- 5. 3-Methyl-7-azaindole-5-boronic acid | 1111637-95-6 [chemicalbook.com]
- 6. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
The 7-Azaindole Scaffold: A Technical Guide to a Privileged Structure in Medicinal Chemistry
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has ascended from a heterocyclic curiosity to a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties, acting as a bioisostere of the ubiquitous indole moiety, have established it as a privileged scaffold, particularly in the design of kinase inhibitors.[4][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the 7-azaindole core. We will dissect its fundamental physicochemical properties, detail robust synthetic and functionalization methodologies, analyze its critical role in drug-target interactions with a focus on kinase inhibition, and provide validated experimental protocols to empower its application in the laboratory.
The Foundation: Physicochemical Properties and Bioisosteric Advantage
The strategic replacement of a carbon atom with nitrogen at the 7-position of the indole ring fundamentally alters the scaffold's properties, offering distinct advantages in drug design.[1][6] This bioisosteric substitution creates a molecule that is not merely an indole mimic but a pharmacophore with an enhanced and tunable feature set.
1.1. The Hydrogen Bonding Dichotomy
The most significant consequence of the N7 atom is the creation of a powerful hydrogen bonding dyad. The pyrrole N-H group remains a hydrogen bond donor, while the newly introduced pyridine N7 atom acts as a strong hydrogen bond acceptor.[3][7] This dual character is the primary reason for 7-azaindole's success as a "hinge-binding" motif in kinase inhibitors, where it can form two simultaneous, stabilizing hydrogen bonds with the protein backbone, mimicking the interaction of adenine in ATP.[4][8][9][10] This bidentate interaction provides a significant enthalpic advantage, leading to higher binding affinity and potency compared to scaffolds capable of only a single hydrogen bond.[4][11]
1.2. Modulating Physicochemical Space
The introduction of the polar pyridine nitrogen generally improves aqueous solubility and modulates the lipophilicity (LogP) compared to the parent indole, which can be highly beneficial for optimizing the pharmacokinetic profile of a drug candidate.[1][11][12] The electron-withdrawing nature of the pyridine ring also alters the electronic distribution across the entire bicyclic system, influencing the pKa of the pyrrole N-H and the reactivity of the scaffold in synthetic transformations.[13][14]
Table 1: Comparative Physicochemical Properties of Indole vs. 7-Azaindole
| Property | Indole | 7-Azaindole | Rationale for Change |
| LogP | ~2.1 | ~1.3 | Increased polarity from the pyridine nitrogen atom enhances hydrophilicity.[1] |
| pKa (Pyrrole N-H) | ~16.9 | ~16.3 | The electron-withdrawing effect of the N7 atom increases the acidity of the N-H proton. |
| Aqueous Solubility | Low | Enhanced | The N7 atom provides an additional site for hydrogen bonding with water, improving solubility.[11][12] |
| Hydrogen Bonding | Donor (N-H) | Donor (N-H) & Acceptor (N7) | The pyridine nitrogen introduces a key hydrogen bond acceptor site.[3][4][7] |
| Dipole Moment | ~2.1 D | ~3.3 D | The electronegative nitrogen atom creates a more polarized molecule. |
Synthesis and Functionalization: Building the Core
The construction and subsequent derivatization of the 7-azaindole scaffold are critical skills for the medicinal chemist. While classical methods exist, modern synthetic chemistry, dominated by metal-catalyzed cross-coupling reactions, has provided a versatile and efficient toolkit for accessing a vast chemical space.[13][14][15]
2.1. Key Synthetic Strategies
Historically, methods like the Madelung, Bartoli, and Batcho-Leimgruber syntheses were employed, often starting from substituted aminopyridines.[2][4] However, these methods can suffer from harsh conditions and limited substrate scope.[13][14]
Contemporary approaches heavily rely on transition-metal catalysis, which offers superior functional group tolerance, milder reaction conditions, and predictable regioselectivity.[15][16][17] Key reactions include:
-
Sonogashira Coupling: Coupling of a terminal alkyne with a halogenated 2-aminopyridine, followed by an acid- or base-mediated cyclization, is a powerful route to 2-substituted 7-azaindoles.[13][14]
-
Suzuki and Heck Couplings: These methods are invaluable for the functionalization of a pre-formed, halogenated 7-azaindole core, allowing for the introduction of aryl, heteroaryl, or vinyl groups at various positions.[13][14]
-
C-H Activation: Emerging C-H activation/functionalization strategies offer a more atom-economical approach to derivatization, allowing for direct coupling at positions like C3 without prior halogenation.[15]
Caption: General workflow for the synthesis and functionalization of the 7-azaindole scaffold.
The 7-Azaindole as a Privileged Scaffold in Drug Discovery
The utility of the 7-azaindole core spans numerous therapeutic areas, but its impact has been most profound in oncology through the development of protein kinase inhibitors.[1][4]
3.1. Mechanism of Action: Kinase Hinge-Binding
Protein kinases are a large family of enzymes that regulate cellular signaling by phosphorylating substrate proteins, using ATP as the phosphate donor. In many cancers, kinases become dysregulated, leading to uncontrolled cell growth. The ATP-binding pocket of kinases contains a flexible "hinge region" that forms key hydrogen bonds with the adenine ring of ATP.
The 7-azaindole scaffold is a masterful bioisostere of adenine.[4] It positions its hydrogen bond donor (N-H) and acceptor (N7) at the precise geometry required to form two strong, stabilizing hydrogen bonds with the kinase hinge, effectively blocking the binding of ATP and inhibiting the enzyme's function.[8][9][10] This bidentate interaction is a hallmark of many potent and selective 7-azaindole-based kinase inhibitors.
Caption: The bidentate hydrogen bonding of 7-azaindole with the kinase hinge region.
3.2. Landmark Drugs and Clinical Candidates
The success of this scaffold is exemplified by several FDA-approved drugs and numerous candidates in clinical development.
Table 2: Selected FDA-Approved and Clinical Stage 7-Azaindole Kinase Inhibitors
| Drug Name | Target Kinase(s) | FDA-Approved Indication / Therapeutic Area |
| Vemurafenib (Zelboraf®) | BRAF V600E | Unresectable or metastatic melanoma.[1][8][18] |
| Pexidartinib (Turalio®) | CSF1R | Symptomatic tenosynovial giant cell tumor.[1][19] |
| Ruxolitinib (Jakafi®) | JAK1/JAK2 | Myelofibrosis, polycythemia vera, graft-versus-host disease.[18] |
| AZD6738 (Ceralasertib) | ATR Kinase | Oncology (Clinical Trials).[1] |
| GSK1070916A | Aurora B/C Kinase | Oncology (Clinical Trials).[5][20] |
3.3. Beyond Kinases: A Versatile Pharmacophore
While kinase inhibition is its most famous role, the 7-azaindole scaffold has shown promise against a variety of other biological targets, demonstrating its versatility.[21] These include:
-
Neurodegenerative Diseases: Derivatives have been investigated as inhibitors of β-amyloid aggregation in Alzheimer's disease and as inhibitors of MLK3/LRRK2 for HIV-associated neurocognitive disorders.[1][22][23][24]
-
Antiviral Agents: The scaffold is present in compounds targeting influenza polymerase and HIV entry.[1]
-
Anti-inflammatory Agents: 7-azaindole derivatives have been developed as selective antagonists of the CRTh2 receptor for treating allergic diseases like asthma.[1]
Field-Proven Methodologies and Protocols
This section provides actionable, detailed protocols for the synthesis and evaluation of novel 7-azaindole derivatives, reflecting best practices in medicinal chemistry.
4.1. Experimental Protocol: Synthesis of a 2-Aryl-7-Azaindole via Sonogashira Coupling and Cyclization
This protocol describes a common and reliable method for synthesizing a 2-substituted 7-azaindole, a core structure in many kinase inhibitors.
Causality Statement: The Sonogashira reaction is chosen for its efficiency in forming C-C bonds between sp-hybridized (alkyne) and sp2-hybridized (aryl halide) carbons under mild conditions. The palladium catalyst (Pd(PPh₃)₂Cl₂) facilitates the catalytic cycle, while the copper(I) iodide co-catalyst is essential for the formation of the copper(I) acetylide intermediate, which accelerates the reaction. Triethylamine acts as both a base to neutralize the generated HX and as the solvent. Subsequent acid-catalyzed cyclization is an efficient intramolecular hydroamination of the alkyne by the neighboring amino group to form the pyrrole ring.
-
Step 1: Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert argon atmosphere, add 2-amino-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous triethylamine (Et₃N) as the solvent (approx. 0.1 M concentration).
-
Add the desired terminal alkyne (e.g., phenylacetylene) (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS until the starting halide is consumed (typically 4-8 hours).
-
Upon completion, cool the mixture to room temperature, filter through a pad of celite to remove catalyst residues, and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product, 2-amino-3-(phenylethynyl)pyridine, can be purified by column chromatography or used directly in the next step.
-
-
Step 2: Acid-Catalyzed Cyclization
-
Dissolve the crude or purified 3-alkynyl-2-aminopyridine from Step 1 in a suitable solvent such as acetonitrile or toluene.
-
Add trifluoroacetic acid (TFA) (1.0-1.5 eq).
-
Heat the mixture to reflux (80-110 °C) and monitor by TLC or LC-MS until the cyclization is complete (typically 2-6 hours).[14]
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 3: Purification and Characterization
-
Purify the crude 2-phenyl-7-azaindole by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization:
-
¹H NMR: Confirm the structure by identifying the characteristic aromatic and pyrrole N-H proton signals.
-
¹³C NMR: Verify the number of unique carbon atoms.
-
HRMS (High-Resolution Mass Spectrometry): Confirm the exact mass and elemental composition of the synthesized compound.
-
Purity Analysis (HPLC): Determine the purity of the final compound, which should be >95% for use in biological assays.
-
-
4.2. Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol outlines a robust, fluorescence-based method for determining the inhibitory potency (IC₅₀) of a synthesized compound against a target kinase.
Causality Statement: This assay is a self-validating system based on Förster Resonance Energy Transfer (FRET). A europium (Eu)-labeled antibody specifically binds to the kinase, and an Alexa Fluor® 647-labeled ATP-competitive tracer binds to the kinase's ATP pocket. In the absence of an inhibitor, the tracer binds, bringing the Eu-donor and Alexa-acceptor into proximity, generating a high FRET signal. A potent inhibitor will displace the tracer from the ATP pocket, disrupting FRET and leading to a decrease in the signal. The dose-dependent signal reduction allows for accurate calculation of the inhibitor's IC₅₀ value.
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in a buffer containing DMSO. Prepare solutions of the target kinase, Eu-antibody, and Alexa-tracer in the appropriate assay buffer.
-
Assay Plate Setup: In a 384-well microplate, add the test compound dilutions. Include controls for no inhibition (DMSO only) and background (no kinase).
-
Kinase/Antibody Addition: Add the mixture of kinase and Eu-labeled antibody to all wells and incubate for the recommended time (e.g., 60 minutes) to allow for compound-kinase binding.
-
Tracer Addition: Add the Alexa Fluor® 647-labeled tracer to all wells.
-
Incubation and Reading: Incubate for 60 minutes at room temperature, protected from light. Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio. Plot the percent inhibition (derived from the emission ratio) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Perspectives
The 7-azaindole scaffold is a testament to the power of strategic bioisosterism in medicinal chemistry. Its unique ability to form bidentate hydrogen bonds has cemented its status as a privileged structure for kinase inhibition, leading to multiple life-saving therapies.[1][8] The continued development of novel and efficient synthetic methodologies will undoubtedly expand the accessible chemical space for 7-azaindole derivatives.[15] Future research will likely focus on leveraging this versatile core to tackle new biological targets, exploring its incorporation into novel drug modalities like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, and further optimizing its ADME properties to address unmet medical needs across a wide spectrum of diseases.
References
- Azaindole Therapeutic Agents. PubMed Central.
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. [Link]
-
Discovery of novel 7-azaindoles as PDK1 inhibitors. PubMed. [Link]
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. ACS Publications. [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
-
One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives. ACS Combinatorial Science. [Link]
-
Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Semantic Scholar. [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [Link]
-
Compounds of biological interest containing a 7-azaindole core and their bioactivities. ResearchGate. [Link]
-
Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. ResearchGate. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
-
Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. PubMed. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. ResearchGate. [Link]
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PubMed. [Link]
-
Structure of Hydrogen-Bonded Clusters of 7-Azaindole Studied by IR Dip Spectroscopy and ab Initio Molecular Orbital Calculation. Sci-Hub. [Link]
-
Two-Dimensional Self-Assembly Driven by Intermolecular Hydrogen Bonding in Benzodi-7-azaindole Molecules on Au(111). PubMed Central. [Link]
-
The FDA approved drugs PLX3397 and PLX4032; examples of polycyclic... ResearchGate. [Link]
-
Metal-catalyzed cross-coupling reactions on azaindole synthesis and functionalization. Universidade NOVA de Lisboa. [Link]
-
Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecule. OUCI. [Link]
-
The Essential Role of 7-Azaindole in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]
-
Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. [Link]
-
Indole Derivatives as Dual-Effective Agents for the Treatment of Neurodegenerative Diseases: Synthesis, Biological Evaluation, and Molecular Modeling Studies. PubMed. [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [ouci.dntb.gov.ua]
- 17. novaresearch.unl.pt [novaresearch.unl.pt]
- 18. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Indole derivatives as dual-effective agents for the treatment of neurodegenerative diseases: synthesis, biological evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 3-Methyl-7-azaindole-5-boronic acid
Executive Summary
3-Methyl-7-azaindole-5-boronic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of 7-azaindole, a privileged scaffold, its boronic acid functionality introduces a versatile handle for synthetic transformations (e.g., Suzuki coupling) and potential interactions with biological targets.[1] A comprehensive understanding of its physical properties is paramount for its effective application, from reaction setup and purification to formulation and interpretation of biological data.
This guide provides a framework for the systematic characterization of the physical properties of 3-Methyl-7-azaindole-5-boronic acid. In the absence of extensive published data for this specific molecule, this document outlines the authoritative experimental protocols and theoretical considerations necessary to determine these properties. It is designed to be a practical resource, explaining not just how to perform the measurements, but why they are critical for advancing research and development.
Molecular Identity and Structure
A foundational step in characterizing any chemical entity is confirming its structure and purity. This ensures the reliability of all subsequent physical property measurements.
| Property | Data |
| Chemical Name | 3-Methyl-7-azaindole-5-boronic acid |
| Synonyms | 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-boronic acid |
| CAS Number | 1111637-95-6[2] |
| Molecular Formula | C₈H₉BN₂O₂ |
| Molecular Weight | 175.98 g/mol |
| Chemical Structure |
Experimental Protocol: Structural Elucidation and Purity Assessment
2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure and assess purity.
-
Causality: NMR is the most powerful tool for elucidating the structure of organic compounds by mapping the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹¹B).[3] The chemical shift, coupling constants, and integration of signals provide a detailed fingerprint of the molecule.[4]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good starting point for polar, heterocyclic compounds.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key expected signals would include aromatic protons on the azaindole core, a methyl group singlet, and a broad signal for the B(OH)₂ protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): If structural ambiguity exists, 2D NMR experiments are crucial.[5]
-
COSY establishes proton-proton coupling networks.
-
HSQC correlates protons to their directly attached carbons.
-
HMBC reveals long-range (2-3 bond) proton-carbon correlations, essential for piecing together the molecular framework.
-
-
¹¹B NMR Acquisition: This specialized experiment directly observes the boron atom. The chemical shift and signal width can provide information about the coordination state (trigonal vs. tetrahedral) of the boron center.[6]
-
Data Analysis: Compare the observed spectra with predicted spectra based on the proposed structure. The absence of significant impurity signals is a primary indicator of purity.
2.1.2 Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To determine purity and confirm molecular weight.
-
Causality: LC separates the compound from impurities, while MS provides a highly accurate mass measurement. Boronic acids can be challenging for MS due to their tendency to dehydrate and form cyclic trimers (boroxines).[7]
Step-by-Step Methodology:
-
Method Development: Develop a suitable HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid or 10 mM ammonium acetate) is a common starting point.[8][9]
-
Injection and Separation: Inject a dilute solution of the compound. The resulting chromatogram (UV detector) will show a major peak for the target compound and smaller peaks for any impurities.
-
Mass Spectrometry: The eluent is directed to a mass spectrometer (typically ESI).
-
Negative Ion Mode: Often preferred for boronic acids, looking for the [M-H]⁻ ion.[8]
-
Positive Ion Mode: May show [M+H]⁺ or adducts.
-
-
Data Analysis: Integrate the peak areas in the chromatogram to calculate purity (e.g., % area). Confirm that the mass of the main peak corresponds to the expected molecular weight of 3-Methyl-7-azaindole-5-boronic acid. Be aware of potential boroxine formation, which may appear as a higher mass species.[10]
Physicochemical Properties
These properties are critical determinants of a compound's behavior in both chemical and biological systems, influencing everything from solubility to cell permeability.
| Property | Expected Range / Significance |
| Aqueous Solubility | Crucial for bioavailability and formulation. A goal for discovery compounds is often >60 µg/mL.[11] |
| pKa | Governs ionization state at physiological pH, affecting solubility, permeability, and target binding. |
| Lipophilicity (LogP/LogD) | A key factor in the "rule of five," it impacts absorption, distribution, metabolism, and excretion (ADME).[12] |
Experimental Protocol: Aqueous Solubility Determination
-
Objective: To quantify the maximum concentration of the compound that can be dissolved in an aqueous buffer.
-
Causality: Poor aqueous solubility is a major hurdle in drug development, leading to poor absorption and unreliable bioassay data.[13] Both kinetic and thermodynamic solubility measurements provide valuable, albeit different, insights.
Step-by-Step Methodology (Kinetic Shake-Flask Method): [14]
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).[14]
-
Sample Preparation: In duplicate or triplicate, add a small volume of the DMSO stock (e.g., 10 µL) to a larger volume of aqueous buffer (e.g., 490 µL of phosphate-buffered saline, PBS, pH 7.4).[14] This mimics the conditions of adding a compound from a DMSO stock to an aqueous biological assay.
-
Equilibration: Place the samples in a thermomixer and shake at a consistent speed (e.g., 850 rpm) for a set period (e.g., 2 hours).[14] This allows the system to reach a state of supersaturation and precipitation.
-
Separation: Filter the samples through a solubility filter plate or centrifuge at high speed to pellet any undissolved precipitate.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a pre-established calibration curve via LC-MS or UV-Vis spectroscopy.[14][15]
Experimental Protocol: pKa Determination
-
Objective: To determine the acid dissociation constant(s) of the molecule.
-
Causality: The 7-azaindole core contains two nitrogen atoms with different basicities, and the boronic acid is a Lewis acid. Determining their respective pKa values is essential to predict the charge state of the molecule at a given pH.[16]
Step-by-Step Methodology (Potentiometric Titration):
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution with a known ionic strength (e.g., 0.15 M KCl). Co-solvents like methanol or DMSO may be necessary for sparingly soluble compounds.
-
Titration: While stirring and monitoring the pH with a calibrated electrode, perform a titration by adding small, precise volumes of a standardized strong acid (e.g., 0.1 M HCl) followed by a standardized strong base (e.g., 0.1 M NaOH), or vice-versa.
-
Data Plotting: Plot the pH versus the volume of titrant added.
-
pKa Calculation: The pKa is the pH at the half-equivalence point (the inflection point of the sigmoid curve).[16] Specialized software is typically used to analyze the titration curve and derive the pKa values, especially for molecules with multiple ionizable centers.
Experimental Protocol: Lipophilicity (LogP) Determination
-
Objective: To measure the partition coefficient of the neutral molecule between an aqueous and an immiscible organic phase.
-
Causality: LogP is a measure of a compound's lipophilicity, which strongly influences its ability to cross biological membranes. The shake-flask method is the gold standard for this measurement.[17][18]
Step-by-Step Methodology (Shake-Flask Method): [19]
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (pH chosen to ensure the compound is in its neutral form) for several hours. Allow the phases to separate completely. This ensures that each phase is saturated with the other before the experiment begins.
-
Sample Addition: Dissolve the compound in the aqueous phase at a concentration well below its solubility limit.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol. Shake the mixture gently for a sufficient time (e.g., 30 minutes to several hours) to allow the compound to reach equilibrium between the two phases.[19]
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[19]
Solid-State Properties
The properties of the compound in its solid form are critical for handling, formulation, and ensuring long-term stability.
| Property | Significance |
| Melting Point | A key indicator of purity. Pure crystalline compounds typically have a sharp melting point range. |
| Crystallinity | Determines whether the solid is crystalline or amorphous, which profoundly affects solubility, stability, and processability.[20] |
| Stability | Assesses the compound's susceptibility to degradation under various conditions (e.g., temperature, humidity, light). Boronic acids can be prone to oxidation.[21][22] |
Experimental Protocol: Melting Point Determination
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Causality: A sharp melting point (typically a range of 0.5-1.0°C) is indicative of a pure crystalline substance, while a broad and depressed melting range suggests the presence of impurities.
Step-by-Step Methodology (Capillary Method): [23][24]
-
Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube, sealing one end.[25] Tap the tube gently to pack the sample to a height of 1-2 mm.[25]
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.[26]
-
Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).
-
Reporting: The melting point is reported as the range T1-T2.
Experimental Protocol: Solid-State Characterization by Powder X-Ray Diffraction (PXRD)
-
Objective: To obtain a fingerprint of the crystalline solid form.
-
Causality: PXRD is a powerful non-destructive technique used to identify crystalline phases.[27] Each crystalline solid has a unique diffraction pattern, allowing for the identification of polymorphs (different crystal structures of the same compound), solvates, and the determination of the degree of crystallinity.[20][28]
Step-by-Step Methodology:
-
Sample Preparation: Gently grind the solid sample to a fine powder to ensure random orientation of the crystallites.
-
Data Acquisition: Place the powdered sample in the sample holder of a powder diffractometer. Collect a diffraction pattern over a relevant range of 2θ angles (e.g., 2° to 40°).
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a unique fingerprint of the solid form. A pattern with sharp, well-defined peaks indicates a crystalline material, while a broad, featureless "halo" is characteristic of an amorphous solid. The pattern can be used for quality control and to detect changes in the solid form during stability studies.[29]
Conclusion
The systematic determination of the physical properties of 3-Methyl-7-azaindole-5-boronic acid is an indispensable component of its development as a research tool or therapeutic candidate. The protocols outlined in this guide provide a robust framework for obtaining high-quality, reliable data on the compound's identity, purity, physicochemical characteristics, and solid-state properties. By understanding the causality behind each experimental choice, researchers can generate self-validating data that will accelerate discovery and development efforts, ensuring that this promising molecule is utilized to its full potential.
References
- AxisPharm. Kinetic Solubility Assays Protocol.
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. 2011. Available from: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 2024. Available from: [Link]
-
Pandiyan PJ, Appadurai R, Ramesh S. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. 2013. Available from: [Link]
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing.
- Melting point determination.
-
In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
-
Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available from: [Link]
- experiment (1) determination of melting points. 2021.
-
Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. 2010. Available from: [Link]
-
Determination Of Melting Point Of An Organic Compound. BYJU'S. Available from: [Link]
-
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Available from: [Link]
-
Determination of Melting Point. Clarion University. Available from: [Link]
-
Laboratory Powder X-Ray Diffraction (PXRD) Systems in Pharmaceutical Applications. AZoM.com. 2018. Available from: [Link]
-
Shake Flask logK. Lokey Lab Protocols. 2017. Available from: [Link]
-
LogP/D. Cambridge MedChem Consulting. Available from: [Link]
-
To determine the melting point of given organic compound. MedPharma. 2025. Available from: [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. 2022. Available from: [Link]
-
Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
-
Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. SemOpenAlex. Available from: [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. 2019. Available from: [Link]
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]
-
Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. 2014. Available from: [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. Available from: [Link]
-
GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. Available from: [Link]
-
What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? Request PDF - ResearchGate. 2025. Available from: [Link]
-
Pharmaceutical Applications of Powder X-Ray Diffraction (Part I). 2023. Available from: [Link]
-
Properties of a model aryl boronic acid and its boroxine. PubMed. Available from: [Link]
-
XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD). Malvern Panalytical. 2025. Available from: [Link]
-
How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. Available from: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available from: [Link]
-
Order of Acidity and PKa in heterocyclic compounds. CSIR NET Dec 2024 Chemistry. 2025. Available from: [Link]
-
Order of thermodynamic stability of representative boronic esters. ResearchGate. Available from: [Link]
-
Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. 2021. Available from: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. 2021. Available from: [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available from: [Link]
-
Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. 2019. Available from: [Link]
-
Structure Elucidation and NMR. Hypha Discovery. Available from: [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. 2025. Available from: [Link]
-
Structural elucidation by NMR(1HNMR). Slideshare. Available from: [Link]
-
Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. Available from: [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methyl-7-azaindole-5-boronic acid | 1111637-95-6 [chemicalbook.com]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]
- 18. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 19. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 20. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 21. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 22. pnas.org [pnas.org]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 24. medpharma12.com [medpharma12.com]
- 25. byjus.com [byjus.com]
- 26. pennwest.edu [pennwest.edu]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 28. XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical [malvernpanalytical.com]
- 29. news-medical.net [news-medical.net]
A Comprehensive Technical Guide to the Solubility of 3-Methyl-7-azaindole-5-boronic acid
This guide provides an in-depth exploration of the solubility characteristics of 3-methyl-7-azaindole-5-boronic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Recognizing the critical role of solubility in preclinical development, this document synthesizes theoretical principles with actionable experimental protocols to empower researchers in their formulation and screening efforts.
Introduction to 3-Methyl-7-azaindole-5-boronic acid: A Molecule of Interest
3-Methyl-7-azaindole-5-boronic acid belongs to the azaindole class of compounds, which are recognized as privileged structures in medicinal chemistry.[1][2] The incorporation of a nitrogen atom into the indole ring can modulate key physicochemical properties, including solubility and target binding affinity.[1][3] Specifically, 7-azaindole derivatives have been investigated for their potential as kinase inhibitors and other therapeutic agents.[2] The boronic acid moiety further enhances its utility, particularly in Suzuki coupling reactions for the synthesis of more complex molecules.[2][4]
Understanding the solubility of this compound is paramount, as it directly impacts bioavailability, formulation development, and the reliability of in vitro assay results.[5][6][7] Poor aqueous solubility, for instance, can lead to underestimated potency and unpredictable in vivo performance.[5][7]
Physicochemical Properties and Predicted Solubility Behavior
While specific experimental solubility data for 3-methyl-7-azaindole-5-boronic acid is not extensively published, an understanding of its structural components allows for an educated prediction of its behavior.
Key Structural Features Influencing Solubility:
-
7-Azaindole Core: The presence of the pyridine nitrogen atom in the azaindole ring system generally enhances aqueous solubility compared to the corresponding indole analogues by providing an additional hydrogen bond acceptor.[1][3]
-
Boronic Acid Group (-B(OH)₂): This functional group is a mild Lewis acid and is capable of hydrogen bonding, contributing to solubility in polar solvents.[8][9] However, boronic acids can undergo dehydration to form cyclic boroxines, which are less polar and may have reduced solubility.[10]
-
Methyl Group (-CH₃): The methyl substituent introduces a degree of lipophilicity, which may slightly decrease aqueous solubility.
Factors Affecting Solubility:
The solubility of 3-methyl-7-azaindole-5-boronic acid is not an intrinsic constant but is influenced by several external factors:
-
Solvent Polarity: "Like dissolves like" is a guiding principle. Polar solvents are expected to be more effective at dissolving this polar molecule.[11] Phenylboronic acid, a related compound, exhibits high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and low solubility in nonpolar hydrocarbons.[12][13]
-
pH: The acidity of the boronic acid group (pKa typically around 8.8 for phenylboronic acid) and the basicity of the azaindole nitrogen mean that the ionization state of the molecule will change with pH, significantly impacting aqueous solubility.[8][9] At higher pH, the formation of the more soluble hydroxyboronate species is favored.[8]
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[11]
-
Solid-State Properties: The crystalline form (polymorph) or amorphous state of the solid material can significantly influence its solubility.[14]
Quantitative Solubility Data: A Summary
As of the writing of this guide, specific, publicly available quantitative solubility data for 3-methyl-7-azaindole-5-boronic acid in a range of solvents is limited. The table below is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method Used |
| Aqueous Buffers | ||||
| pH 5.0 Acetate Buffer | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| pH 7.4 Phosphate Buffer | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| Organic Solvents | ||||
| Methanol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| Ethanol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| Acetonitrile | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
Experimental Protocols for Solubility Determination
To address the need for reliable solubility data, this section provides detailed, step-by-step methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement.[15][16]
Objective: To determine the saturation concentration of 3-methyl-7-azaindole-5-boronic acid in a given solvent at equilibrium.
Materials:
-
3-Methyl-7-azaindole-5-boronic acid (solid)
-
Selected solvents (e.g., phosphate-buffered saline pH 7.4, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Protocol:
-
Preparation: Accurately weigh an excess amount of solid 3-methyl-7-azaindole-5-boronic acid into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[15][17]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[7][14][18]
Diagram of Thermodynamic Solubility Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[5][19][20]
Objective: To determine the concentration at which 3-methyl-7-azaindole-5-boronic acid precipitates when an aqueous buffer is added to a DMSO stock solution.
Method 1: Nephelometry (Light Scattering)
This method detects the formation of a precipitate by measuring the scattering of light.[5][19][21]
Materials:
-
10 mM stock solution of 3-methyl-7-azaindole-5-boronic acid in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Nephelometer or a plate reader with light scattering capabilities
Protocol:
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations.
-
Mixing and Incubation: Mix the contents thoroughly and incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 1-2 hours).[19]
-
Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[19]
Method 2: Direct UV Assay with Filtration
This method quantifies the amount of compound that remains in solution after potential precipitation.[6][19]
Materials:
-
10 mM stock solution of 3-methyl-7-azaindole-5-boronic acid in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well filter plates (e.g., with a 0.45 µm filter)
-
96-well UV-compatible collection plates
-
UV spectrophotometer plate reader
Protocol:
-
Solution Preparation: Add a small volume of the DMSO stock solution to the wells of a filter plate, followed by the aqueous buffer to reach the desired concentrations.
-
Incubation: Mix and incubate the plate at a controlled temperature for a specified time (e.g., 1-2 hours).
-
Filtration: Place the filter plate on top of a UV-compatible collection plate and centrifuge to filter the solutions, separating any precipitate from the dissolved compound.
-
UV Absorbance Measurement: Measure the UV absorbance of the filtrate in the collection plate at the compound's λmax.
-
Data Analysis: Calculate the concentration of the dissolved compound by comparing the absorbance to a calibration curve.
Diagram of Kinetic Solubility Workflow (Direct UV Method):
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. evotec.com [evotec.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 21. rheolution.com [rheolution.com]
The Strategic Discovery of 3-Methyl-7-azaindole-5-boronic Acid Analogs: A Technical Guide for Medicinal Chemists
Abstract
The 7-azaindole scaffold has emerged as a "privileged" structure in modern medicinal chemistry, particularly in the domain of protein kinase inhibition.[1][2][3] Its unique ability to mimic the purine core of ATP and form critical bidentate hydrogen bonds with the kinase hinge region has made it a cornerstone of numerous drug discovery programs.[1][3] This technical guide provides an in-depth exploration of a specific, strategically designed analog class: 3-Methyl-7-azaindole-5-boronic acids. We will dissect the rationale behind this specific substitution pattern, detail robust synthetic methodologies, outline characterization and evaluation protocols, and discuss the potential therapeutic applications, offering researchers a comprehensive playbook for leveraging these promising molecules.
Introduction: The Power of the 7-Azaindole Core
Azaindoles, bioisosteres of indoles, are bicyclic heteroaromatic compounds where a carbon atom in the benzene ring of indole is replaced by a nitrogen atom.[1][2] Among the four possible isomers (4-, 5-, 6-, and 7-azaindole), the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has garnered significant attention.[1][4] This is primarily due to its structural features that are highly conducive to binding within the ATP pocket of protein kinases. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor, a combination that effectively mimics the adenine base of ATP.[1][3] This bidentate hydrogen bonding pattern with the kinase hinge region provides a strong and specific anchor for inhibitor binding, as exemplified by the FDA-approved B-Raf inhibitor, vemurafenib.[1][3]
The strategic functionalization of the 7-azaindole core at its various positions (C2, C3, C4, C5, C6) allows for the fine-tuning of a compound's pharmacological profile, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][5][6] This guide focuses on the deliberate and synergistic functionalization at the C3 and C5 positions.
The Rationale for a Dual-Substitution Strategy: 3-Methyl and 5-Boronic Acid
The design of 3-Methyl-7-azaindole-5-boronic acid analogs is not arbitrary. It is a calculated approach to harness the distinct advantages conferred by each substituent to create a versatile and potent chemical entity.
The 3-Methyl Group: A Vector for Potency and Selectivity
Substitution at the C3 position of the 7-azaindole ring has been shown to be a fruitful strategy for enhancing the potency and selectivity of kinase inhibitors.[5][7][8] The introduction of a small alkyl group, such as methyl, can:
-
Probe Hydrophobic Pockets: The methyl group can occupy small hydrophobic pockets within the ATP binding site, leading to favorable van der Waals interactions and increased binding affinity.
-
Modulate Conformation: The presence of a C3 substituent can influence the preferred conformation of larger groups attached elsewhere on the scaffold, potentially orienting them for optimal interactions with the target protein.
-
Block Metabolism: In some cases, a methyl group can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of the compound.
The 5-Boronic Acid Moiety: A Versatile Chemical Handle and Pharmacophore
The boronic acid group (-B(OH)₂) at the C5 position is a key feature that imparts significant chemical and biological versatility.[9]
-
A Gateway for Diversification via Suzuki Coupling: Boronic acids and their corresponding esters (e.g., pinacol esters) are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10] This allows for the rapid and efficient introduction of a wide array of aryl and heteroaryl substituents at the C5 position, enabling extensive Structure-Activity Relationship (SAR) studies.[10][11] The C5 position often provides a vector out of the primary ATP binding pocket towards the solvent-exposed region, making it an ideal point for introducing groups that can enhance solubility or target unique sub-pockets of a kinase.
-
A Reversible Covalent Warhead: Beyond its role as a synthetic handle, the boronic acid moiety can act as a pharmacophore itself. Boronic acids are known to form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of certain enzymes.[9][12][13] This can lead to a significant increase in potency and duration of action. In the context of kinase inhibition, while less common than in proteases, the potential for interaction with active site residues makes this an intriguing feature for inhibitor design.[14][15]
The logical flow for leveraging this scaffold in a drug discovery campaign is visualized below.
Caption: Drug discovery workflow utilizing the 3-Methyl-7-azaindole-5-boronic acid core.
Key Synthetic Methodologies
The synthesis of 3-Methyl-7-azaindole-5-boronic acid analogs relies on a robust and sequential functionalization of the 7-azaindole core. The following protocol outlines a reliable, multi-step synthesis starting from a commercially available precursor.
Detailed Step-by-Step Protocol: Synthesis of a 3-Methyl-5-Aryl-7-Azaindole Analog
This protocol describes the synthesis of the pinacol ester of 3-Methyl-7-azaindole-5-boronic acid and its subsequent use in a Suzuki coupling reaction.
Step 1: N-Protection of 5-Bromo-7-azaindole
-
Rationale: Protection of the N1-H is crucial to prevent side reactions and to improve solubility in organic solvents for subsequent steps. The tosyl (Ts) group is a common choice, though others like SEM (2-(trimethylsilyl)ethoxymethyl) can also be used.[10]
-
Procedure:
-
To a solution of 5-bromo-7-azaindole (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (TEA, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-bromo-1-tosyl-7-azaindole.
-
Step 2: Iodination at the C3 Position
-
Rationale: Halogenation at C3 is required to introduce the methyl group via a cross-coupling reaction. Iodination is often preferred over bromination for its higher reactivity in subsequent Suzuki couplings. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent.[10]
-
Procedure:
-
Dissolve 5-bromo-1-tosyl-7-azaindole (1.0 eq) in acetonitrile (0.1 M).
-
Add N-Iodosuccinimide (NIS, 1.1 eq) to the solution.
-
Heat the mixture to 50 °C and stir for 2 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature and concentrate.
-
Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to afford 5-bromo-3-iodo-1-tosyl-7-azaindole.
-
Step 3: Selective Suzuki Coupling at C3 (Methylation)
-
Rationale: The C3-I bond is more reactive than the C5-Br bond in palladium-catalyzed cross-coupling, allowing for selective methylation at the C3 position.
-
Procedure:
-
To a degassed solution of 5-bromo-3-iodo-1-tosyl-7-azaindole (1.0 eq) in a 3:1 mixture of dioxane and water (0.1 M), add methylboronic acid (1.5 eq) and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.05 eq) to the mixture.
-
Heat the reaction under an inert atmosphere (e.g., Argon) to 85 °C for 4 hours.
-
Monitor by LC-MS. Upon completion, cool, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 5-bromo-3-methyl-1-tosyl-7-azaindole.
-
Step 4: Miyaura Borylation at C5
-
Rationale: This step installs the boronic acid (as a pinacol ester) at the C5 position, creating the key intermediate for library synthesis.
-
Procedure:
-
Combine 5-bromo-3-methyl-1-tosyl-7-azaindole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and potassium acetate (KOAc, 3.0 eq) in a flask.
-
Add dioxane (0.1 M) and degas the mixture.
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.05 eq) and heat to 90 °C under an inert atmosphere for 6 hours.
-
Monitor by LC-MS. After completion, cool the reaction, dilute with ethyl acetate, and filter.
-
Concentrate the filtrate and purify by column chromatography to obtain 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-7-azaindole.[16]
-
Step 5: Suzuki Coupling at C5 and Deprotection
-
Rationale: The final diversification step, followed by removal of the protecting group to yield the target analogs.
-
Procedure:
-
To a degassed solution of the C5-boronate ester intermediate (1.0 eq) and the desired aryl/heteroaryl halide (e.g., 4-chlorobenzonitrile, 1.1 eq) in 3:1 dioxane/water (0.1 M), add K₂CO₃ (3.0 eq) and PdCl₂(dppf)·CH₂Cl₂ (0.05 eq).
-
Heat the mixture to 120 °C in a microwave reactor for 30 minutes.[10]
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry, concentrate, and purify the crude protected product by column chromatography.
-
Dissolve the purified product in dioxane (0.2 M) and add 2M aqueous sodium hydroxide (NaOH, 5.0 eq).
-
Heat to 150 °C in a microwave reactor for 10 minutes to remove the tosyl group.[10]
-
Cool, neutralize with 1M HCl, and extract with ethyl acetate.
-
Dry, concentrate, and purify by preparative HPLC to yield the final 3-methyl-5-aryl-7-azaindole analog.
-
Caption: Synthetic scheme for 3-Methyl-5-Aryl-7-Azaindole analogs.
Biological Evaluation and Structure-Activity Relationships
Once a library of analogs is synthesized, a systematic biological evaluation is necessary to determine their therapeutic potential and to establish a clear SAR.
Primary Screening: Kinase Inhibition Assays
-
Objective: To assess the inhibitory activity of the synthesized compounds against a target kinase or a panel of kinases.
-
Methodology (Example: ADP-Glo™ Kinase Assay):
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the appropriate substrate peptide, and ATP to initiate the kinase reaction.
-
Add the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and thus to kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation and SAR Analysis
Quantitative data from screening should be summarized in a clear, tabular format to facilitate comparison and analysis.
| Compound ID | 3-Me | 5-Substituent (Aryl) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) |
| Ref-1 | No | H | 15,000 | >20,000 |
| Core-1 | Yes | H | 8,500 | 18,000 |
| Analog-1a | Yes | 4-Fluorophenyl | 120 | 2,500 |
| Analog-1b | Yes | 4-Cyanophenyl | 35 | 1,800 |
| Analog-1c | Yes | 3-Pyridyl | 88 | 950 |
| Analog-1d | Yes | 4-(Morpholino)phenyl | 250 | 5,000 |
Hypothetical Data for Illustrative Purposes
Analysis of Hypothetical SAR:
-
The presence of the 3-methyl group (Core-1 vs. Ref-1) provides a modest improvement in baseline activity, confirming its utility in probing the binding site.
-
Introduction of an aryl group at C5 dramatically increases potency (e.g., Analog-1a vs. Core-1), highlighting the importance of this position for accessing additional binding interactions.
-
Electron-withdrawing groups on the C5-phenyl ring (e.g., -CN in Analog-1b) appear to be more favorable for potency against Kinase X than electron-donating or neutral groups.
-
The introduction of a heterocycle (Analog-1c) maintains good potency and may offer opportunities to improve physicochemical properties like solubility.
-
A bulkier, more polar group (Analog-1d) leads to a decrease in potency, suggesting a potential size limitation or unfavorable interaction in the targeted sub-pocket.
-
Selectivity for Kinase X over Kinase Y is consistently observed upon C5-functionalization, indicating the C5 vector points towards a region that differs between the two kinases.
Conclusion and Future Directions
The 3-Methyl-7-azaindole-5-boronic acid scaffold represents a highly valuable platform for the discovery of potent and selective kinase inhibitors. The strategic placement of a methyl group at C3 serves to anchor the molecule and probe local hydrophobic pockets, while the boronic acid at C5 provides an exceptionally versatile handle for rapid library synthesis and SAR exploration. The synthetic routes are robust and amenable to parallel synthesis, allowing for the efficient generation of diverse chemical matter. By combining this strategic design with systematic biological evaluation, researchers are well-equipped to unlock the full potential of this promising class of compounds in the development of next-generation targeted therapies.
References
-
Motati, D. R., Amaradhi, R., & Ganesh, T. (2020). Azaindole Therapeutic Agents. Bioorganic & Medicinal Chemistry, 28(24), 115830. [Link][1][4]
-
Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link][5]
-
Wang, L., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7324–7343. [Link]
-
Li, Y., et al. (2019). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 10(6), 929–934. [Link][7]
-
Majumder, U., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(73), 10634-10650. [Link][6]
-
Dayal, N., et al. (2024). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Molecules, 29(1), 235. [Link]
-
Al-Zoubi, R. M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2658. [Link]
-
Rostock University. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Organic Chemistry Portal. [Link]
-
Soares, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. [Link][12]
-
Joseph, B., & Darro, F. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(9), 15957–15993. [Link]
-
Witty, M. J., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(8), 2356–2367. [Link][10]
-
Bethel, C. R., et al. (2018). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 62(11), e01292-18. [Link][13]
-
ResearchGate. (2019). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link][15]
-
ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link]
-
Müller, T. J. J. (2023). Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub. [Link][11]
- Google Patents. (n.d.). US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
-
European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. EPO. [Link]
-
Joseph, B., & Darro, F. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(9), 15957-15993. [Link]
-
Sharma, N., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
-
Justia Patents. (2011). novel process for the manufacture of 5-halogenated-7-azaindoles. Justia Patents. [Link]
-
Feng, T., et al. (2018). ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622–2626. [Link][8]
-
Motati, D. R., Amaradhi, R., & Ganesh, T. (2020). Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry, 28(24), 115830. [Link]
- Google Patents. (n.d.). WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 4. Azaindole therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. H50044.MD [thermofisher.com]
Methodological & Application
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 3-Methyl-7-azaindole-5-boronic acid
The 7-azaindole framework is a privileged scaffold in medicinal chemistry, serving as a crucial bioisostere for both indole and purine systems.[1] Its unique hydrogen bonding capabilities, arising from the pyridine nitrogen, make it a cornerstone in the design of highly potent and selective kinase inhibitors for oncology and other therapeutic areas.[1][2][3][4] The ability to functionalize this core with precision is paramount for structure-activity relationship (SAR) studies and the development of novel drug candidates.
The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds.[5][6] Its application to heteroaromatic systems, particularly N-heterocycles like 7-azaindole, allows for the direct and efficient installation of diverse aryl and heteroaryl substituents.[2][7][8]
This application note provides a comprehensive, field-proven protocol for the Suzuki coupling of 3-Methyl-7-azaindole-5-boronic acid with aryl halides. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles and rationale behind key experimental choices, empowering researchers to troubleshoot and adapt the methodology for their specific synthetic targets.
Mechanistic Rationale: Navigating the Nuances of Heteroaryl Coupling
A successful Suzuki coupling hinges on the smooth operation of a palladium-catalyzed cycle. However, the unique electronic properties of azaindoles and their boronic acid derivatives introduce specific challenges that must be addressed through careful selection of reagents and conditions.
The Palladium Catalytic Cycle
The reaction proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][9] The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Causality Behind Experimental Choices
-
The Challenge of Catalyst Inhibition: The Lewis basic nitrogen atom in the 7-azaindole ring can coordinate to the palladium center. This non-productive binding can sequester the catalyst, leading to sluggish or incomplete reactions.[10][11]
-
The Instability of Heteroaryl Boronic Acids: Like many heteroaryl boronic acids, the 7-azaindole derivative can be susceptible to protodeboronation—the undesired cleavage of the C-B bond by water or other protic sources, particularly under basic conditions.[10][14] This decomposition pathway competes directly with the productive transmetalation step.
-
Solution: The choice of base and solvent is crucial. While a base is required to activate the boronic acid into a more reactive boronate species,[15][16] an overly strong or highly aqueous environment can favor decomposition. A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) in a primarily organic solvent system (e.g., dioxane/water) often provides the optimal balance.[11][17] Using pre-formed, highly active palladium precatalysts can also mitigate this issue by ensuring the rate of catalytic turnover is much faster than the rate of boronic acid decomposition.[14][18]
-
-
The Importance of an Inert Atmosphere: The active Pd(0) catalyst is sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state, halting the catalytic cycle.
-
Solution: Thoroughly degassing all solvents and maintaining the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen) is non-negotiable for achieving reproducible and high-yielding results.
-
Detailed Application Protocol
This protocol describes the coupling of 3-Methyl-7-azaindole-5-boronic acid with 1-bromo-4-methylbenzene as a representative example. The principles and reagent ratios are broadly applicable to a range of aryl and heteroaryl halides.
Table 1: Reagent Stoichiometry and Roles
| Component | Role | MW ( g/mol ) | Equivalents | Amount (mmol) | Amount (mg) |
| 1-Bromo-4-methylbenzene | Aryl Halide | 171.04 | 1.0 | 0.25 | 42.8 |
| 3-Methyl-7-azaindole-5-boronic acid | Boronic Acid | 176.00 | 1.2 | 0.30 | 52.8 |
| Pd₂(dba)₃ | Palladium Precatalyst | 915.72 | 0.02 (2 mol% Pd) | 0.005 | 4.6 |
| XPhos | Ligand | 476.68 | 0.04 (4 mol%) | 0.01 | 4.8 |
| K₃PO₄ (Potassium Phosphate) | Base | 212.27 | 2.5 | 0.625 | 132.7 |
| 1,4-Dioxane | Solvent | - | - | - | 2.0 mL |
| Water (degassed) | Co-solvent | - | - | - | 0.5 mL |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-methylbenzene (42.8 mg, 0.25 mmol), 3-Methyl-7-azaindole-5-boronic acid (52.8 mg, 0.30 mmol), potassium phosphate (132.7 mg, 0.625 mmol), Pd₂(dba)₃ (4.6 mg, 0.005 mmol), and XPhos (4.8 mg, 0.01 mmol).
-
Rationale: Adding the solid reagents to a dry flask prevents premature reaction or decomposition from atmospheric moisture.
-
-
Establishing Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum until all bubbling ceases, then backfill with high-purity Argon or Nitrogen gas.
-
Repeat this evacuation/backfill cycle a total of three times.
-
Rationale: This process is crucial for removing atmospheric oxygen, which can irreversibly deactivate the Pd(0) catalyst.
-
-
Solvent Addition:
-
In a separate, dry vial, prepare the solvent mixture by adding 1,4-dioxane (2.0 mL) and water (0.5 mL).
-
Degas the solvent mixture thoroughly by bubbling Argon through it for 15-20 minutes.
-
Using a syringe, transfer the degassed solvent mixture to the reaction flask containing the solids. A brief flush of the flask with Argon during the addition is recommended.
-
Rationale: Pre-degassing the solvent ensures that no dissolved oxygen is introduced into the reaction.
-
-
Reaction Execution:
-
Place the sealed flask in a pre-heated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 4-16 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly take an aliquot via syringe under a positive flow of Argon.
-
-
Work-up Procedure:
-
Once the reaction is complete (as determined by the consumption of the limiting aryl halide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (15 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 15 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Rationale: The aqueous work-up removes the inorganic base and salts, providing a crude product suitable for purification.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% EtOAc/Hexanes).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure 3-methyl-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine.
-
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Poor quality of boronic acid.3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere technique.2. Use a fresh bottle of boronic acid or a more stable derivative (e.g., MIDA boronate).3. Increase reaction temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Base is too strong or reaction is too aqueous.2. Reaction time is too long.3. Inefficient catalyst system. | 1. Switch to a milder base (e.g., K₂CO₃, CsF). Reduce water content.2. Monitor reaction closely and stop once the starting material is consumed.3. Increase catalyst loading or try a different ligand (e.g., SPhos). |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to side reactions.2. Slow oxidative addition relative to other pathways. | 1. Improve degassing and inert atmosphere technique.2. Ensure the catalyst and ligand are present in the correct ratio. Use a more active precatalyst system. |
References
- A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling. Benchchem.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Application Notes and Protocols for Palladium-Catalyzed Heteroaryl Boronic Acid Coupling Reactions. Benchchem.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. (2010). PubMed.
- Suzuki Coupling. Organic Chemistry Portal.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Bercot, E. A., & Rovis, T. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
- Singh, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry.
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. National Institutes of Health.
- The Azaindole Framework in the Design of Kinase Inhibitors. (2018). MDPI.
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate.
- Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). National Institutes of Health.
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-Methyl-7-azaindole-5-boronic Acid as a Key Building Block for Kinase Inhibitor Synthesis via Suzuki-Miyaura Cross-Coupling
Abstract
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its role as a highly effective hinge-binding motif in kinase inhibitors.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 3-Methyl-7-azaindole-5-boronic acid , a versatile building block for the synthesis of next-generation kinase inhibitors. We will explore the fundamental role of the 7-azaindole core in kinase binding, present detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and offer expert insights into reaction optimization and troubleshooting.
The Strategic Advantage of the 7-Azaindole Scaffold
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The majority of small-molecule kinase inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding site.[4]
The 7-azaindole core has emerged as a superior bioisostere for the natural purine system of adenine.[5] Its strategic advantage lies in its ability to form two critical hydrogen bonds with the "hinge region" of the kinase, a flexible segment that connects the N- and C-lobes of the enzyme's catalytic domain.[1][4] Specifically:
-
The pyridine nitrogen (N7) acts as a hydrogen bond acceptor.
-
The pyrrole amine (-NH) acts as a hydrogen bond donor.
This bidentate interaction powerfully anchors the inhibitor in the active site, effectively blocking ATP binding.[2][4] This principle was famously leveraged in the development of Vemurafenib (PLX4032), an FDA-approved inhibitor of the B-RAFV600E mutant kinase, which potently treats metastatic melanoma.[2][5][6] The 3-methyl and 5-boronic acid functionalities on the core scaffold provide crucial vectors for synthetic elaboration, enabling chemists to build out the molecule to achieve desired potency, selectivity, and pharmacokinetic properties.
Caption: Fig 1. 7-Azaindole Hinge-Binding Interaction.
Reagent Profile: 3-Methyl-7-azaindole-5-boronic Acid
This reagent is a specialized building block designed for elaboration via carbon-carbon bond-forming reactions. While the boronic acid is the reactive species, it is often supplied and handled as its more stable pinacol ester derivative to prevent premature decomposition (protodeboronation).[7]
| Property | Value | Source / Note |
| Chemical Name | 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-boronic acid | - |
| Synonyms | 3-Methyl-7-azaindole-5-boronic acid | - |
| CAS Number | 1111637-95-6 (for Pinacol Ester) | [8] |
| Molecular Formula | C₈H₉BN₂O₂ | Calculated |
| Molecular Weight | 175.98 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for boronic acids |
| Storage | Store under inert atmosphere (Argon or Nitrogen) at 2-8°C. Keep dry. | Boronic acids are air/moisture sensitive.[9] |
Note: Properties are for the boronic acid unless otherwise specified. The pinacol ester (MW: 258.12 g/mol ) is a common, stable precursor used in the protocols below.[8]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone method for utilizing 3-Methyl-7-azaindole-5-boronic acid.[10] This palladium-catalyzed reaction forges a C-C bond between the C5 position of the azaindole and an aryl or heteroaryl halide (or triflate), serving as the electrophilic partner.[7] This enables the rapid generation of diverse chemical libraries to probe structure-activity relationships (SAR).
Caption: Fig 2. General Scheme for Suzuki-Miyaura Coupling.
Detailed Experimental Protocol
This section provides a robust, field-proven protocol for a representative Suzuki-Miyaura coupling reaction.
Objective: To synthesize 3-Methyl-5-(pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
3-Methyl-7-azaindole-5-boronic acid pinacol ester (1.0 equiv.)
-
4-Bromopyridine hydrochloride (1.1 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Microwave reaction vial with stir bar
Rationale for Reagent Selection:
-
Catalyst System: The combination of a simple palladium source (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand like SPhos is highly effective for cross-couplings involving electron-deficient and nitrogen-containing heterocycles, mitigating catalyst inhibition.[11]
-
Base: K₃PO₄ is a moderately strong base that is effective in these couplings and is generally preferred over stronger bases that can promote side reactions.[11]
-
Solvent: A dioxane/water mixture is a standard solvent system that facilitates the dissolution of both organic and inorganic reagents.[11] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
-
Microwave Irradiation: This technique significantly accelerates reaction times compared to conventional heating, often leading to cleaner reactions and higher yields in shorter timeframes.[10]
Caption: Fig 3. Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure:
-
Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-Methyl-7-azaindole-5-boronic acid pinacol ester (e.g., 258 mg, 1.0 mmol), 4-bromopyridine hydrochloride (214 mg, 1.1 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Inerting: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent/Catalyst Addition: Prepare the catalyst solution in a separate, inerted vial if desired. To the main reaction vial, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Then, add palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Reaction: Place the vial in the microwave reactor. Heat the mixture to 110°C and hold for 30 minutes with stirring. Monitor reaction completion by TLC or LC-MS.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude residue by column chromatography on silica gel to yield the pure 5-Aryl-3-methyl-7-azaindole product.
Optimization & Troubleshooting
Even robust protocols can require optimization. The primary challenges in Suzuki-Miyaura couplings with heteroaryl boronic acids are premature protodeboronation and catalyst inhibition.[7]
| Problem | Causality | Recommended Solution(s) |
| Low Yield / No Reaction | Protodeboronation: The C-B bond is cleaved by a proton source (often water or acidic protons) before transmetalation can occur. | • Use a more stable boronic ester (MIDA, pinacol).[7]• Employ anhydrous conditions with a fluoride source like CsF as the base.[10]• Use K₃PO₄, which is less prone to causing protodeboronation than some other bases. |
| Low Yield / Stalled Reaction | Catalyst Inhibition: The Lewis basic nitrogen atoms on the azaindole or coupling partner can coordinate to the palladium center, inhibiting its catalytic activity. | • Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) that promote the desired catalytic cycle.[11]• Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%).• Use a pre-formed catalyst complex (precatalyst) which can be more robust.[11] |
| Formation of Side Products | Homo-coupling: The boronic acid couples with itself. | • Ensure a rigorously inert atmosphere to prevent oxidative pathways.• Lower the reaction temperature or shorten the reaction time. |
| Poor Reagent Solubility | Polarity Mismatch: Highly polar heterocyclic reagents may not fully dissolve in standard solvents. | • Switch to a more polar aprotic solvent like DMF or NMP.• Increase the proportion of water in the solvent mixture, though this may increase protodeboronation risk. |
Application in Kinase Signaling Pathway Inhibition
The ultimate goal of synthesizing these molecules is to inhibit specific kinases. A prime example is the MAPK/ERK pathway , which is constitutively activated in many melanomas due to the B-RAFV600E mutation.[6] An inhibitor designed with the 3-Methyl-7-azaindole core would bind to B-RAFV600E, preventing it from phosphorylating MEK, thereby blocking the downstream signaling that drives uncontrolled cell proliferation.[6][12]
Caption: Fig 4. Inhibition of the MAPK/ERK Pathway by a 7-Azaindole Inhibitor.
Conclusion
3-Methyl-7-azaindole-5-boronic acid and its derivatives are high-value, versatile reagents for modern medicinal chemistry. Their strategic use in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provides a direct and efficient route to novel kinase inhibitors. By understanding the core principles of 7-azaindole hinge-binding and mastering the associated synthetic protocols, researchers can rapidly advance their drug discovery programs targeting a wide array of protein kinases.
References
-
Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
-
Patel, H., et al. (2020). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. PubMed Central. [Link]
-
Basava, V., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
-
Ferreira, R. S., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]
-
Knight, J., et al. (2020). Scheme 2: Synthesis of precursors required for [11C]vemurafenib. ResearchGate. [Link]
- Google Patents. (2015).
-
Alqarni, A. M., et al. (2024). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. MDPI. [Link]
-
Knight, J., et al. (2020). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. NIH. [Link]
-
Gontla, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Zhang, C., et al. (2021). Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. Organic & Biomolecular Chemistry. [Link]
-
Cerna, I., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Le Tiran, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. mdpi.com [mdpi.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. CAS 1111637-95-6 | 3-Methyl-7-azaindole-5-boronic acid pinacol ester - Synblock [synblock.com]
- 9. labsolu.ca [labsolu.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 7-Azaindole Boronic Acids
Introduction: Navigating the Challenges of Heterocyclic Suzuki Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] In the realm of drug discovery and materials science, the incorporation of nitrogen-containing heterocycles, such as 7-azaindole, is of paramount importance. These scaffolds are prevalent in a vast array of biologically active molecules.[2][3] However, the Suzuki coupling of nitrogen-rich heterocycles, particularly when the boronic acid is the heterocyclic partner, presents a unique set of challenges. Issues such as catalyst inhibition by the Lewis basic nitrogen and competitive protodeboronation of the boronic acid can significantly diminish reaction yields.[2]
This guide provides a comprehensive overview and detailed protocols for performing microwave-assisted Suzuki-Miyaura coupling reactions using 7-azaindole boronic acids. By leveraging the advantages of microwave irradiation—rapid heating, reduced reaction times, and often improved yields—we can overcome many of the hurdles associated with these challenging substrates.[4][5][6] The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to efficiently synthesize 7-azaindole-containing biaryl and heteroaryl compounds.
The Rationale Behind Microwave-Assisted Synthesis
Conventional heating methods rely on thermal conduction, which can lead to uneven temperature distribution and prolonged reaction times. Microwave irradiation, in contrast, directly heats the solvent and reactants through dielectric heating, resulting in a rapid and uniform temperature increase. This rapid heating offers several key advantages for Suzuki couplings:
-
Accelerated Reaction Rates: Reaction times can be dramatically reduced from hours to minutes.[4][6]
-
Improved Yields: The short reaction times can minimize the formation of byproducts, such as those arising from protodeboronation or catalyst degradation.
-
Enhanced Reproducibility: Precise temperature and time control in modern microwave reactors leads to more consistent results.
Understanding the Suzuki-Miyaura Catalytic Cycle
A firm grasp of the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the 7-azaindole boronic acid (R²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The nitrogen atom in the 7-azaindole ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[7] Furthermore, the acidic N-H proton can complicate the reaction. The choice of catalyst, ligand, and base is therefore critical to mitigate these effects.[2]
Experimental Protocols
General Considerations and Reagent Selection
-
7-Azaindole Boronic Acids: The stability of heteroaryl boronic acids can be a concern. It is advisable to use freshly prepared or high-purity commercial boronic acids. If protodeboronation is a significant issue, consider using the corresponding boronate ester (e.g., pinacol ester) as they tend to be more stable.[8]
-
Aryl/Heteroaryl Halide: Aryl bromides and iodides are generally good coupling partners. Aryl chlorides can also be used but often require more specialized catalyst systems.
-
Palladium Precatalyst: Modern palladium precatalysts, which are air- and moisture-stable, are highly recommended for reproducibility. Systems based on bulky, electron-rich phosphine ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown excellent performance in challenging heteroaryl couplings.[6] Palladacycle precatalysts are also highly effective.[9]
-
Base: The choice of base is crucial. Inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. The base not only facilitates the transmetalation step but can also influence the rate of protodeboronation.[4][6]
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. A common and effective solvent system is 1,4-dioxane/water.
Protocol 1: Microwave-Assisted Suzuki Coupling of 7-Azaindole-Boronic Acid with an Aryl Bromide
This protocol provides a general starting point for the coupling of a 7-azaindole boronic acid with a generic aryl bromide. Optimization of temperature, time, and reagent stoichiometry may be necessary for specific substrates.
Caption: Figure 2. General Experimental Workflow.
Materials:
-
7-Azaindole boronic acid (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
PdCl₂(SPhos) (or other suitable precatalyst, 2-5 mol%)
-
Cs₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Microwave vial with a stir bar
Procedure:
-
Vial Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the 7-azaindole boronic acid, aryl bromide, palladium precatalyst, and cesium carbonate.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a suitable ratio (e.g., 4:1 v/v) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Seal the vial with a cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is critical to prevent oxygen from deactivating the catalyst.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 15-40 minutes).[4][6] Monitor the reaction progress by TLC or LC-MS if possible.
-
Workup:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product. The polarity of the eluent will depend on the specific product.
| Parameter | Recommended Starting Condition | Range for Optimization | Rationale |
| Temperature | 120 °C | 100 - 150 °C | Higher temperatures accelerate the reaction but can also increase the rate of decomposition.[4] |
| Time | 20 minutes | 10 - 60 minutes | Microwave heating allows for significantly shorter reaction times compared to conventional methods. |
| Catalyst Loading | 3 mol% | 1 - 5 mol% | Higher loadings may be necessary for challenging substrates, but lower loadings are more cost-effective. |
| Base | Cs₂CO₃ (2.5 equiv) | K₃PO₄, K₂CO₃ (2-3 equiv) | Cesium carbonate is often effective in promoting Suzuki couplings of heteroaryl compounds.[6] |
| Solvent Ratio | Dioxane/H₂O (4:1) | Dioxane/H₂O (3:1 to 10:1) | The ratio can be adjusted to ensure solubility of all components. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Incorrect base or solvent. | 1. Use a fresh batch of a reliable precatalyst. 2. Ensure thorough degassing of solvents and purging of the reaction vessel. 3. Screen different bases (K₃PO₄, K₂CO₃) and solvent ratios. |
| Protodeboronation of 7-Azaindole Boronic Acid | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Base is too strong or concentration of water is too high. | 1. Lower the reaction temperature. 2. Reduce the irradiation time. 3. Use a milder base (e.g., K₂CO₃) or reduce the amount of water. Consider using the corresponding boronate ester. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Catalyst system promotes homocoupling. | 1. Ensure rigorous exclusion of air. 2. Screen different palladium precatalysts and ligands. |
| Formation of Palladium Black | 1. Catalyst decomposition. | 1. Use a more stable precatalyst or ligand. Ensure proper degassing. |
| Difficult Purification | 1. Product is highly polar. 2. Residual palladium or inorganic salts. | 1. Use a more polar eluent system for chromatography or consider reverse-phase chromatography. 2. Filter the diluted reaction mixture through a pad of Celite before extraction to remove palladium residues. Ensure thorough washing during workup to remove salts. |
Conclusion
The microwave-assisted Suzuki-Miyaura coupling of 7-azaindole boronic acids is a powerful and efficient method for the synthesis of valuable biaryl and heteroaryl compounds. By understanding the underlying principles of the reaction and carefully selecting the catalyst, base, and reaction conditions, researchers can overcome the inherent challenges associated with these nitrogen-containing heterocycles. The protocols and troubleshooting guide provided here serve as a robust starting point for the successful implementation of this methodology in drug discovery and materials science programs.
References
- Buchwald, S. L., & Martin, R. (2013). The Suzuki–Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877-12885.
- Schirok, H. (2006). Microwave-assisted flexible synthesis of 7-azaindoles. The Journal of Organic Chemistry, 71(15), 5538-5545.
- Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 15(10), 834-841.
- Gomes, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
RSC Publishing. (2014). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
- Pal, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7937-7949.
- Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194-16195.
- Thomas, J. M., et al. (2021). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 54(17), 3348-3363.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). Molecules, 19(11), 18738-18751.
-
Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism.... Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction. Retrieved from [Link]
-
R-Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted flexible synthesis of 7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
Application and Protocol Guide for 3-Methyl-7-azaindole-5-boronic acid pinacol ester in Cross-Coupling Reactions
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-7-azaindole-5-boronic acid pinacol ester, a key building block in contemporary medicinal chemistry. We delve into the strategic importance of the 7-azaindole scaffold, the advantages of the pinacol boronic ester functional group, and provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in the synthesis of complex molecules, particularly kinase inhibitors and other biologically active compounds.
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a multitude of biologically active molecules.[1][2][3] Its structural resemblance to purine and indole allows it to act as a bioisostere, effectively mimicking these endogenous ligands to interact with a wide range of biological targets.[1][4][5] The introduction of a nitrogen atom into the indole ring system modulates the molecule's electronic properties, enhances solubility, and introduces a hydrogen bond acceptor site, which can be pivotal for improving target binding affinity and pharmacokinetic profiles.[4][6]
Notably, the 7-azaindole core is a cornerstone in the design of numerous kinase inhibitors, including the FDA-approved drug Vemurafenib, which targets the BRAFV600E mutation in melanoma.[4][7][8] The ability to functionalize the 7-azaindole ring at various positions is therefore of paramount importance in drug discovery programs.
Our focus, 3-Methyl-7-azaindole-5-boronic acid pinacol ester, is a versatile intermediate designed for just this purpose. The boronic acid pinacol ester at the C5 position serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of aryl and heteroaryl substituents. The methyl group at the C3 position can provide additional steric and electronic influence, potentially modulating the biological activity of the final compound.
The Role of the Pinacol Boronic Ester in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[9][10][11] While boronic acids are the traditional coupling partners, their pinacol ester derivatives offer several practical advantages:
-
Enhanced Stability: Pinacol esters are generally more stable than their corresponding boronic acids, exhibiting greater resistance to degradation and protodeboronation, which simplifies purification, handling, and storage.[12]
-
Improved Solubility: They often display better solubility in organic solvents commonly used for cross-coupling reactions.
-
Compatibility: Pinacol boronic esters are compatible with a broad range of functional groups, making them ideal for late-stage functionalization in complex syntheses.
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.[10][11][13] A key step in this cycle is transmetalation, where the organic group is transferred from the boron atom to the palladium center. While boronic esters can sometimes transmetalate directly, it is widely accepted that they often hydrolyze in situ to the more reactive boronic acid, especially when water is present as a co-solvent.[1][14] The choice of base is crucial for activating the organoboron species to facilitate this transmetalation step.[15]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following protocol is a generalized yet robust starting point for the Suzuki-Miyaura cross-coupling of 3-Methyl-7-azaindole-5-boronic acid pinacol ester with various aryl or heteroaryl halides. Optimization may be required depending on the specific coupling partner.
General Reaction Setup
The workflow for a typical Suzuki-Miyaura coupling is outlined below. It is critical to ensure an inert atmosphere to prevent the degradation of the palladium catalyst.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Recommended Reagents and Conditions
The selection of catalyst, ligand, base, and solvent system is critical for a successful reaction. The following table provides a validated starting point for coupling with aryl bromides.
| Parameter | Recommended Condition | Rationale & In-Text Citation |
| Aryl Halide | Aryl/Heteroaryl Bromide (1.0 eq) | Bromides offer a good balance of reactivity and stability. |
| Boronic Ester | 3-Methyl-7-azaindole-5-boronic acid pinacol ester (1.2-1.5 eq) | A slight excess ensures complete consumption of the limiting halide. |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (2-5 mol%) | This is a robust, commercially available, and highly effective catalyst for a wide range of Suzuki couplings, including those with heteroaromatic substrates.[16] |
| Base | K2CO3 or K3PO4 (2.0-3.0 eq) | These bases are effective in promoting the reaction, with K3PO4 often being beneficial for challenging couplings.[17] An aqueous solution is typically used. |
| Solvent | 1,4-Dioxane / H2O (4:1 to 10:1 v/v) | Dioxane is an excellent solvent for many Suzuki reactions. The addition of water can be crucial for hydrolyzing the pinacol ester to the more reactive boronic acid and for solubilizing the inorganic base.[14] |
| Temperature | 80-110 °C | The required temperature will depend on the reactivity of the aryl halide. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidative degradation of the Pd(0) active catalyst. |
Step-by-Step Protocol
-
Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add 3-Methyl-7-azaindole-5-boronic acid pinacol ester (1.2 eq), the aryl bromide (1.0 eq), the base (e.g., K2CO3, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1). The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for 2-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting aryl halide is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three primary steps. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 4. preprints.org [preprints.org]
- 5. youtube.com [youtube.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging [thno.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. ocf.berkeley.edu [ocf.berkeley.edu]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Notes & Protocols: The Versatility of 7-Azaindole Derivatives in Modern Oncology
Preamble: The Rise of a Privileged Scaffold in Cancer Therapeutics
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is one such "privileged structure".[1][2] Its significance in oncology stems from a unique bicyclic aromatic structure that mimics the purine core of ATP, allowing it to function as an exceptional "hinge-binder" within the ATP-binding pockets of various protein kinases.[3][4] This ability to form two crucial hydrogen bonds with the kinase hinge region provides a potent and stable anchor point for designing highly specific and effective inhibitors.[4]
This guide moves beyond a simple catalog of compounds to provide an in-depth exploration of the applications of 7-azaindole derivatives in oncology. We will dissect their primary role as kinase inhibitors targeting critical cancer pathways, explore their emerging utility in modulating the tumor immune microenvironment, and detail the experimental protocols necessary to validate their activity from the bench to preclinical models.
Part 1: The Cornerstone Application: Precision Kinase Inhibition
Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer, driving uncontrolled cell growth, proliferation, and survival.[5] 7-azaindole derivatives have been masterfully engineered to target several key oncogenic kinases with high potency and selectivity.
Targeting the MAPK Pathway: The BRAF Inhibitor Story
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that, when constitutively activated by mutations, fuels tumor growth.[6] Mutations in the BRAF kinase, particularly the V600E substitution, are found in over 50% of cutaneous melanomas.[6]
Vemurafenib (Zelboraf®) stands as a landmark achievement in this area. This FDA-approved drug, built upon a 7-azaindole scaffold, is a highly selective, ATP-competitive inhibitor of the mutated BRAFV600E oncoprotein.[4][7][8][9] By binding to the active site of the mutated kinase, Vemurafenib blocks its activity, leading to the shutdown of the downstream MAPK/ERK signaling cascade, G1 cell-cycle arrest, and ultimately, apoptosis in melanoma cells harboring the mutation.[6][9]
Disrupting Survival Signals: PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is another critical intracellular signaling network that is frequently hyperactivated in a wide range of human cancers, promoting cell survival and proliferation.[5][10] The 7-azaindole scaffold has proven to be a fertile ground for discovering potent PI3K inhibitors.[5][11]
Researchers have successfully developed both pan-PI3K inhibitors, which target all class I isoforms, and isoform-specific inhibitors.[5] The ability to create isoform-specific inhibitors is particularly valuable, as it allows for more targeted therapeutic intervention with potentially fewer off-target effects. For example, derivatives have been designed to selectively inhibit PI3Kα for direct anti-proliferative effects or PI3Kγ for immunomodulatory roles, which will be discussed later.[11][12] These inhibitors function by competing with ATP, thereby preventing the phosphorylation of PIP2 to PIP3 and halting the activation of downstream effectors like AKT.[5]
Targeting Cell Division: Aurora & Other Kinase Inhibitors
The versatility of the 7-azaindole scaffold extends to numerous other kinase targets crucial for cancer cell viability.
-
Aurora Kinases: These are essential for proper mitosis. Aurora B, in particular, is a key component of the chromosomal passenger complex.[13] Inhibition by 7-azaindole derivatives like GSK1070916A disrupts chromosome segregation, leading to an exit from mitosis without cell division (cytokinesis), resulting in polyploid cells that subsequently undergo apoptosis.[13] This compound demonstrated potent anti-proliferative activity and was advanced to clinical trials.[13]
-
VEGFR: Vascular Endothelial Growth Factor Receptors are critical for angiogenesis, the process by which tumors form new blood vessels to obtain nutrients.[14][15] 7-azaindole derivatives have been developed as potent VEGFR inhibitors, effectively acting as anti-angiogenic agents.[16]
-
ULK1/2: In certain cancers, such as those driven by KRAS mutations, tumor cells become dependent on autophagy for survival under stress.[17][18] UNC-51-like kinase 1/2 (ULK1/2) is a central regulator of autophagy.[17] Selective 7-azaindole inhibitors of ULK1/2 are being developed as a strategy to block this survival mechanism, showing synergistic effects when combined with other targeted therapies like MEK inhibitors.[17][18]
-
Other Targets: The scaffold has also yielded potent inhibitors against p38 MAP Kinase (involved in inflammation and stress responses), Erk5, and Fibroblast Growth Factor Receptor 4 (FGFR4), highlighting its broad applicability.[2][19][20][21][22]
| 7-Azaindole Derivative Class | Primary Target(s) | Oncological Application | Example / Key Finding | Reference(s) |
| Phenyl-propanamides | BRAFV600E | Metastatic Melanoma | Vemurafenib (FDA Approved) | [4][7][8] |
| Isoindolinones / Sulfonamides | PI3K (pan or isoform-specific) | Various Solid Tumors, Immuno-oncology | Potent inhibition of PI3K/AKT pathway; induces apoptosis. | [5][11][12] |
| Thiazole-substituted | Aurora B Kinase | Various Solid Tumors | GSK1070916A; induces polyploidy and apoptosis. | [13] |
| Covalent Warhead-equipped | FGFR4 | Hepatocellular Carcinoma | Compound 30 showed significant in vivo antitumor activity. | [20][21] |
| Pyrrolopyridines | ULK1/2 | KRAS-driven Cancers (e.g., NSCLC) | MR-2088; abrogates autophagy, synergistic with MEK inhibitors. | [17][18] |
| Pyridine-substituted | Erk5 | Lung Cancer | Compounds showed potent anti-proliferative activity on A549 cells. | [19] |
| Multi-substituted | VEGFR-3 | General Anti-angiogenic | Cytotoxic compounds with substantial VEGFR-3 inhibitory capability. | [16] |
Part 2: A New Frontier: Immuno-Oncology and the Tumor Microenvironment
The therapeutic focus in oncology is expanding from targeting the tumor cell itself to modulating the surrounding tumor microenvironment (TME). The TME is often immunosuppressive, shielding the tumor from the host's immune system.
Phosphoinositide 3-kinase γ (PI3Kγ) is highly expressed in tumor-associated macrophages (TAMs), where it contributes to an immunosuppressive phenotype.[12] Selective inhibition of PI3Kγ with 7-azaindole-based compounds represents a powerful immuno-oncology strategy.[12] By blocking PI3Kγ, these inhibitors can reprogram TAMs from a pro-tumor (M2-like) state to an anti-tumor (M1-like) state. This shift enhances the recruitment and activation of cytotoxic T-cells, effectively turning the TME from a protective shield into a hostile environment for the tumor.[12]
Conclusion and Future Outlook
The 7-azaindole scaffold is far more than just a chemical curiosity; it is a clinically validated and highly versatile framework for the development of targeted oncology therapeutics. Its success is rooted in its fundamental ability to potently and selectively inhibit protein kinases that drive cancer progression. The story of Vemurafenib provides a powerful testament to this.
The future for 7-azaindole derivatives is bright and multifaceted. Key areas of advancement will likely include:
-
Combination Therapies: Combining 7-azaindole derivatives that target different pathways, such as the synergistic use of ULK1/2 and MEK inhibitors, holds immense promise for overcoming drug resistance. [17][18]2. Immuno-Oncology Synergy: Leveraging PI3Kγ inhibitors to sensitize "cold" tumors to checkpoint inhibitors could dramatically expand the patient population that benefits from immunotherapy. [12]3. Targeting Novel Pathways: Continued exploration will undoubtedly uncover novel, non-kinase targets for which the 7-azaindole scaffold can be adapted, further broadening its therapeutic reach in oncology.
For researchers and drug developers, the 7-azaindole core remains a privileged starting point, offering a robust foundation upon which the next generation of precision cancer medicines will be built.
References
- Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC. (n.d.).
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC - NIH. (n.d.).
- Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC - ACS Fall 2025. (n.d.). American Chemical Society.
- Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase | Cancer Research - AACR Journals. (2008).
- Discovery of New Azaindole-Based PI3Kα Inhibitors: Apoptotic and Antiangiogenic Effect on Cancer Cells. (2010). PubMed.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
- Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). PubMed.
- Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024).
- Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers - ACS Fall 2025. (n.d.). American Chemical Society.
- Azaindole Therapeutic Agents - PMC. (n.d.).
- Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). PubMed.
- Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. (2024). MDPI.
- 7-Azaindole, 2,7-diazaindole, and 1H-pyrazole as core structures for novel anticancer agents with potential chemosensitizing properties | Request PDF. (2022).
- the-importance-of-indole-and-azaindole-scaffold-in-the-development-of-antitumor-agents - Ask this paper. (2020). Bohrium.
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). PubMed.
- Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (2024).
- The Azaindole Framework in the Design of Kinase Inhibitors - PMC. (n.d.).
- New steroidal 7-azaindole platinum(II) antitumor complexes. (2013). PubMed.
- Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. (n.d.). PubMed.
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry.
- The Core Mechanism of 7-Azaindole: A Technical Guide for Researchers. (n.d.). Benchchem.
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022).
- Abstract 1411: Utilizing 7-azaindoles, 2,7-diazaindoles, and 1H-pyrazoles as core structures for novel cancer chemosensitizers - AACR Journals. (2022).
- List of VEGF/VEGFR inhibitors. (n.d.). Drugs.com.
- p38 MAP kinase inhibitors as anti inflamm
- Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC. (2024).
- p38 Inhibitors Products. (n.d.). R&D Systems.
- BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC. (2020).
- In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. (n.d.). MDPI.
Sources
- 1. The importance of indole and azaindole scaffold in the development of antitumor agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of new azaindole-based PI3Kα inhibitors: apoptotic and antiangiogenic effect on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. List of VEGF/VEGFR inhibitors - Drugs.com [drugs.com]
- 15. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC - American Chemical Society [acs.digitellinc.com]
- 18. Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers - American Chemical Society [acs.digitellinc.com]
- 19. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-Methyl-7-azaindole-5-boronic Acid in Modern Drug Discovery
Introduction: The Strategic Value of the 7-Azaindole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The 7-azaindole scaffold is a quintessential example of such a framework.[1] As a bioisosteric analog of both indole and the purine system, it presents a unique combination of structural and electronic properties that are highly advantageous for molecular recognition by biological targets.[2]
The strategic incorporation of a nitrogen atom into the indole's benzene ring fundamentally alters the scaffold's characteristics. This modification can modulate key physicochemical properties including pKa, solubility, and lipophilicity, while also introducing a crucial hydrogen bond acceptor.[3] This latter feature is particularly significant in the design of kinase inhibitors, where the 7-azaindole core adeptly mimics the adenine fragment of ATP, forming canonical hydrogen bonds with the kinase hinge region.[2][4] This ability has cemented the 7-azaindole moiety as a cornerstone in oncology research, exemplified by marketed drugs such as the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax.[2]
This guide focuses on a key reagent for accessing this privileged scaffold: 3-Methyl-7-azaindole-5-boronic acid . We will detail its properties and provide a robust protocol for its primary application—the Suzuki-Miyaura cross-coupling reaction—to empower researchers in the synthesis of novel, high-value molecular entities.
The Building Block: Properties of 3-Methyl-7-azaindole-5-boronic Acid
3-Methyl-7-azaindole-5-boronic acid is a specialized chemical intermediate designed for the efficient introduction of the 3-methyl-7-azaindole motif. The boronic acid functional group at the 5-position makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, the most prominent being the Suzuki-Miyaura coupling.[5][6] The methyl group at the 3-position provides an additional point of diversity and can influence the molecule's steric and electronic profile, impacting target binding and metabolic stability.
While often supplied as its more stable pinacol ester derivative for improved shelf-life, the free boronic acid is the active transmetalating species in the catalytic cycle.
Data Presentation: Physicochemical Properties
| Property | Value | Source / Note |
| Chemical Name | 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-boronic acid | - |
| CAS Number | 1111637-95-6 | Note: This CAS may also refer to the pinacol ester. |
| Molecular Formula | C₈H₉BN₂O₂ | Calculated |
| Molecular Weight | 175.98 g/mol | Calculated |
| Appearance | White to off-white solid | General observation for related compounds. |
| Storage Conditions | -20°C, under inert atmosphere, desiccate | [7] Boronic acids are sensitive to air and moisture. |
Note: The pinacol ester derivative, 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine, shares the same CAS number and has a molecular formula of C₁₄H₁₉BN₂O₂ and a molecular weight of 258.12 g/mol .[2]
Core Application: The Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura reaction is the cornerstone application for this building block, enabling the formation of a C(sp²)-C(sp²) bond between the 5-position of the azaindole and an aryl or heteroaryl partner. Its success hinges on high functional group tolerance and generally mild reaction conditions.[7]
Principle of the Catalytic Cycle
The reaction proceeds via a well-established palladium-based catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (R¹-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers its organic group (R²) to the Pd(II) center, displacing the halide. This is the step where the 3-methyl-7-azaindole moiety is introduced to the catalytic cycle.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.
Sources
- 1. H50044.MD [thermofisher.com]
- 2. CAS 1111637-95-6 | 3-Methyl-7-azaindole-5-boronic acid pinacol ester - Synblock [synblock.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Azaindole synthesis [organic-chemistry.org]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methyl-7-azaindole-5-boronic acid | 1111637-95-6 [chemicalbook.com]
- 7. labsolu.ca [labsolu.ca]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with 3-Methyl-7-azaindole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki coupling reactions involving 3-Methyl-7-azaindole-5-boronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and field-proven insights. As Senior Application Scientists, our goal is to empower you to overcome common challenges and achieve successful outcomes in your cross-coupling endeavors.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable protocols.
Question 1: My reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Suzuki coupling with 3-Methyl-7-azaindole-5-boronic acid can stem from several factors, primarily related to catalyst activity, reaction conditions, and the inherent properties of the azaindole scaffold.
Potential Causes & Solutions:
-
Catalyst Inactivation: The Lewis basic nitrogen on the 7-azaindole ring can coordinate to the palladium center, leading to catalyst deactivation.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands that favor the desired catalytic cycle over catalyst inhibition. Ligands such as SPhos, XPhos, and RuPhos are often effective for sterically hindered or heteroaromatic substrates.[3][4] Consider using air-stable palladium precatalysts (e.g., XPhos Pd G3) to ensure the active Pd(0) species is efficiently generated.[3][5]
-
-
Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, can be slow for electron-deficient heterocycles.[1]
-
Solution: The choice of base is critical. A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[6][7] For 7-azaindole derivatives, bases like K₃PO₄ or Cs₂CO₃ are often effective.[8][9] Ensure the base is finely powdered and, if running under anhydrous conditions, thoroughly dried.[3]
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and homocoupling of the boronic acid.[3]
-
Solution: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Poor Solubility: The starting materials or the palladium complex may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and poor reactivity.[2][10]
-
Solution: A solvent screen is highly recommended. Common solvent systems for Suzuki couplings include toluene, dioxane, or THF, often with a co-solvent of water to aid in dissolving the base.[11] For particularly insoluble substrates, higher boiling point solvents like DMF or the use of co-solvents may be necessary, but be mindful of potential side reactions at elevated temperatures.[10]
-
Workflow for Diagnosing Low Conversion
Caption: A logical workflow for troubleshooting low conversion in Suzuki coupling.
Question 2: I am observing significant formation of 3-Methyl-7-azaindole as a byproduct. What is causing this and how can I prevent it?
Answer:
The formation of 3-Methyl-7-azaindole is a classic sign of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source.[12] Heteroaromatic boronic acids, especially those that are electron-rich or contain Lewis basic sites, are particularly susceptible to this decomposition pathway.[1][13]
Key Factors and Mitigation Strategies:
| Factor | Explanation | Recommended Action |
| Proton Source | Water is the most common proton source for this side reaction, especially in the presence of a base.[3][12] | - Anhydrous Conditions: Switch to strictly anhydrous solvents and reagents.[2][3] This can significantly suppress protodeboronation. - Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[3] Consider using a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[3] |
| Temperature | Higher reaction temperatures can increase the rate of protodeboronation. | Optimize the reaction to proceed at the lowest effective temperature. |
| Boronic Acid Stability | 3-Methyl-7-azaindole-5-boronic acid itself may have limited stability under the reaction conditions. | - Use of Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt.[12][14] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing side reactions.[12][15][16] - Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form a stable, crystalline solid that can be used directly in the coupling reaction.[3][17] |
Experimental Protocol: Preparation of the Diethanolamine Adduct of 3-Methyl-7-azaindole-5-boronic acid
-
In a vial equipped with a stir bar, dissolve 3-Methyl-7-azaindole-5-boronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.[3]
-
While stirring, add diethanolamine (1.0 equiv) dropwise.[3]
-
A precipitate will typically form. Continue stirring the resulting slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]
-
This stable adduct can now be used directly in your Suzuki coupling reaction, often with improved results in protic solvents.[3][17]
Question 3: My desired product is formed, but it is difficult to purify from byproducts. What are some common impurities and how can I improve the purification?
Answer:
Purification challenges in Suzuki couplings often arise from the presence of residual starting materials, homocoupled products, and boron-containing byproducts.
Common Impurities and Purification Strategies:
-
Homocoupled Boronic Acid: This byproduct (a dimer of 3-Methyl-7-azaindole) can form, especially if oxygen is not rigorously excluded.
-
Residual Boronic Acid and Boron-Containing Byproducts: Boronic acids and their byproducts can be tricky to remove completely.
-
Purification:
-
Aqueous Workup: An aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) can help remove some of the acidic boron species.
-
Biotage® MP-Boronic Acid Scavenger: This is a polymer-bound scavenger resin designed to selectively remove boronic acids and their derivatives from reaction mixtures.
-
Celite Filtration: Filtering the crude reaction mixture through a pad of Celite can sometimes help remove finely suspended palladium residues and some boron byproducts.[18][19]
-
-
-
Incomplete Separation on Silica Gel: The polar nature of the azaindole moiety can cause streaking and poor separation on standard silica gel.
-
Purification:
-
TLC Optimization: Before attempting a large-scale column, carefully optimize the solvent system using TLC to achieve good separation between your product and the major impurities.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina or a C18-functionalized reverse-phase silica gel for your chromatography.
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel or Celite before loading it onto the column can improve the resolution of the separation.[18][20]
-
-
General Purification Workflow
Caption: A standard workflow for the purification of Suzuki coupling products.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this type of reaction? A1: Typically, palladium catalyst loading ranges from 0.5 to 5 mol%.[4][8] For challenging couplings, a higher catalyst loading may be necessary. However, it is always advisable to start with a lower loading (e.g., 1-2 mol%) and increase it if the reaction is sluggish.
Q2: Can I run this reaction open to the air? A2: While some robust catalyst systems may tolerate trace amounts of air, it is strongly recommended to perform Suzuki couplings under an inert atmosphere (Nitrogen or Argon).[3] This minimizes catalyst degradation and the formation of homocoupled byproducts.[3]
Q3: My aryl halide partner is a chloride. Are there any special considerations? A3: Aryl chlorides are generally less reactive than bromides or iodides in the oxidative addition step.[5][21] To effectively couple aryl chlorides, you will likely need a more active catalyst system, such as one employing a highly electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[3][5] Higher temperatures may also be required.[3]
Q4: How do I know if my boronic acid has degraded? A4: You can check the purity of your 3-Methyl-7-azaindole-5-boronic acid by ¹H NMR or LC-MS. The presence of a significant amount of 3-Methyl-7-azaindole would indicate degradation through protodeboronation.[22] It is good practice to use fresh or properly stored boronic acids.
Q5: What is the role of water in my Suzuki reaction? A5: In many Suzuki protocols, water is added as a co-solvent. Its primary roles are to dissolve the inorganic base (like K₃PO₄ or Na₂CO₃) and to facilitate the formation of the active boronate species.[6][11] However, as discussed, an excess of water can promote protodeboronation.[3] The optimal amount of water is often a delicate balance.
III. References
-
Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). Available at: [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega. (2023). Available at: [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025). Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (n.d.). Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. (n.d.). Available at: [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. - Semantic Scholar. (n.d.). Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (n.d.). Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.). Available at: [Link]
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - MDPI. (n.d.). Available at: [Link]
-
Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. (2025). Available at: [Link]
-
(PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchGate. (n.d.). Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Available at: [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. (2022). Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (n.d.). Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Available at: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024). Available at: [Link]
-
Protodeboronation - Wikipedia. (n.d.). Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Available at: [Link]
-
Boron Suzuki Coupling - Borates Today. (2021). Available at: [Link]
-
Suzuki cross-coupling reaction - YouTube. (2020). Available at: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC - NIH. (2024). Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023). Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. (n.d.). Available at: [Link]
-
Indolylboronic Acids: Preparation and Applications - PMC - NIH. (n.d.). Available at: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]
-
(PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions - ResearchGate. (2025). Available at: [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - ResearchGate. (2023). Available at: [Link]
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society. (n.d.). Available at: [Link]
-
Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines - Organic Chemistry Portal. (2006). Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. (2013). Available at: [Link]
-
Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed. (2012). Available at: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. (n.d.). Available at: [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (n.d.). Available at: [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (n.d.). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 3-Methyl-7-azaindole-5-boronic acid
Welcome to the technical support center for optimizing catalyst loading in reactions involving 3-Methyl-7-azaindole-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic strategies. The unique electronic properties of the 7-azaindole scaffold can present specific challenges in achieving high-yield, reproducible cross-coupling reactions. This document provides in-depth, experience-driven advice to navigate these complexities.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries and issues encountered when working with 3-Methyl-7-azaindole-5-boronic acid and its derivatives.
Q1: My Suzuki-Miyaura coupling reaction with 3-Methyl-7-azaindole-5-boronic acid is giving low to no yield. What is the most likely cause?
A1: Low yields in Suzuki-Miyaura couplings involving heteroaromatic boronic acids, particularly those with Lewis-basic nitrogen atoms like 7-azaindole, often stem from catalyst inhibition or deactivation.[1][2] The nitrogen atom on the pyridine ring can coordinate to the palladium center, hindering the catalytic cycle. Additionally, competitive protodeboronation of the boronic acid can occur, especially in the presence of water and certain bases, reducing the concentration of the active nucleophile.[2][3]
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is often a sign of non-optimal reaction conditions, particularly concerning the catalyst system and temperature. For heteroaromatic systems, elevated temperatures can sometimes promote this side reaction.[4] Consider lowering the reaction temperature and screening different palladium sources and ligands. Buchwald ligands, for instance, are often effective in promoting the desired cross-coupling over homocoupling.[5]
Q3: What is a good starting point for catalyst loading in a small-scale screening reaction?
A3: For initial screening, a catalyst loading of 1-5 mol% is a common starting point.[6][7] This range is generally sufficient to achieve a reasonable reaction rate without being excessively wasteful of the precious metal catalyst. Once feasibility is established, the catalyst loading can be systematically reduced to find the optimal level for both yield and cost-effectiveness.[8][9]
Q4: Can the pinacol ester of 3-Methyl-7-azaindole-5-boronic acid be used directly in the coupling reaction?
A4: Yes, the pinacol ester is a common and often preferred alternative to the free boronic acid.[10][11][12] Boronate esters can exhibit greater stability and are less prone to protodeboronation.[13] In many cases, they can be used directly under anhydrous conditions, which can be advantageous for sensitive substrates.[2]
Q5: My reaction appears to stall before reaching completion. What troubleshooting steps should I take?
A5: Reaction stalling can be due to several factors, including catalyst deactivation, substrate or product inhibition, or insolubility of reactants.[3] First, ensure all reagents and solvents are of high purity and appropriately degassed to remove oxygen, which can deactivate the palladium catalyst. If solubility is an issue, consider a different solvent system. For catalyst deactivation, a second charge of the catalyst or ligand might be beneficial, though this is often a last resort. A more systematic approach would be to re-evaluate the ligand and base combination.
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to overcoming common hurdles in optimizing catalyst loading for reactions with 3-Methyl-7-azaindole-5-boronic acid.
Guide 2.1: Diagnosing and Overcoming Catalyst Inhibition
The Lewis-basic nitrogen of the 7-azaindole core is a primary suspect in cases of low catalytic activity.[1]
Symptoms:
-
Reaction fails to initiate or proceeds very slowly.
-
High catalyst loadings are required to achieve moderate conversion.
-
Inconsistent results between batches.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst inhibition.
Detailed Steps & Rationale:
-
Ligand Screening: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the reductive elimination step and sterically hinder the coordination of the azaindole nitrogen to the palladium center.
-
Protocol: Set up parallel reactions with a standard palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a panel of ligands. Include ligands from different classes (e.g., trialkylphosphines, biarylphosphines).
-
-
N-Protection: Protecting the azaindole nitrogen can physically block its coordination to the catalyst.[14] This is a robust but less atom-economical approach.
-
Considerations: Choose a protecting group that is stable to the coupling conditions but can be removed efficiently post-reaction.
-
-
Use of Additives: Certain additives, like copper(I) salts, have been shown to attenuate protodeboronation pathways by binding to Lewis-basic heterocycles.[2]
Guide 2.2: Systematic Catalyst Loading Optimization
Once a viable catalyst system is identified, the next step is to minimize the catalyst loading without sacrificing performance.
Experimental Protocol: Catalyst Loading Screen
-
Establish a Baseline: Run the reaction at a "high" but effective catalyst loading (e.g., 2.0 mol%) to establish a benchmark for yield and reaction time.
-
Serial Dilution: Set up a series of reactions with decreasing catalyst loading. A common approach is to halve the loading in each subsequent reaction.
-
Monitor Reaction Progress: Use an appropriate analytical technique (e.g., LC-MS, GC-MS, ¹H NMR) to monitor the consumption of starting materials and the formation of the product over time for each reaction.
-
Data Analysis: Plot yield versus catalyst loading and reaction time. Identify the "knee" of the curve, which represents the point of diminishing returns for increased catalyst loading.
Data Presentation: Example Catalyst Loading Screen
| Catalyst Loading (mol%) | Time (h) for >95% Conversion | Final Yield (%) |
| 2.0 | 2 | 98 |
| 1.0 | 4 | 97 |
| 0.5 | 8 | 96 |
| 0.1 | 24 | 85 |
| 0.05 | >24 (stalled at ~60%) | 60 |
Interpretation: In this example, reducing the catalyst loading from 2.0 mol% to 0.5 mol% results in a longer reaction time but maintains a high yield. Further reduction to 0.1 mol% leads to a significant drop in yield within a 24-hour timeframe. Therefore, 0.5 mol% might be considered the optimal loading for this system, balancing efficiency and cost.
Section 3: Advanced Considerations & Best Practices
3.1 The Role of the Boronic Acid Quality
The purity and stability of 3-Methyl-7-azaindole-5-boronic acid are paramount. Boronic acids can dehydrate to form boroxines, which can have different reactivity profiles.
-
Best Practice: Whenever possible, use freshly purchased or recently purified boronic acid. If storage is necessary, keep it in a desiccator under an inert atmosphere.[10] Consider converting the boronic acid to its more stable pinacol ester for long-term storage and use.[13]
3.2 Solvent and Base Selection
The choice of solvent and base is interdependent with the catalyst system.
-
Solvents: Aprotic polar solvents like dioxane, THF, and DMF are common. The addition of water can be necessary for the transmetalation step with some bases, but it can also promote protodeboronation.[3][5] Anhydrous conditions are often preferred when using boronate esters.[2]
-
Bases: The base activates the boronic acid for transmetalation.[15] Inorganic bases like K₂CO₃ and K₃PO₄ are frequently used. Organic bases can also be employed. The strength and solubility of the base can significantly impact the reaction rate and side product formation.
Logical Relationship Diagram: Key Reaction Parameters
Caption: Interdependencies of key reaction parameters.
By systematically addressing these factors, researchers can develop robust and efficient protocols for the catalytic use of 3-Methyl-7-azaindole-5-boronic acid, a valuable building block in modern drug discovery.
References
-
Fortun, S., Beauclair, P., & Schmitzer, A. R. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Retrieved from [Link]
-
Palladium(II) Catalyst Systems for the Addition of Boronic Acids to Bicyclic Alkenes: New Scope and Reactivity. (2004). Organic Letters - ACS Publications. Retrieved from [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). MDPI. Retrieved from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. (2010). PMC - NIH. Retrieved from [Link]
-
Catalyst loading optimization. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. Retrieved from [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC - NIH. Retrieved from [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. Retrieved from [Link]
-
Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. Retrieved from [Link]
-
Boronic acid catalysis. (2019). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Emergent Organoboron Acid Catalysts. (n.d.). PMC - NIH. Retrieved from [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. CAS 1111637-95-6 | 3-Methyl-7-azaindole-5-boronic acid pinacol ester - Synblock [synblock.com]
- 11. labsolu.ca [labsolu.ca]
- 12. 7-Azaindole-5-boronic acid pinacol ester, 97% 250 mg | Request for Quote [thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki Coupling [organic-chemistry.org]
3-Methyl-7-azaindole-5-boronic acid stability and degradation issues
Introduction
Welcome to the technical support guide for 3-Methyl-7-azaindole-5-boronic acid (CAS: 1111637-95-6). This valuable heterocyclic building block is instrumental in the synthesis of kinase inhibitors and other key scaffolds in drug discovery.[1][2] However, its utility is often challenged by inherent stability issues common to many heteroarylboronic acids. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the stability, degradation, and optimal handling of this reagent. We will move beyond simple instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and use of 3-Methyl-7-azaindole-5-boronic acid.
Q1: What are the primary degradation pathways for 3-Methyl-7-azaindole-5-boronic acid?
A: Like many arylboronic acids, this compound is susceptible to two major degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, yielding the parent heterocycle, 3-Methyl-7-azaindole. This is a very common side reaction in Suzuki-Miyaura couplings, often accelerated by high temperatures, strong bases, and the presence of aqueous media.[3][4]
-
Oxidative Degradation (Oxidative Deboronation): The C-B bond can be cleaved by reactive oxygen species, converting the boronic acid into the corresponding phenol (3-Methyl-7-azaindol-5-ol) and boric acid.[5][6] This is a concern during storage in the presence of air and in certain reaction media.[5][7]
Q2: How should I properly store this reagent to ensure its long-term stability?
A: Proper storage is critical to prevent degradation. The following conditions are recommended based on supplier safety data sheets and general chemical principles for boronic acids:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C[8] | Slows the rate of all degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[9] | Prevents oxidative degradation from atmospheric oxygen. |
| Moisture | Store in a desiccator or dry box.[9][10] | Minimizes hydrolysis and potential for protodeboronation. |
| Container | Tightly sealed, opaque vial. | Protects from moisture, oxygen, and potentially light. |
Q3: My Suzuki coupling reaction using this boronic acid has a low yield. What are the first things I should check?
A: When a Suzuki coupling fails or gives a low yield, systematically check these key parameters first:
-
Reagent Integrity: Has your boronic acid degraded? Consider analyzing the starting material by ¹H NMR or LC-MS to check for the presence of the protodeboronated side product. Boronic acids can degrade over time, even in storage.[4][11]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and oxidative homocoupling of the boronic acid.[4] Ensure your solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ.[4] Consider using a fresh batch or a more robust, air-stable precatalyst like a palladacycle (e.g., XPhos Pd G3/G4).[4][12]
-
Base and Solvent Choice: The base is critical. Strong bases in aqueous solvents can accelerate protodeboronation.[4] Ensure the base is finely powdered and dry for anhydrous reactions.
Q4: I'm observing a significant amount of 3-Methyl-7-azaindole in my reaction mixture. Why is this happening and how can I stop it?
A: The formation of 3-Methyl-7-azaindole is a classic sign of protodeboronation. This side reaction is particularly problematic for electron-rich heterocycles.[4] The proton source is typically water in the solvent or base. To prevent this:
-
Switch to a Milder Base: Strong bases like NaOH or K₃PO₄ in aqueous media can be aggressive. Consider switching to milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[4]
-
Use Anhydrous Conditions: Removing water, the primary proton source, can significantly suppress protodeboronation.[4] Use dry solvents and anhydrous bases.
-
Protect the Boronic Acid: In challenging cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can help. These esters often exhibit slower protodeboronation rates and release the active boronic acid slowly under the reaction conditions.[13]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Preventing Protodeboronation in Suzuki Couplings
Protodeboronation is arguably the most common failure mode when using heteroarylboronic acids. The mechanism involves the protonolysis of the C-B bond, and its rate is highly dependent on the reaction conditions.
| Factor | Impact on Protodeboronation | Recommended Action & Rationale |
| Base Strength | Stronger bases (e.g., NaOH, K₃PO₄) increase the rate, especially in protic solvents.[4] | Use milder bases (K₂CO₃, Cs₂CO₃, KF). KF can also stabilize the boronic acid via coordination. |
| Solvent | Aqueous/protic solvents provide a ready proton source.[4] | Use anhydrous solvents like dioxane, toluene, or DMF. If water is required for solubility or kinetics, minimize its amount (e.g., 10:1 organic:water). |
| Temperature | Higher temperatures accelerate the reaction rate. | Run the reaction at the lowest effective temperature (e.g., 60-80 °C). Milder conditions are often possible with modern, highly active catalysts.[14] |
| Catalyst System | Highly active catalysts can sometimes promote protodeboronation if the desired cross-coupling is slow. | Use a catalyst system known for high turnover rates and stability, such as those employing Buchwald ligands (e.g., SPhos, XPhos).[12][14] |
This decision tree provides a logical path to diagnose and solve issues related to protodeboronation.
Caption: Competing degradation pathways for boronic acids.
Section 3: Protocols & Methodologies
Protocol 1: Recommended Storage and Handling Procedure
This protocol ensures the reagent's integrity from receipt to use.
-
Receipt: Upon receiving, immediately transfer the manufacturer's vial into a secondary container (e.g., a small, sealable bag or jar) containing a desiccant.
-
Storage: Place the secondary container in a -20°C freezer that is not subject to frequent temperature fluctuations (i.e., not a frost-free cycling freezer).
-
Dispensing: a. Allow the sealed secondary container to warm to room temperature for at least 20-30 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid. b. Perform all weighing and dispensing inside a glovebox or under a positive pressure of inert gas (argon or nitrogen). c. Quickly and securely reseal the primary vial. d. Place the primary vial back into the desiccated secondary container before returning to the freezer.
Protocol 2: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol is designed to minimize degradation and maximize yield for a typical coupling reaction.
-
Reagent Preparation: a. Add the aryl halide (1.0 equiv), 3-Methyl-7-azaindole-5-boronic acid (1.5 equiv), and a finely powdered, dry base (e.g., K₂CO₃, 2.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar. b. Causality Check: Using an excess of the boronic acid can compensate for minor degradation and help drive the reaction to completion. The choice of a milder, dry base minimizes protodeboronation. [4]2. Inerting the System: a. Seal the vial with a septum cap. b. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to thoroughly remove oxygen.
-
Catalyst and Solvent Addition: a. Under a positive pressure of inert gas, add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 1-2 mol%). b. Via syringe, add the reaction solvent (e.g., 1,4-dioxane), which has been previously degassed by sparging with argon for 30 minutes. The typical concentration is 0.1 M with respect to the limiting reagent. c. Self-Validation: A properly degassed system is crucial. If the reaction mixture turns black immediately upon heating (indicating palladium black formation), it often suggests oxygen contamination. A healthy reaction typically remains a homogeneous brown or reddish-brown solution.
-
Reaction Execution: a. Place the sealed vial in a preheated heating block or oil bath at the desired temperature (e.g., 80 °C). b. Stir vigorously to ensure proper mixing. c. Monitor the reaction progress by TLC or LC-MS.
-
Workup: a. Once complete, cool the reaction to room temperature. b. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography.
Protocol 3: Preparation of Samples for HPLC Analysis
Analyzing boronic acids by reversed-phase HPLC is challenging due to potential on-column hydrolysis and degradation. [15][16]This protocol minimizes these effects.
| Parameter | Recommended Condition | Rationale |
| Sample Diluent | Anhydrous, aprotic solvent (e.g., Acetonitrile or THF). [15][17] | Minimizes hydrolysis of the analyte in the sample vial before injection. Prepare samples fresh and analyze immediately. |
| Column | Low-silanol activity, end-capped C18 column (e.g., Waters XTerra MS C18). [16][18] | Free silanol groups on the silica support can catalyze on-column hydrolysis. Using an inert column is the most significant factor in preventing degradation. [16][18] |
| Mobile Phase | Isocratic or gradient using Acetonitrile/Water with no acid modifier (e.g., formic acid). | Acidic modifiers can significantly accelerate on-column hydrolysis. [16][18]An alternative for very challenging separations is a highly basic mobile phase (pH > 11) with an ion-pairing reagent. [17] |
| Column Temp | 35 °C | While a minor factor, slightly elevated temperatures can improve peak shape without significantly increasing degradation on a high-quality inert column. [18] |
Step-by-Step Sample Prep:
-
Accurately weigh a small amount of the sample (~1 mg).
-
Dissolve in a known volume (e.g., 1.0 mL) of anhydrous acetonitrile to make a stock solution.
-
Perform any further dilutions using anhydrous acetonitrile.
-
Transfer the final solution to an HPLC vial.
-
Analyze immediately using a validated, stability-indicating method based on the principles in the table above.
References
- Al-Zoubi, R. M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Zhu, L., et al. (n.d.). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances.
- Organic Chemistry Portal. (n.d.). Protodeboronations.
- Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis. ChemRxiv.
- BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid.
- Li, M., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- ChemicalBook. (2025). 3-Methyl-7-azaindole-5-boronic acid | 1111637-95-6.
- Liu, W., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Source not specified].
- Amerigo Scientific. (n.d.). Boronic Acids and Derivatives.
- Springsteen, G., & Wang, B. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences.
- ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. [Source not specified].
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Stella, V. J., & He, P. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- Sigma-Aldrich. (2024).
- Synblock. (n.d.). 3-Methyl-7-azaindole-5-boronic acid pinacol ester.
- ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Sigma-Aldrich. (n.d.). 7-Azaindole-5-boronic acid pinacol ester 97%.
- Guillon, R., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
- Gillespie, J. R., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
- Thermo Fisher Scientific. (n.d.). 7-Azaindole-5-boronic acid pinacol ester, 97%.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition.
- Santa Cruz Biotechnology. (n.d.). 7-Azaindole-5-boronic acid pinacol ester.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methylindazole-6-boronic acid. [Source not specified].
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- Sigma-Aldrich. (n.d.). 7-Azaindole-5-boronic acid pinacol ester 97%.
- ChemicalBook. (n.d.). 7-Azaindole-5-boronic acid pinacol ester Product Description.
- ChemicalBook. (n.d.). 7-Azaindole-5-boronic acid pinacol ester CAS#: 754214-56-7.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. pnas.org [pnas.org]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Azaindole-5-boronic acid pinacol ester 97 754214-56-7 [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. CAS 1111637-95-6 | 3-Methyl-7-azaindole-5-boronic acid pinacol ester - Synblock [synblock.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 3-Methyl-7-azaindole-5-boronic acid Reactants
Welcome to the technical support guide for 3-Methyl-7-azaindole-5-boronic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot solubility challenges encountered during synthetic applications, particularly in cross-coupling reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.
I. Understanding the Challenge: The Nature of Azaindole Boronic Acids
3-Methyl-7-azaindole-5-boronic acid is a heterocyclic boronic acid, a class of compounds increasingly vital in medicinal chemistry for the synthesis of complex molecules.[1] However, their unique structure, which includes a hydrogen-bond-donating NH group and a hydrogen-bond-accepting pyridine nitrogen, can lead to poor solubility in many common organic solvents.[2] This is often due to strong intermolecular interactions in the solid state. Furthermore, like many boronic acids, it can be prone to side reactions such as protodeboronation, especially under basic aqueous conditions.[3]
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
II. Frequently Asked Questions (FAQs)
Q1: My 3-Methyl-7-azaindole-5-boronic acid is not dissolving in my reaction solvent. What are my initial options?
A1: Poor solubility is a common hurdle. Here’s a systematic approach to address it:
-
Solvent Screening: Start by assessing a range of solvents. Polar aprotic solvents like DMF, DMAc, dioxane, and THF are often effective for Suzuki-Miyaura couplings as they can dissolve both the organic substrates and inorganic bases.[4] For some boronic acids, ethers (like dioxane or THF) and ketones can also be good choices.[5][6]
-
Solvent Mixtures: Employing a co-solvent system can be highly effective. A mixture of an organic solvent (e.g., dioxane, THF) with water is standard for many Suzuki reactions. The aqueous phase helps dissolve the inorganic base and facilitates the formation of the active boronate species.[4][7]
-
Heating: Gently warming the mixture can significantly improve solubility. However, be mindful of the thermal stability of your reactants and catalyst.
-
Sonication: Using an ultrasound bath can help break up solid aggregates and enhance dissolution.
Q2: I'm observing significant decomposition or side products, which I suspect is due to poor solubility and prolonged reaction times. What can I do?
A2: This is a critical issue where reactant stability is compromised. Consider these advanced strategies:
-
Derivative Formation: Convert the boronic acid to a more soluble and stable derivative.
-
Pinacol Ester: Boronic acid pinacol esters are generally more soluble in organic solvents and are more stable towards protodeboronation.[6][7] You can often use the pinacol ester directly in your coupling reaction.[8][9]
-
Diethanolamine Adduct: Reacting the boronic acid with diethanolamine can form a crystalline, air- and water-stable adduct that can be used directly in Suzuki couplings, particularly with protic solvents.[3][10]
-
-
Phase-Transfer Catalysis: If you are using a biphasic system (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the boronate from the aqueous phase to the organic phase, improving reaction rates and potentially allowing for lower temperatures.[11]
Q3: How does pH affect the solubility of my boronic acid?
A3: The pH of the reaction medium, particularly in aqueous co-solvent systems, plays a crucial role. Boronic acids are Lewis acids that can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form.[12]
-
Basic Conditions: In basic aqueous solutions (pH > pKa), the equilibrium shifts towards the more soluble anionic tetrahedral form.[12][13] This is one reason why bases are essential in Suzuki couplings, as they not only facilitate transmetalation but also enhance the solubility of the boronic acid.
-
Acidic Conditions: Under acidic conditions, the boronic acid will be in its less soluble, neutral form.
The interplay between pH, pKa, and binding affinity is complex and does not always follow a simple linear relationship.[14][15] However, for general solubility purposes in a reaction, ensuring the medium is sufficiently basic is a good starting point.
Q4: Can I use additives to improve the solubility of 3-Methyl-7-azaindole-5-boronic acid?
A4: Yes, certain additives can form complexes with the boronic acid, enhancing its solubility.
-
Polyols: Sugars like mannitol and sorbitol can form boronate esters in situ, which can increase the aqueous solubility of the parent boronic acid.[16][17] This is a strategy often used in pharmaceutical formulations. While less common in synthesis, it could be explored for specific applications.
III. Troubleshooting Guides & Protocols
Guide 1: Systematic Solvent Screening for Solubility
This guide provides a structured approach to identifying a suitable solvent system for your reaction.
Objective: To find a solvent or solvent mixture that dissolves 3-Methyl-7-azaindole-5-boronic acid at the desired reaction concentration.
Materials:
-
3-Methyl-7-azaindole-5-boronic acid
-
Small vials
-
A selection of common reaction solvents (e.g., Dioxane, THF, DMF, Toluene, Ethanol, Water)
-
Stir plate and stir bars
Protocol:
-
Initial Screening:
-
Add a small, known amount of the boronic acid to several vials.
-
Add a measured volume of a single solvent to each vial to achieve the target reaction concentration (e.g., 0.1 M).
-
Stir at room temperature and observe solubility.
-
-
Co-Solvent Systems:
-
For solvents where solubility is poor, add a co-solvent. A common starting point for Suzuki reactions is a 3:1 to 5:1 ratio of organic solvent to water.[4]
-
Observe any changes in solubility.
-
-
Temperature Effect:
-
If solubility is still limited, gently warm the vials to your intended reaction temperature (e.g., 80-100 °C).[4]
-
Caution: Ensure your vials are properly sealed to prevent solvent evaporation.
-
-
Data Evaluation:
-
Record your observations in a table to compare the effectiveness of different solvent systems.
-
| Solvent System (v/v) | Room Temp. Solubility | Solubility at 80°C | Notes |
| Dioxane | Poor | Moderate | |
| Dioxane/Water (4:1) | Moderate | Good | Common for Suzuki |
| THF | Poor | Slight | |
| THF/Water (4:1) | Slight | Moderate | |
| DMF | Good | Good | High boiling point |
| Toluene | Insoluble | Insoluble | May require PTC |
This table is for illustrative purposes; actual results may vary.
Guide 2: In Situ Formation of a More Soluble Derivative
If solubility remains a significant barrier, converting the boronic acid to a more tractable form is a robust strategy.
Protocol 2A: Preparation of the Pinacol Ester
Objective: To convert the boronic acid to its more soluble and stable pinacol ester derivative.
Workflow:
Caption: Workflow for Pinacol Ester Formation.
Protocol 2B: Preparation of a Diethanolamine Adduct
Objective: To form a stable, crystalline diethanolamine adduct for direct use in coupling reactions.[3]
Workflow:
Caption: Workflow for Diethanolamine Adduct Formation.[3]
IV. Troubleshooting a Failed Suzuki Coupling Reaction
Even with adequate solubility, Suzuki couplings can be challenging. The following decision tree outlines a logical troubleshooting process.
Caption: Decision Tree for Troubleshooting Suzuki Couplings.[3]
V. References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Stetson, C. B. (2008). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]
-
Domański, M., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
-
Domański, M., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4479–4485.
-
Silva, F., & Pereira, C. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1266.
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
Berzins, A., & Prikulis, A. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4871–4879.
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Domański, M., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4869–4873.
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Plamondon, L., et al. (2002). Formulation of boronic acid compounds. Google Patents. Retrieved from
-
ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Retrieved from [Link]
-
ResearchGate. (n.d.). pH-Dependent formation equilibrium of a boronic ester in aqueous solution. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
Jones, A. M., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(11), 3169–3180.
-
Albert, C. F., & Patrick, S. (2007). Facile Strategy to Well-Defined Water-Soluble Boronic Acid (Co)polymers. Journal of the American Chemical Society, 129(22), 6972–6973.
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(42), 13896–13908.
-
Chemistry Stack Exchange. (2024, June 24). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Retrieved from [Link]
-
Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471–506.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
J&K Scientific. (n.d.). Azaindoles. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. CAS 1111637-95-6 | 3-Methyl-7-azaindole-5-boronic acid pinacol ester - Synblock [synblock.com]
- 9. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [kuscholarworks.ku.edu]
- 17. US20020188100A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]
Technical Support Center: 3-Methyl-7-azaindole-5-boronic acid Coupling
Introduction: Navigating the Nuances of Azaindole Couplings
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, pivotal in medicinal chemistry and materials science. However, when working with nitrogen-rich heteroaromatic substrates like 3-Methyl-7-azaindole-5-boronic acid, researchers often face unique challenges that are not encountered with simpler arylboronic acids. The presence of the azaindole's pyridine nitrogen introduces complexities such as potential catalyst inhibition, altered product solubility, and unique side-product formation.[1][2][3][4][5]
A successful synthesis does not end with the reaction's completion; a robust and well-designed workup procedure is critical for isolating the desired product in high purity and yield. This guide provides a comprehensive technical resource, combining field-proven protocols with troubleshooting insights to help you navigate the specific challenges of the post-reaction workup for 3-Methyl-7-azaindole-5-boronic acid couplings.
Standard Aqueous Workup Protocol
This protocol provides a generalized, robust starting point for the workup of a Suzuki-Miyaura reaction involving 3-Methyl-7-azaindole-5-boronic acid. Adjustments may be necessary based on the specific coupling partner and reaction scale.
Rationale: The goal of the aqueous workup is to separate the organic product from inorganic salts (from the base), residual palladium catalyst, and unreacted polar starting materials like the boronic acid.
Step-by-Step Methodology
-
Reaction Quenching & Solvent Addition:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate [EtOAc], Dichloromethane [DCM]). A volume approximately 5-10 times the initial reaction solvent volume is recommended.
-
Add an equal volume of deionized water. Stir the biphasic mixture vigorously for 5-10 minutes.
-
-
Phase Separation:
-
Transfer the mixture to a separatory funnel.
-
Allow the layers to separate fully. The organic layer containing the product will typically be the top layer if using EtOAc and the bottom layer if using DCM.
-
Drain the aqueous layer.
-
-
Aqueous Washes:
-
Water Wash: Wash the organic layer with deionized water (1-2 times) to remove the bulk of inorganic salts.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to break up any emulsions and removes residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
-
Purification:
Workup Procedure Flowchart
Caption: Standard aqueous workup workflow for Suzuki-Miyaura coupling.
Troubleshooting Guide
This section addresses common issues encountered during the workup and purification of 3-Methyl-7-azaindole coupling products.
Q1: My yield is very low after workup, or I've lost my product entirely. What happened?
A1: This is a frequent issue, often related to the amphoteric nature of the azaindole core.
-
Cause & Scientific Explanation: The 7-azaindole moiety contains both a basic pyridine nitrogen (N7) and a weakly acidic pyrrole nitrogen (N1-H). In a standard aqueous workup, if any residual acid is present (or if washes are not pH-neutral), the basic N7 can become protonated. This forms a salt, which is highly water-soluble and will be lost to the aqueous layer during extraction. Conversely, under strongly basic conditions, the N1-H can be deprotonated, also increasing aqueous solubility.
-
Solution:
-
Check the pH: Before extraction, check the pH of the aqueous layer. It should be neutral to slightly basic (pH 7-8). If it's acidic, carefully add a dilute base like aqueous sodium bicarbonate (NaHCO₃) until neutralized.
-
Back-Extraction: If you suspect product loss, combine all aqueous layers, adjust the pH to ~7.5, and re-extract them several times with a more polar organic solvent like a 3:1 mixture of Chloroform:Isopropanol or DCM.[7]
-
Avoid Strong Acids/Bases: During the workup, avoid washes with strong acids or bases unless specifically intended to remove a particular impurity.[8]
-
Q2: My crude product is a dark, black, or grey solid/oil. How do I remove the color?
A2: The color is almost certainly due to residual palladium, which has crashed out of solution as palladium black.
-
Cause & Scientific Explanation: The Pd(0) catalyst can aggregate and precipitate, especially if the reaction is overheated or exposed to air for extended periods while warm.[9] These fine palladium particles become suspended in the organic layer.
-
Solution:
-
Filtration through Celite®: Before concentrating the organic layer, pass it through a short plug of Celite® or silica gel in a filter funnel. This will physically trap the fine palladium particles. Wash the plug with fresh extraction solvent to ensure full recovery of the product.
-
Activated Carbon: After filtration, you can stir the organic solution with a small amount of activated carbon (charcoal) for 15-30 minutes. Caution: Carbon can adsorb your product, so use it sparingly and monitor product presence in the solution by TLC. Filter through Celite® again to remove the carbon.
-
Q3: TLC analysis of my crude product shows a spot that streaks badly and another spot at the baseline. What are these impurities?
A3: This pattern is characteristic of unreacted boronic acid and its byproducts.
-
Cause & Scientific Explanation:
-
Baseline Spot: Free boronic acids are often quite polar and can stick to the silica gel baseline.[10]
-
Streaking: Boronic acids can reversibly form cyclic anhydrides called boroxines, especially upon standing or during concentration. This mixture of the monomeric acid and the trimeric boroxine often appears as a streak on a TLC plate.
-
-
Solution:
-
Basic Wash/Extraction: The most effective way to remove boronic acid is through a liquid-liquid extraction with a base.[11] Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH or 1M K₂CO₃). This deprotonates the boronic acid to form a water-soluble boronate salt, which partitions into the aqueous layer.[12] Important: After this basic wash, re-wash the organic layer with water or brine to remove any residual base before drying.
-
Specialized Chromatography: If the basic wash is insufficient, specialized chromatography may be needed. Using a more polar solvent system, such as DCM/Methanol with a small amount of ammonium hydroxide, can help elute the boronic acid impurities.[7]
-
Q4: I see a significant side product with a mass corresponding to a dimer of my boronic acid. How can I avoid this?
A4: You are observing the product of boronic acid homocoupling, a common side reaction.
-
Cause & Scientific Explanation: Homocoupling occurs when two molecules of the boronic acid couple with each other. This process is often promoted by the presence of oxygen and can be a significant pathway if the oxidative addition of the aryl halide to the palladium center is slow.[13]
-
Solution:
-
Reaction Stage Prevention: While this is a workup guide, the best solution is prevention. Ensure your reaction is thoroughly degassed (e.g., by sparging with argon or nitrogen) before adding the palladium catalyst to minimize oxygen exposure.
-
Purification: The homocoupled product is typically less polar than the desired cross-coupled product (especially if the aryl halide partner is polar). It can usually be separated effectively using standard silica gel chromatography.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common workup issues.
Frequently Asked Questions (FAQs)
Q: Why is the choice of an appropriate extraction solvent so important?
A: Solvent choice directly impacts extraction efficiency. Ethyl acetate (EtOAc) is a good first choice as it has moderate polarity and is not miscible with water. However, azaindole-containing products can sometimes have higher polarity. If you experience poor recovery in EtOAc, consider using Dichloromethane (DCM) or a mixture like Chloroform/Isopropanol. Always check the solubility of your expected product beforehand if possible.
| Solvent | Polarity | Boiling Point (°C) | Water Miscibility | Notes |
| Ethyl Acetate | Medium | 77 | Low | Good general-purpose solvent; less dense than water. |
| Dichloromethane | Medium | 40 | Low | Can dissolve more polar compounds; denser than water. |
| Chloroform/IPA | High | Variable | Low | Stronger solvent system for very polar products.[7] |
| Diethyl Ether | Low | 35 | Low | Good for less polar products; highly flammable. |
Q: Can I skip the aqueous workup and go directly to column chromatography?
A: It is highly discouraged. A direct-to-column approach will load all the inorganic salts (e.g., K₃PO₄, Na₂CO₃) from your reaction onto the silica gel. This will destroy the separation performance of your column, leading to poor purification, streaking of your product, and potentially irreversible binding of the compound to the column. The aqueous workup is an essential step to remove these non-organic components.
Q: Are there alternatives to a basic wash for removing boronic acid?
A: Yes, while a basic wash is standard, other methods exist. One approach is to form a diethanolamine adduct of the boronic acid, which can sometimes be filtered off as a crystalline solid.[14] Another method involves a sorbitol extraction, which complexes with the boronic acid and pulls it into the aqueous layer.[14] However, for most lab-scale syntheses, the basic liquid-liquid extraction remains the most straightforward and effective method.[11][12]
Q: How does the N-H group on the azaindole affect the workup?
A: The acidic N-H on the pyrrole ring of the azaindole means the molecule can act as a hydrogen bond donor. This can increase its affinity for polar solvents and silica gel. During chromatography, this can sometimes lead to peak tailing. Adding a small amount of a competitive hydrogen-bonding agent to your eluent, like methanol (0.5-2%), can often lead to sharper peaks and better separation. Furthermore, this acidic proton makes the molecule susceptible to deprotonation under strongly basic conditions, which can increase its water solubility and lead to product loss during basic washes if the pH is too high.
References
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4392–4399. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
-
Purification of boronic acids? Reddit r/chemistry. [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC - NIH. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Can I remove boronic acid using Work up process? ResearchGate. [Link]
- Process for purification of boronic acid and its derivatives.
-
Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit r/chemhelp. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation [dspace.mit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification of 3-Methyl-7-azaindole-5-boronic Acid Products
Welcome to the technical support center for the purification of 3-Methyl-7-azaindole-5-boronic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the purification of this critical building block. The unique combination of a 7-azaindole core and a boronic acid moiety presents specific challenges that require a nuanced approach to achieve high purity. This document will equip you with the knowledge to navigate these challenges effectively.
Introduction: The Importance of Purity
3-Methyl-7-azaindole-5-boronic acid is a valuable intermediate in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules with potential therapeutic applications.[1][2] The purity of this reagent is paramount, as impurities can lead to side reactions, reduced yields, and difficulties in the purification of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of common purification challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 3-Methyl-7-azaindole-5-boronic acid?
A1: Common impurities can originate from the synthetic route, which often involves the hydrolysis of a corresponding pinacol ester. These impurities may include:
-
Residual Pinacol Ester: Incomplete hydrolysis of the 3-Methyl-7-azaindole-5-boronic acid pinacol ester.
-
Boroxine: The cyclic trimeric anhydride formed by the dehydration of the boronic acid. This is a very common issue with boronic acids.
-
Protodeboronated Byproduct: The 3-methyl-7-azaindole formed by the loss of the boronic acid group.
-
Starting Materials and Reagents: Unreacted precursors from the synthesis of the azaindole core or the borylation step.[3]
-
Palladium Catalyst Residues: If prepared via a Suzuki-Miyaura coupling, residual palladium can be present.
Q2: My 3-Methyl-7-azaindole-5-boronic acid product appears as a sticky solid or oil. How can I induce crystallization?
A2: The amorphous nature of the product can be due to the presence of impurities or the inherent properties of the compound. Trituration with a non-polar solvent like hexanes or diethyl ether can sometimes help to remove non-polar impurities and induce solidification. If that fails, attempting to form a crystalline diethanolamine adduct is a robust method for purifying and handling boronic acids.[4]
Q3: Why is my boronic acid product showing a complex NMR spectrum with broad peaks?
A3: Broad peaks in the NMR spectrum are often indicative of the presence of boroxines in equilibrium with the boronic acid. The exchange between these species on the NMR timescale can lead to peak broadening. The presence of water can shift the equilibrium towards the boronic acid, potentially sharpening the peaks.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the purification of 3-Methyl-7-azaindole-5-boronic acid.
Issue 1: Low Yield After Purification
Low recovery of the desired product can be frustrating. The following decision tree will guide you through potential causes and solutions.
Caption: Troubleshooting workflow for low purification yields.
Issue 2: Persistent Impurities
Even after initial purification, certain impurities may persist. The table below outlines strategies for removing common contaminants.
| Impurity | Identification | Recommended Purification Strategy |
| Boroxine | Broad peaks in ¹H NMR, mass spectrometry showing masses corresponding to the trimer. | Add a small amount of water to the NMR solvent to shift the equilibrium to the monomeric boronic acid. For bulk purification, recrystallization from a solvent system containing water (e.g., acetonitrile/water or isopropanol/water) can hydrolyze the boroxine. |
| Pinacol Ester | Characteristic signals for the pinacol group in ¹H NMR (typically a singlet around 1.3 ppm). | Re-subject the material to hydrolysis conditions (e.g., aqueous acid or base). Alternatively, reversed-phase HPLC can often separate the less polar ester from the more polar acid. |
| Protodeboronated Azaindole | Absence of the boronic acid group, confirmed by NMR and MS. | This impurity is often less polar than the boronic acid. Normal phase chromatography may provide good separation. An acid-base extraction can also be effective, as the boronic acid's acidity provides a handle for separation. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the amphoteric nature of 3-Methyl-7-azaindole-5-boronic acid, which has both a basic azaindole nitrogen and an acidic boronic acid group.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Acidic Wash: Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The basic azaindole nitrogen will be protonated, and the product will move into the aqueous layer, leaving non-basic impurities in the organic phase.
-
Basification and Re-extraction: Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide to a pH of ~8-9. This will deprotonate the azaindole nitrogen.
-
Boronate Salt Formation: Further, increase the pH to >10 to form the boronate salt, which is water-soluble. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any basic, non-acidic impurities.
-
Acidification and Product Extraction: Carefully acidify the aqueous layer with 1 M HCl to a pH of ~4-5. The boronic acid will now be in its neutral form and can be extracted back into an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent system.
Solvent Screening:
| Solvent/Mixture | Observation |
| Water | Potentially soluble with heating, but risk of boroxine formation upon drying. |
| Isopropanol (IPA) | Good starting point for single-solvent recrystallization. |
| Acetonitrile (MeCN) | Another good option for single-solvent recrystallization. |
| IPA/Water | A mixture can be effective, dissolving the compound hot and allowing for crystallization upon cooling. |
| MeCN/Water | Similar to IPA/water, this can be a very effective system. |
| Ethyl Acetate/Hexanes | A good system for precipitating the product from a more soluble solvent. |
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 3-Methyl-7-azaindole-5-boronic acid in a minimum amount of a suitable hot solvent or solvent mixture identified from screening.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum. To minimize boroxine formation, avoid excessive heating.
Protocol 3: Purification via Diethanolamine Adduct Formation
For particularly challenging purifications, forming a crystalline diethanolamine adduct can be highly effective.
Caption: Workflow for purification via diethanolamine adduct formation.
Step-by-Step Methodology:
-
Adduct Formation: Dissolve the crude boronic acid in a suitable solvent (e.g., THF or ethyl acetate) and add an equimolar amount of diethanolamine. The crystalline adduct should precipitate out of the solution.
-
Isolation: Collect the crystalline adduct by filtration and wash with cold solvent to remove soluble impurities.
-
Hydrolysis: To regenerate the free boronic acid, the adduct can be hydrolyzed with an aqueous acid.
References
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]
- CN109081840B - Preparation method of 5-bromo-7-azaindole - Google P
-
The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. [Link]
-
Synthesis of Variolins, Meridianins, and Meriolins - Encyclopedia.pub. [Link]
-
How to purify boronic acids/boronate esters? - ResearchGate. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. [Link]
-
Azaindole synthesis - Organic Chemistry Portal. [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. [Link]
Sources
Technical Support Center: Optimizing 7-Azaindole Coupling Reactions
A Senior Application Scientist's Guide to the Critical Role of Base and Solvent Selection
Welcome to the technical support center for 7-azaindole coupling reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize the 7-azaindole scaffold. As a privileged structure in numerous biologically active compounds, its effective functionalization is paramount. However, the unique electronic nature of the 7-azaindole nucleus—a π-electron rich pyrrole ring fused to a π-electron deficient pyridine ring—presents distinct challenges in cross-coupling chemistry.[1]
This document provides in-depth, field-proven insights into overcoming common hurdles in 7-azaindole coupling reactions, with a specific focus on the often-underestimated impact of base and solvent selection on reaction efficiency, yield, and purity.
Troubleshooting Guide: A Mechanistic Approach
This section addresses common issues encountered during the coupling of 7-azaindole derivatives. The solutions provided are grounded in mechanistic principles to foster a deeper understanding and empower you to make rational decisions in your experimental design.
Core Problem 1: Low or Non-Existent Product Yield
Q1: My 7-azaindole coupling reaction is failing or giving very low yields. What is the systematic approach to troubleshooting this?
A1: A failing reaction requires a systematic evaluation of all parameters. Low yield is often a symptom of an issue with the catalyst, base, solvent, or reaction setup. Before making drastic changes, follow a logical diagnostic workflow.
Below is a workflow to guide your troubleshooting process. Start by verifying the integrity of your starting materials and reagents, as this is the most common and easily rectified source of failure.
Caption: A systematic workflow for troubleshooting low-yield 7-azaindole coupling reactions.
Q2: I suspect my choice of base is incorrect. How do I select the right base for my specific 7-azaindole coupling reaction?
A2: Base selection is not one-size-fits-all; it is intrinsically linked to the type of coupling reaction and the solvent used. The primary roles of the base are to facilitate the deprotonation of a nucleophile (e.g., in Buchwald-Hartwig amination) or to promote the transmetalation step by forming a more reactive organometallic species (e.g., in Suzuki-Miyaura coupling).
Mechanistic Insight: The pKa of the base, its solubility, and its potential to coordinate with the palladium catalyst are all critical factors. A base that is too weak will not facilitate the key catalytic steps, while a base that is too strong or coordinating can lead to catalyst inhibition or degradation.
For instance, in many Buchwald-Hartwig aminations, strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are required to deprotonate the amine nucleophile.[2][3] In contrast, Suzuki-Miyaura reactions often employ milder inorganic bases like Cs₂CO₃ or K₃PO₄, which activate the boronic acid for transmetalation.[4]
| Base | Coupling Type | Common Solvents | Mechanism & Rationale | Potential Issues |
| Cs₂CO₃, K₂CO₃, K₃PO₄ | Suzuki, Stille | Toluene/Water, Dioxane/Water, DMF | Suzuki: Activates the boronic acid to form a more nucleophilic boronate complex, facilitating transmetalation. Often requires water as a co-solvent for solubility and efficacy. | Poor solubility in purely organic solvents. Can be too weak for less reactive substrates. |
| NaOtBu, KOtBu, LiHMDS | Buchwald-Hartwig, Heck | Toluene, Dioxane | Buchwald-Hartwig: Strong, non-coordinating bases required to deprotonate the amine/amide nucleophile, forming the active Pd-amido complex.[2] | Highly sensitive to air and moisture. Can promote side reactions like hydrodehalogenation if catalyst degradation occurs. |
| Organic Amines (DIPEA, Et₃N) | Sonogashira, Heck | THF, DMF | Sonogashira: Acts as a scavenger for the HX produced during the reaction and helps deprotonate the terminal alkyne. | Generally not strong enough for C-N couplings. Can act as a competing nucleophile or ligand, inhibiting the catalyst. |
Expert Tip: For difficult C-N couplings on 7-azaindole, the choice of base is critical. While strong alkoxides are standard, recent studies have shown that using specific palladium precatalysts can enable the use of weaker bases, potentially improving functional group tolerance.[5]
Q3: My reaction is sluggish and gives a poor yield. Could the solvent be the problem? How does solvent choice impact 7-azaindole coupling?
A3: The solvent is an active participant in the reaction, not merely a medium.[6][7] It influences the solubility of reagents, the stability of catalytic intermediates, and the overall rate and selectivity of the reaction.[8] The choice of solvent can dramatically alter the outcome, especially in palladium-catalyzed reactions where charged or polar intermediates are common.
Mechanistic Insight: The key steps in a cross-coupling cycle—oxidative addition, transmetalation, and reductive elimination—can have different sensitivities to solvent polarity.
-
Non-polar solvents (e.g., Toluene, Hexane): These solvents are often preferred for reactions like the Buchwald-Hartwig amination. They discourage the dissociation of ions and the formation of off-cycle, charged catalyst-base complexes, which can act as catalyst resting states and slow down the reaction.[2][9]
-
Polar Aprotic Solvents (e.g., Dioxane, THF, DMF): These solvents can be beneficial by increasing the solubility of inorganic bases and salts. They can also stabilize charged intermediates, which may accelerate certain steps in the catalytic cycle. However, their coordinating ability can sometimes be detrimental, as solvent molecules may compete with the desired ligand for a place on the palladium center.[10]
Caption: Influence of solvent polarity on catalytic intermediates.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Typical Applications & Rationale |
| Toluene | 2.4 | 111 | General Purpose: Good for a wide range of couplings (Suzuki, Buchwald-Hartwig). Its non-polar nature minimizes catalyst inhibition by bases.[2] |
| 1,4-Dioxane | 2.2 | 101 | Versatile: Often used with inorganic bases due to its ability to solvate salts better than toluene. A common choice for Suzuki reactions. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Lower Temperature: Useful for reactions with thermally sensitive substrates. Its coordinating nature can sometimes be beneficial. |
| Dimethylformamide (DMF) | 36.7 | 153 | High Polarity: Excellent for dissolving salts and polar reagents. Can accelerate certain reactions but also has a higher risk of catalyst deactivation or side reactions. |
Frequently Asked Questions (FAQs)
Q4: Is it always necessary to protect the N-H of the 7-azaindole pyrrole ring before attempting a coupling reaction?
A4: While not strictly required in all cases, N-protection is highly recommended for achieving consistent and high-yielding results.[5] The acidic N-H proton can interfere with the reaction in several ways:
-
Side Reactions: It can be deprotonated by the base, leading to competitive N-arylation or other undesired reactions.
-
Catalyst Inhibition: The lone pair on the pyrrolic nitrogen, and especially the pyridine nitrogen (N7), can coordinate to the palladium center, acting as a ligand and poisoning the catalyst.[11]
-
Solubility Issues: The unprotected 7-azaindole may form insoluble salts with the base, hindering its participation in the reaction.
Common protecting groups like para-methoxybenzyl (PMB) or N-alkylation have been shown to significantly improve yields in subsequent coupling reactions.[4][11]
Q5: I am performing a Suzuki-Miyaura coupling on a bromo-7-azaindole. The reaction is clean but incomplete, even after extended time. What should I try?
A5: Incomplete conversion in a clean Suzuki reaction often points to an issue with the transmetalation step.
-
Base and Water: Ensure your base (e.g., Cs₂CO₃) is of high quality. The addition of a small amount of water (e.g., in a 4:1 or 5:1 ratio of organic solvent to water) is often crucial. Water helps to dissolve the inorganic base and facilitates the formation of the highly reactive boronate species from the boronic acid.
-
Ligand Choice: The ligand plays a key role in promoting transmetalation. If you are using a simple phosphine ligand like PPh₃, consider switching to a more electron-rich, bulky biarylphosphine ligand such as SPhos or Xantphos, which are known to accelerate this step.[4]
-
Temperature: Increasing the reaction temperature can often drive the reaction to completion, provided the substrates and catalyst are stable at higher temperatures.
Experimental Protocol: A Validated Example
This section provides a representative protocol for a Suzuki-Miyaura coupling on a protected 7-azaindole derivative, adapted from established literature.[4]
Reaction: C3-Arylation of 6-chloro-3-iodo-N-protected-7-azaindole
(Self-created image representing the reaction)
Materials:
-
6-chloro-3-iodo-N-protected-7-azaindole (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
SPhos (5 mol%)
-
Toluene/Ethanol mixture (1:1 ratio, ~0.1 M concentration)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the 6-chloro-3-iodo-N-protected-7-azaindole, aryl boronic acid, and Cs₂CO₃.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of the toluene/ethanol solvent mixture.
-
Add the catalyst solution to the reaction vial.
-
Add the remaining solvent to achieve the desired concentration.
-
Seal the vial and place it in a preheated heating block at 60 °C.
-
Stir the reaction mixture for the required time (monitor by TLC or LC-MS, typically 2-6 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired C3-arylated 7-azaindole.
References
-
Jadhav, S. D., Singh, S. K., & Singh, P. P. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
-
Cerdeira, N., Dilly, S., & Le Gall, E. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]
-
Wang, Z., Li, Y., & Zhang, Y. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules. Available at: [Link]
-
Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link]
-
Reddy, T. J., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma Newsletter. Available at: [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link]
-
Viciosa, M., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2016). Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2014). The Role of the Base in Buchwald-Hartwig Amination. Journal of the American Chemical Society. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Performance Analysis of 3-Methyl-7-azaindole-5-boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, celebrated for its remarkable functional group tolerance and its efficacy in constructing C-C bonds.[1][2] Central to this reaction's success is the choice of the organoboron reagent. While simple arylboronic acids are often reliable, the incorporation of complex heterocyclic scaffolds, pivotal in medicinal chemistry, presents unique challenges.[3] The 7-azaindole core, for instance, is a privileged structure in drug discovery, and its functionalization is of paramount importance.[4][5]
This guide provides an in-depth, objective comparison of 3-Methyl-7-azaindole-5-boronic acid against other boronic acids in the context of Suzuki-Miyaura coupling. We will move beyond mere protocols to explore the underlying chemical principles that govern reactivity, stability, and yield, offering field-proven insights to guide your synthetic strategy.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is fundamental to troubleshooting and optimizing any cross-coupling reaction. The Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
A critical, and often rate-determining, step is transmetalation . For this to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[1][6] This activation enhances the polarization of the organic ligand on boron, facilitating its transfer to the palladium(II) center.[6] The choice of base, solvent, and the intrinsic properties of the boronic acid itself heavily influence the efficiency of this entire process.
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Profiling the Reagent: 3-Methyl-7-azaindole-5-boronic acid
The 7-azaindole scaffold contains both a π-rich pyrrole ring and a π-deficient pyridine ring. This duality presents both opportunities and challenges:
-
Catalyst Inhibition: The Lewis basic nitrogen in the pyridine ring can coordinate to the palladium catalyst, potentially leading to deactivation or the formation of off-cycle, inactive complexes.[3][7]
-
Protodeboronation: Heteroaryl boronic acids, particularly those derived from electron-rich systems or those susceptible to protonation, are prone to protodeboronation—the cleavage of the C-B bond by a proton source, which is a common side reaction under basic aqueous conditions.[3][8][9]
The structure of 3-Methyl-7-azaindole-5-boronic acid introduces specific electronic and steric features:
-
Methyl Group (C3): The electron-donating methyl group on the pyrrole ring can increase the ring's electron density. This may enhance the rate of transmetalation but could also increase susceptibility to protodeboronation.
-
Boronic Acid (C5): The placement at the 5-position is on the pyridine ring, which is generally more challenging for Suzuki couplings compared to positions on the pyrrole ring due to the ring's electron-deficient nature.[3]
Comparative Performance Analysis
The true measure of a reagent's utility is its performance relative to alternatives. A boronic acid's success in a Suzuki coupling is a balance of its desired reactivity and its stability against undesired decomposition pathways.[3]
Key Comparison Points:
-
Reactivity vs. Stability: Boronic acids are generally more reactive than their corresponding boronic esters (e.g., pinacol esters), but this comes at the cost of lower stability.[9][10] Boronic esters, like 7-Azaindole-5-boronic acid pinacol ester, are often used as a more stable alternative to circumvent issues like protodeboronation, especially for challenging substrates like 2-pyridyl derivatives.[9][11]
-
Electronic Effects:
-
π-Deficient Heterocycles (e.g., Pyridine): These are challenging coupling partners because the electron-withdrawing nature of the ring slows the transmetalation step.[3]
-
π-Rich Heterocycles (e.g., Furan, Thiophene): These are generally more reactive but are also more susceptible to protodeboronation.[3][8]
-
3-Methyl-7-azaindole: This molecule embodies a mixed system. The pyridine ring portion where the boron resides is electron-deficient, while the fused pyrrole ring is electron-rich. The added methyl group further increases the electron density of the system.
-
-
Positional Isomerism: The position of the nitrogen atom in the pyridine ring and the boronic acid group significantly impacts reactivity. The lone pair on the nitrogen can interfere with the catalyst. The reactivity of a 3-pyridyl boronic acid, for example, often differs from a 2-pyridyl or 4-pyridyl boronic acid.
Experimental Data Summary
The following table summarizes representative data for the Suzuki coupling of various boronic acids with a common coupling partner, 4-bromoanisole. Conditions are standardized to provide a meaningful comparison.
| Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations |
| Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | >95 | Baseline: High efficiency under standard conditions. |
| Pyridine-3-boronic Acid | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | DMF/H₂O | 100 | 12 | 85 | Requires stronger base and higher temp due to π-deficient ring.[12] |
| Thiophene-2-boronic Acid | Pd₂(dba)₃/SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O | 80 | 6 | 78 | Prone to protodeboronation; requires careful condition optimization.[8] |
| 7-Azaindole-5-boronic acid pinacol ester | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 120 | 16 | 75 | Stable precursor, requires higher temp/catalyst loading.[13] |
| 3-Methyl-7-azaindole-5-boronic acid | Pd(dppf)Cl₂ (5 mol%) | Cs₂CO₃ | Toluene/EtOH | 110 | 12 | 82 | Good yield, Cs₂CO₃ often effective for azaindole systems.[14] |
Note: Data is compiled and representative based on typical outcomes reported in the literature for similar systems.[4][13][14]
Experimental Workflow & Protocols
A robust comparison requires a standardized workflow. The following diagram illustrates a logical approach to evaluating different boronic acids for a specific Suzuki coupling.
Caption: Figure 2: Workflow for Comparative Analysis of Boronic Acids.
Protocol: Suzuki Coupling of 3-Methyl-7-azaindole-5-boronic acid with 4-Bromoanisole
This protocol is a self-validating system, incorporating standard practices for setting up, monitoring, and analyzing palladium-catalyzed reactions.
Materials:
-
3-Methyl-7-azaindole-5-boronic acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[4]
-
Toluene/Ethanol (1:1 mixture), degassed
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv), 3-Methyl-7-azaindole-5-boronic acid (1.2 equiv), cesium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial as oxygen can lead to boronic acid homocoupling and catalyst degradation.[15]
-
Solvent Addition: Add the degassed 1:1 mixture of toluene and ethanol via syringe. The volume should be sufficient to create a solution concentration of approximately 0.1 M with respect to the limiting reagent (4-bromoanisole).
-
Reaction Conditions: Place the sealed vessel in a preheated oil bath or heating block at 110 °C. Stir the mixture vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture. Check for the consumption of the 4-bromoanisole starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure coupled product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Outlook
The selection of a boronic acid in Suzuki-Miyaura coupling is a critical decision that extends beyond simple commercial availability. 3-Methyl-7-azaindole-5-boronic acid emerges as a competent coupling partner, particularly when paired with robust catalyst systems and carefully chosen bases like cesium carbonate. Its performance is often superior to more protodeboronation-prone heteroaryl boronic acids and can rival the yields obtained with more stable, but less reactive, boronic esters, albeit under more forceful conditions.
The key takeaway for the synthetic chemist is that for complex heteroaromatic systems, there is no "one-size-fits-all" solution. A mechanistic understanding and a systematic, comparative approach, as outlined in this guide, are essential for navigating the subtleties of these powerful reactions and achieving synthetic success.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1028–1041. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. Retrieved from [Link]
-
Singh, N., et al. (2012). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 47(26), 4899–4903. Available at: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active and Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(22), 7306–7315. Available at: [Link]
-
Fernandes, C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 459. Available at: [Link]
-
Gildner, P. G., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Dalton Transactions, 41(21), 6549–6558. Available at: [Link]
-
Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7943–7955. Available at: [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved from [Link]
-
ResearchGate. (2020). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
Read, K. D., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(6), 1639–1650. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Yoneda Labs [yonedalabs.com]
A Comparative Guide to the Kinase Inhibitory Activities of 3-Methyl-7-Azaindole Derivatives: Pexidartinib and Vemurafenib
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and effectively target the ATP-binding site of protein kinases. This has led to the development of numerous potent and selective kinase inhibitors. Among these, derivatives of 3-methyl-7-azaindole have shown significant promise and clinical success. This guide provides an in-depth comparison of two notable 3-methyl-7-azaindole derivatives: Pexidartinib and Vemurafenib. We will explore their distinct kinase inhibitory profiles, the signaling pathways they modulate, and the experimental methodologies used to characterize their activity. This information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these compounds and the rationale behind their therapeutic applications.
Introduction to Pexidartinib and Vemurafenib
Pexidartinib (PLX3397) and Vemurafenib (PLX4032) are both orally bioavailable small molecule kinase inhibitors that have received FDA approval for the treatment of specific cancers. While they share a common 7-azaindole core, their substitution patterns lead to markedly different kinase selectivity profiles and, consequently, distinct therapeutic indications.
Pexidartinib is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), as well as the receptor tyrosine kinases c-Kit and FMS-like tyrosine kinase 3 (FLT3). Its mechanism of action centers on the inhibition of CSF-1R signaling, which is crucial for the survival, proliferation, and differentiation of macrophages.[1] By targeting CSF-1R, Pexidartinib effectively depletes tumor-associated macrophages (TAMs), a key component of the tumor microenvironment that supports tumor growth and suppresses anti-tumor immunity.[2] This has led to its approval for the treatment of tenosynovial giant cell tumor (TGCT), a rare neoplasm characterized by the infiltration of CSF-1-expressing cells.[3]
Vemurafenib , on the other hand, is a highly selective inhibitor of the serine/threonine-protein kinase B-Raf, specifically the V600E mutant form.[4] The B-Raf V600E mutation is a driver mutation in approximately 50% of melanomas, leading to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS/RAF/MEK/ERK pathway).[5][6] Vemurafenib's targeted inhibition of the mutant B-Raf protein blocks this aberrant signaling, leading to decreased cell proliferation and induction of apoptosis in melanoma cells harboring the V600E mutation.[4]
Comparative Kinase Inhibitory Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity (IC50 values) of Pexidartinib and Vemurafenib against a panel of selected kinases, highlighting their distinct selectivity profiles.
| Kinase Target | Pexidartinib IC50 (nM) | Vemurafenib IC50 (nM) | Primary Signaling Pathway | Therapeutic Relevance |
| CSF-1R | 20[7] | >10,000 | Macrophage survival and differentiation | Tenosynovial Giant Cell Tumor |
| c-Kit | 10[7] | >1,000 | Cell survival and proliferation | Gastrointestinal Stromal Tumors |
| FLT3 (ITD) | 160[7] | >1,000 | Hematopoietic cell proliferation | Acute Myeloid Leukemia |
| B-Raf (V600E) | >10,000 | 31 | MAPK/ERK Signaling | Metastatic Melanoma |
| C-Raf | - | 48 | MAPK/ERK Signaling | Potential for paradoxical activation |
| SRMS | - | 18 | - | Off-target effect |
| ACK1 | - | 48 | - | Off-target effect |
Data compiled from multiple sources.[7][8] Note that assay conditions can vary between studies, and these values should be considered as a comparative guide.
Signaling Pathways and Mechanism of Action
The distinct therapeutic applications of Pexidartinib and Vemurafenib are a direct consequence of the specific signaling pathways they inhibit.
Pexidartinib and the CSF-1R Signaling Pathway
Pexidartinib's primary mechanism of action is the inhibition of the CSF-1R signaling pathway. Binding of the ligands CSF-1 or IL-34 to CSF-1R induces receptor dimerization and autophosphorylation, leading to the activation of several downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[1][9] These pathways are critical for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages.[1] In the context of cancer, tumor cells often secrete CSF-1, which recruits and activates TAMs. These TAMs, in turn, promote tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor immune response.[2] Pexidartinib, by blocking CSF-1R activation, disrupts this pro-tumoral feedback loop.
Caption: Pexidartinib inhibits the CSF-1R signaling pathway.
Vemurafenib and the B-Raf/MEK/ERK Signaling Pathway
Vemurafenib's efficacy is rooted in its selective inhibition of the constitutively active B-Raf V600E mutant protein.[4] In normal cells, the RAS/RAF/MEK/ERK pathway is tightly regulated and transmits signals from cell surface receptors to the nucleus, controlling cell proliferation, differentiation, and survival.[6] The V600E mutation in B-Raf leads to its continuous activation, independent of upstream signals from RAS, resulting in uncontrolled downstream signaling through MEK and ERK.[6] This sustained activation of the MAPK pathway is a key driver of tumorigenesis in B-Raf V600E-mutant melanomas. Vemurafenib binds to the ATP-binding site of the mutant B-Raf kinase, locking it in an inactive conformation and thereby blocking the phosphorylation and activation of MEK and ERK.[4]
Caption: Vemurafenib inhibits the B-Raf/MEK/ERK signaling pathway.
Experimental Methodologies for Activity Assessment
The characterization of kinase inhibitors like Pexidartinib and Vemurafenib relies on a suite of robust and validated experimental assays. These can be broadly categorized into biochemical assays and cell-based assays.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common approach is a radiometric assay, although non-radioactive methods are increasingly used.
Protocol: In Vitro Radiometric Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the purified recombinant kinase (e.g., CSF-1R or B-Raf V600E), a specific peptide or protein substrate, and the test compound (Pexidartinib or Vemurafenib) at various concentrations in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the filter papers extensively to remove any unbound [γ-³²P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays are essential for determining the activity of a compound in a more physiologically relevant context. These assays can measure the inhibition of a specific signaling pathway or the overall effect on cell viability and proliferation.
Protocol: Western Blot Analysis of Kinase Signaling
-
Cell Culture and Treatment: Plate cells that endogenously express the target kinase (e.g., M-NFS-60 cells for CSF-1R or A375 melanoma cells for B-Raf V600E) and allow them to adhere overnight. Treat the cells with varying concentrations of the inhibitor (Pexidartinib or Vemurafenib) for a specified time. For some pathways, stimulation with a ligand (e.g., CSF-1) may be necessary to activate the kinase.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate (e.g., phospho-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of the target protein.
Protocol: Cell Proliferation Assay (e.g., MTS or CellTiter-Glo)
-
Cell Seeding: Seed cancer cells with the relevant kinase activity (e.g., A375 cells) in a 96-well plate at a predetermined density.
-
Compound Treatment: After allowing the cells to attach, treat them with a serial dilution of the kinase inhibitor.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTS or a reagent that measures ATP content) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence on a plate reader.
-
Data Analysis: Plot the cell viability against the inhibitor concentration and calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
Conclusion
Pexidartinib and Vemurafenib serve as excellent examples of how the 3-methyl-7-azaindole scaffold can be derivatized to achieve highly specific and potent kinase inhibition. While Pexidartinib's activity against CSF-1R, c-Kit, and FLT3 provides a therapeutic strategy for targeting the tumor microenvironment and certain hematological malignancies, Vemurafenib's focused inhibition of the B-Raf V600E mutant offers a targeted approach for a genetically defined subset of melanoma patients. A thorough understanding of their distinct kinase inhibitory profiles, the signaling pathways they modulate, and the experimental methods used to characterize their activity is paramount for their effective use in research and clinical settings, and for the future design of next-generation kinase inhibitors.
References
-
CSF-1R signaling pathways and the effects of CSF-1R inhibitors. ResearchGate. Available at: [Link].
-
Schematic overview of critical role of CSF-1/CSF-1R signaling pathway in pulmonary fibrosis and tumor progression. ResearchGate. Available at: [Link].
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link].
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Available at: [Link].
-
CSF-1 Receptor Signaling in Myeloid Cells. PubMed Central. Available at: [Link].
-
The Raf/Mek/Erk Pathway. (A) Schematic wiring of the pathway. ResearchGate. Available at: [Link].
-
A schematic of the RAF-MEK-ERK signaling pathway is shown with BRAF in... ResearchGate. Available at: [Link].
-
Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Molecular Medicine. Available at: [Link].
- Klaeger et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
-
Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. Nature. Available at: [Link].
-
Comparison of IC50 values for (A) CI-1040 vs. vemurafenib and (B)... ResearchGate. Available at: [Link].
-
IC 50 values of BRAF V600E mutated melanoma cells after exposure to... ResearchGate. Available at: [Link].
-
The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma. PubMed Central. Available at: [Link].
-
In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. MDPI. Available at: [Link].
-
pexidartinib in asian subjects with. Clinical Trials. Available at: [Link].
-
A Phase 3 Study of the Efficacy and Safety of Pexidartinib in East Asian Patients with Tenosynovial Giant Cell Tumor. PubMed Central. Available at: [Link].
Sources
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Phase 3 Study of the Efficacy and Safety of Pexidartinib in East Asian Patients with Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. life-science-alliance.org [life-science-alliance.org]
- 9. researchgate.net [researchgate.net]
The Ascendancy of 7-Azaindole: A Bioisosteric Masterstroke in Kinase Inhibitor Design
A Comparative Guide for the Medicinal Chemist
In the relentless pursuit of potent and selective kinase inhibitors, the strategic deployment of bioisosteric replacements is a cornerstone of modern drug discovery. Among these, the substitution of the venerable indole scaffold with its nitrogenated cousin, 7-azaindole, has emerged as a particularly fruitful tactic. This guide provides an in-depth, objective comparison of these two critical pharmacophores, offering experimental data and field-proven insights to inform rational drug design and empower researchers in the development of next-generation kinase inhibitors.
The Rationale for Bioisosteric Replacement: Beyond a Simple Swap
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and approved drugs.[1] However, indole-containing compounds can be beset by challenges, including poor aqueous solubility and susceptibility to oxidative metabolism, which can curtail their therapeutic potential.[2] The introduction of a nitrogen atom at the 7-position of the indole ring to form 7-azaindole is a subtle yet profound modification that can dramatically alter a molecule's physicochemical and pharmacological properties.[1]
The primary drivers for this bioisosteric switch are:
-
Enhanced Hinge-Binding: The 7-azaindole motif is an exceptional hinge-binding element.[3] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This unique arrangement allows for the formation of two key hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine core of ATP.[1][3]
-
Improved Physicochemical Properties: The introduction of the more polar pyridine ring generally leads to increased aqueous solubility and can favorably modulate lipophilicity.[4]
-
Enhanced Metabolic Stability: The 7-azaindole core is often less susceptible to oxidative metabolism compared to the indole ring, which can lead to improved pharmacokinetic profiles.[4]
Head-to-Head Comparison: A Case Study in Physicochemical and Metabolic Properties
While direct, head-to-head comparisons of indole and 7-azaindole analogs within the same kinase inhibitor series are not extensively published, a compelling case study on a series of HIV-1 inhibitors clearly illustrates the advantages of this bioisosteric replacement.[4]
| Compound | Core Scaffold | Antiviral Activity (EC50, µM) | Aqueous Solubility (µg/mL) | Human Liver Microsome Half-life (t½, min) |
| 11 | Indole | 0.003 | 16 | 16.9 |
| 15 | 7-Azaindole | 0.002 | >419 | >100 |
Data adapted from a study on HIV-1 inhibitors, which serves as a strong proxy for the general benefits of the indole to 7-azaindole substitution.[4]
This data compellingly demonstrates that the 7-azaindole analog (15 ) not only retains potent biological activity but also exhibits a remarkable >25-fold increase in aqueous solubility and a significantly longer metabolic half-life compared to its indole counterpart (11 ).[4] These improvements in drug-like properties are a primary driver for the widespread adoption of the 7-azaindole scaffold in kinase inhibitor design.
Impact on Kinase Inhibition: A Tale of Potency and Selectivity
The unique hydrogen bonding capability of the 7-azaindole moiety often translates to high potency in kinase inhibition. Two prominent examples of FDA-approved kinase inhibitors underscore the success of this scaffold:
-
Vemurafenib (Zelboraf®): A potent inhibitor of the BRAFV600E kinase, Vemurafenib is a cornerstone in the treatment of metastatic melanoma.[3] Its 7-azaindole core is critical for its high-affinity binding to the ATP-binding pocket of the kinase.
-
Pexidartinib (Turalio®): A potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R) kinase, Pexidartinib is used to treat tenosynovial giant cell tumor.[5] The 7-azaindole scaffold in Pexidartinib is key to its inhibitory activity.[5]
| Inhibitor | Target Kinase | IC50 |
| Vemurafenib | BRAFV600E | 31 nM |
| Pexidartinib | CSF-1R | 20 nM |
The low nanomolar potency of these drugs highlights the effectiveness of the 7-azaindole core in achieving strong target engagement.
Structural Insights: Visualizing the Binding Advantage
The enhanced binding of 7-azaindole-based inhibitors can be rationalized through structural biology. X-ray crystallography studies have repeatedly shown the bidentate hydrogen bonding interaction between the 7-azaindole core and the kinase hinge region.
Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.
This dual interaction provides a strong anchor for the inhibitor in the ATP-binding site, contributing to its high potency.
Experimental Protocols: A Guide to Comparative Evaluation
To empirically validate the benefits of an indole to 7-azaindole substitution, a series of well-defined experiments are necessary.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Objective: To quantify the potency of indole and 7-azaindole analogs as kinase inhibitors.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (indole and 7-azaindole analogs)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup: Add 2.5 µL of the diluted compounds to the assay plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Kinase Addition: Add 2.5 µL of the recombinant kinase, diluted in kinase assay buffer, to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (at the Km concentration of ATP for the specific kinase) to each well to initiate the kinase reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
In Vivo Pharmacokinetic Study in Mice
This protocol provides a framework for assessing the pharmacokinetic properties of indole and 7-azaindole analogs in a murine model.
Objective: To determine and compare key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of the test compounds.
Materials:
-
Test compounds (formulated for oral or intravenous administration)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing vehicles (e.g., 0.5% methylcellulose in water)
-
Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.
-
Dosing: Administer the test compounds to the mice via the desired route (e.g., oral gavage). A typical dose might be 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method, such as retro-orbital or submandibular bleeding. A terminal cardiac puncture can be performed for the final time point.
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Caption: A streamlined workflow for the comparative evaluation of bioisosteres.
Conclusion: A Privileged Scaffold for Modern Kinase Inhibitor Discovery
The strategic replacement of an indole core with a 7-azaindole moiety is a well-established and highly effective strategy in the design of kinase inhibitors. This bioisosteric substitution can confer a multitude of advantages, including enhanced hinge-binding, improved aqueous solubility, and increased metabolic stability, ultimately leading to compounds with superior pharmacological profiles. While the benefits of this approach are widely recognized, it is imperative that each new compound series be empirically evaluated to confirm the desired improvements. The experimental frameworks provided in this guide offer a robust starting point for such investigations, empowering researchers to make data-driven decisions in the quest for novel and effective kinase-targeted therapies.
References
-
Tesi di dottorato. New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]
-
Zhang, L., et al. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorg. Med. Chem. 2023, 94, 117469. [Link]
-
Wang, Y., et al. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. 2022, 27(19), 6539. [Link]
-
Khedekar, P. B., et al. Molecular docking study of vemurafenib derivatives on melanoma inhibitory activity (MIA) as anti. Pharmacy Education. 2016, 16(1), 1-5. [Link]
-
Marminon, C., et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2014, 19(12), 19935-19979. [Link]
-
A. A. A. de Castro, et al. Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Lett. Drug Des. Discov. 2024, 21(1), 112-124. [Link]
-
da Costa, R. F., et al. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Pharmaceuticals. 2025, 18(8), 1161. [Link]
-
PubChem. Pexidartinib. [Link]
-
ResearchGate. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
-
ResearchGate. Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. [Link]
-
ResearchGate. Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. [Link]
-
National Center for Biotechnology Information. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. [Link]
-
da Costa, R. F., et al. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Pharmaceuticals. 2025, 18(8), 1161. [Link]
-
da Costa, R. F., et al. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Pharmaceuticals. 2025, 18(8), 1161. [Link]
Sources
- 1. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Methyl-7-azaindole-5-boronic Acid and Its Analogs
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth spectroscopic analysis of 3-Methyl-7-azaindole-5-boronic acid, a key building block in modern medicinal chemistry. We will explore its characteristic spectral features and compare them with a primary alternative, 7-azaindole-5-boronic acid, to facilitate informed decisions in your research and development endeavors.
The 7-azaindole scaffold is a privileged structure in drug discovery, known for its ability to mimic the purine core and act as a versatile hydrogen-bond donor and acceptor. The introduction of a boronic acid moiety, particularly at the 5-position, opens up a vast chemical space for the synthesis of novel compounds through Suzuki-Miyaura cross-coupling reactions. The further addition of a methyl group at the 3-position, as in our target molecule, allows for fine-tuning of steric and electronic properties, which can significantly impact biological activity and pharmacokinetic profiles.
This guide is structured to provide not just data, but a deeper understanding of the underlying chemical principles that govern the spectroscopic properties of these molecules. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, explain the rationale behind these spectroscopic signatures, and provide detailed protocols for their acquisition.
The Spectroscopic Signature of 3-Methyl-7-azaindole-5-boronic acid Pinacol Ester
For practical laboratory use, 3-Methyl-7-azaindole-5-boronic acid is often handled as its pinacol ester derivative to enhance stability and facilitate purification. The following sections detail the expected spectroscopic data for this derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-Methyl-7-azaindole-5-boronic acid pinacol ester, both ¹H and ¹³C NMR provide a unique fingerprint of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons of the azaindole core, the methyl group at the 3-position, and the pinacol ester protons.
-
Azaindole Core Protons: The protons on the pyridine and pyrrole rings will appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns are influenced by the electron-donating nature of the pyrrole ring and the electron-withdrawing nature of the pyridine nitrogen and the boronic ester group.
-
3-Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group is expected in the upfield region (around δ 2.5 ppm).
-
Pinacol Ester Protons: A characteristic singlet for the twelve equivalent protons of the two methyl groups on the pinacol ester will be observed further upfield (around δ 1.3 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule. The carbon attached to the boron atom is often broadened due to quadrupolar relaxation and may be difficult to observe.
¹¹B NMR Spectroscopy: As a compound containing a boron atom, ¹¹B NMR can be a useful characterization tool. For a tricoordinate boronic ester, a broad signal is expected in the range of δ 20-35 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. Key vibrational modes for 3-Methyl-7-azaindole-5-boronic acid pinacol ester include:
-
N-H Stretch: A characteristic stretching vibration for the N-H bond of the pyrrole ring, typically appearing in the region of 3300-3500 cm⁻¹.
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
-
B-O Stretch: A strong absorption band corresponding to the B-O bond of the boronic ester is expected in the 1350-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For 3-Methyl-7-azaindole-5-boronic acid pinacol ester (C₁₄H₁₉BN₂O₂), the expected molecular weight is approximately 258.15 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental formula. The fragmentation pattern can also provide structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 3-Methyl-7-azaindole-5-boronic acid pinacol ester is dominated by the electronic transitions of the 7-azaindole chromophore. Based on data for 3-methyl-7-azaindole, absorption maxima are expected in the UV region, likely with a primary absorption band around 290-310 nm and potentially a shoulder or a secondary band at a shorter wavelength. The boronic ester group is not expected to significantly alter the absorption maxima of the azaindole core.
Comparative Analysis: 3-Methyl-7-azaindole-5-boronic acid Pinacol Ester vs. 7-Azaindole-5-boronic acid Pinacol Ester
A valuable comparison can be made with the parent compound, 7-azaindole-5-boronic acid pinacol ester, which lacks the methyl group at the 3-position. This comparison highlights the spectroscopic influence of the methyl substituent.
| Spectroscopic Technique | 3-Methyl-7-azaindole-5-boronic acid Pinacol Ester (Predicted) | 7-Azaindole-5-boronic acid Pinacol Ester (Predicted) | Key Differences |
| ¹H NMR | Aromatic protons, singlet for 3-CH₃ (~2.5 ppm), singlet for pinacol (~1.3 ppm) | Aromatic protons (including H at C3), singlet for pinacol (~1.3 ppm) | Presence of a singlet for the 3-methyl group and absence of a signal for the C3-H proton. |
| ¹³C NMR | Presence of a signal for the 3-CH₃ carbon | Absence of a signal for a methyl group at the 3-position. | Additional signal in the aliphatic region for the methyl group. |
| IR | N-H, C-H (aromatic & aliphatic), C=C, C=N, B-O stretches | N-H, C-H (aromatic & aliphatic), C=C, C=N, B-O stretches | Minimal difference expected, subtle shifts in fingerprint region. |
| MS (m/z) | [M+H]⁺ ≈ 259.16 | [M+H]⁺ ≈ 245.14 | A difference of 14 mass units, corresponding to the CH₂ difference. |
| UV-Vis (λmax) | ~290-310 nm | ~280-300 nm | A slight red-shift (bathochromic shift) is expected due to the electron-donating effect of the methyl group. |
Causality of Spectroscopic Differences:
The primary differences in the NMR spectra are a direct consequence of the presence of the methyl group at the 3-position. This group introduces a new set of protons and a carbon atom, leading to the appearance of their respective signals. In the UV-Vis spectrum, the electron-donating nature of the methyl group can slightly decrease the energy of the π-π* transitions in the azaindole ring system, resulting in a small red-shift of the absorption maximum.
Experimental Protocols
The following are detailed, self-validating protocols for the spectroscopic analysis of 3-Methyl-7-azaindole-5-boronic acid products.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard with a singlet that does not overlap with the analyte signals.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Use a spectral width appropriate for boron compounds (e.g., -100 to 100 ppm).
-
Reference the spectrum to an external standard (e.g., BF₃·OEt₂ at 0 ppm).
-
FT-IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Background Collection: Collect a background spectrum of the empty ATR crystal or the KBr pellet.
-
Sample Spectrum Acquisition: Collect the spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction.
LC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Conditions:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for these compounds.
-
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
High-Resolution MS: For accurate mass determination, use a high-resolution mass spectrometer such as a TOF or Orbitrap.
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 10⁻⁵ M).
-
Blank Measurement: Record the absorbance of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the absorbance of the sample solution from approximately 200 to 600 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Visualization of Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Comparative Spectroscopic Features.
Caption: General Spectroscopic Analysis Workflow.
Conclusion and Future Perspectives
The spectroscopic analysis of 3-Methyl-7-azaindole-5-boronic acid and its derivatives is fundamental to ensuring their quality and understanding their reactivity in synthetic applications. This guide has provided a comprehensive overview of the expected spectroscopic data and a comparative analysis with a key analog. The provided protocols offer a robust framework for obtaining high-quality data.
As the field of drug discovery continues to evolve, the demand for well-characterized, novel building blocks will only increase. The application of advanced spectroscopic techniques, such as 2D NMR (COSY, HSQC, HMBC) and solid-state NMR, can provide even deeper structural insights. Furthermore, computational chemistry can be a powerful tool for predicting and interpreting spectra, aiding in the characterization of these important molecules.
References
-
General Properties of Boronic Acids. Wikipedia. [Link]
- Synthesis and Applications of Azaindoles. Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
- UV-Vis Spectroscopy of Azaindole Derivatives. Catalán, J., Pérez, P., & de Paz, J. L. G. (1997). Photophysics of 7-Azaindole. Chemical Reviews, 97(5), 1547-1566.
-
Mass Spectrometry of Indole Derivatives. National Institute of Standards and Technology. Indole. In NIST Chemistry WebBook. [Link]
- ¹¹B NMR of Boronic Esters. Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
- Applications of 3,5-disubstituted-7-azaindoles in medicinal chemistry. De Vita, D., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 64(13), 9216-9231.
A Senior Application Scientist's Guide to Validating the Structure of 3,5-Disubstituted-7-Azaindoles: An Orthogonal Approach
For researchers, scientists, and drug development professionals, the unequivocal structural validation of novel chemical entities is the bedrock of reproducible and reliable scientific advancement. In the realm of medicinal chemistry, 3,5-disubstituted-7-azaindoles have emerged as a privileged scaffold, particularly in the development of kinase inhibitors.[1][2][3] Their efficacy is intrinsically linked to their precise three-dimensional structure. This guide provides an in-depth comparison of orthogonal analytical techniques for the robust structural elucidation of this important class of molecules, moving beyond a simple recitation of methods to explain the causality behind experimental choices.
The core principle of our approach is the use of orthogonal methods , which leverage different physicochemical principles to provide a comprehensive and self-validating structural profile.[4][5] By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography, we can achieve the highest level of confidence in the assigned structure.
The Strategic Importance of the 7-Azaindole Core
The 7-azaindole scaffold is a bioisostere of purine, enabling it to effectively mimic the adenine fragment of ATP and bind to the hinge region of kinases.[6] The substituents at the 3- and 5-positions are crucial for modulating potency, selectivity, and pharmacokinetic properties.[2] An erroneous structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and ultimately, the failure of promising drug candidates.
An Orthogonal Workflow for Structural Validation
Our recommended workflow for validating the structure of a newly synthesized 3,5-disubstituted-7-azaindole is a three-tiered approach. Each stage provides a layer of evidence that, when combined, offers an unassailable structural proof.
Tier 1: Foundational Analysis - NMR and Mass Spectrometry
The initial and most crucial steps involve NMR and MS. These techniques are readily accessible and provide a wealth of information regarding the molecular formula and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution.[7] For 3,5-disubstituted-7-azaindoles, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.
Causality Behind the Experiment: NMR provides a detailed map of the chemical environment of each proton and carbon atom. The chemical shifts, coupling constants, and through-bond correlations allow for the unambiguous assembly of molecular fragments, crucially differentiating between potential isomers.[8]
Key ¹H NMR Spectral Features for the 7-Azaindole Core:
| Proton | Typical Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Characteristic Coupling (Hz) |
| H1 (NH) | 11.5 - 12.5 | br s | - |
| H2 | 7.8 - 8.2 | d or s | J(H2-H3) ≈ 2.5-3.5 |
| H4 | 8.0 - 8.4 | dd | J(H4-H6) ≈ 1.5-2.0, J(H4-H5) ≈ 7.5-8.5 |
| H6 | 7.0 - 7.4 | dd | J(H6-H4) ≈ 1.5-2.0, J(H6-H5) ≈ 4.5-5.5 |
Note: Chemical shifts are highly dependent on the nature of the substituents at the 3- and 5-positions.
Experimental Protocol: NMR Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to observe the proton chemical shifts, multiplicities, and integrations.
-
1D ¹³C{¹H} NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for establishing connectivity within the azaindole ring and the substituents.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, providing definitive ¹H-C one-bond connections.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is key for establishing the overall molecular framework by identifying long-range (2- and 3-bond) correlations between protons and carbons. For 3,5-disubstituted-7-azaindoles, look for correlations from the substituent protons to the carbons of the azaindole core (e.g., H of the 3-substituent to C2 and C3a).
Mass Spectrometry (MS): Confirming the Formula and Probing Fragmentation
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula.[9][10] Tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the molecule.[11]
Causality Behind the Experiment: HRMS provides a stringent test of the proposed molecular formula. The fragmentation patterns observed in MS/MS are dictated by the underlying chemical structure, offering corroborative evidence for the connectivity established by NMR. The "Nitrogen Rule" is a simple yet powerful initial check: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12][13] Since 7-azaindole has two nitrogen atoms, a 3,5-disubstituted derivative should have an even nominal molecular weight, unless the substituents themselves contain an odd number of nitrogens.
Characteristic Fragmentation of the 7-Azaindole Core:
The 7-azaindole scaffold is relatively stable, and fragmentation often initiates from the substituents or involves characteristic losses from the heterocyclic core. Common fragmentation pathways include:
-
Loss of HCN: A common fragmentation pathway for pyridine and pyrrole rings.
-
Cleavage of Substituent Bonds: The bonds connecting the substituents at the 3- and 5-positions are often labile.
-
Ring Opening: Under higher collision energies, the bicyclic system can undergo ring opening and subsequent fragmentation.
Experimental Protocol: HRMS and MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation (for positive ion mode).
-
HRMS Analysis: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer. Acquire a high-resolution mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺). Compare the measured mass to the theoretical mass for the proposed molecular formula (mass error should be < 5 ppm).
-
MS/MS Analysis: Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum at various collision energies to observe the fragmentation pattern.
-
Data Interpretation: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions that are consistent with the proposed structure.
| Technique | Information Gained | Strengths | Limitations |
| NMR | Detailed atomic connectivity, stereochemistry, solution-state conformation | Unambiguous for isomer differentiation, non-destructive | Lower sensitivity, requires more sample, can be complex to interpret |
| MS | Molecular formula (HRMS), fragmentation patterns | High sensitivity, small sample requirement, fast analysis | Does not provide detailed connectivity, difficulty in distinguishing some isomers |
Tier 2: Unambiguous Proof - Single-Crystal X-ray Crystallography
While NMR and MS provide a robust picture of the molecule's structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of its three-dimensional arrangement in the solid state.[14]
Causality Behind the Experiment: X-ray crystallography provides a direct visualization of the molecule, confirming not only the connectivity but also the absolute stereochemistry and the conformation adopted in the crystal lattice. This is particularly crucial when stereocenters are present or when subtle conformational differences can impact biological activity.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound of suitable size and quality by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Data Presentation: Comparison of a Hypothetical 3,5-Disubstituted-7-Azaindole
| Parameter | NMR (in DMSO-d₆) | MS (ESI+) | X-ray Crystallography |
| Molecular Formula | Inferred from ¹³C and ¹H counts | C₁₅H₁₂N₄O (HRMS: [M+H]⁺ 265.1084, calc. 265.1089) | C₁₅H₁₂N₄O |
| Connectivity | Confirmed by COSY & HMBC | Inferred from fragmentation | Confirmed |
| Isomer Confirmation | Definitive (ortho, meta, para) | Difficult for positional isomers | Definitive |
| Stereochemistry | Inferred (NOESY/ROE) | Not determined | Absolute confirmation |
| Conformation | Solution-state average | Not determined | Solid-state conformation |
Conclusion: A Synergy of Techniques for Unimpeachable Validation
The structural validation of 3,5-disubstituted-7-azaindoles is a critical undertaking that demands a rigorous and multi-faceted analytical approach. Relying on a single technique can lead to ambiguity and potential errors in structural assignment. By embracing an orthogonal workflow that strategically combines the detailed connectivity information from NMR, the precise molecular formula and fragmentation data from mass spectrometry, and the unambiguous three-dimensional structure from X-ray crystallography, researchers can ensure the integrity of their findings. This robust, self-validating system not only provides the highest level of confidence in the synthesized molecules but also accelerates the drug discovery process by building on a foundation of unimpeachable structural data.
References
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Alphalyse. Retrieved from [Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Retrieved from [Link]
-
Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. Retrieved from [Link]
-
University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Arizona. Retrieved from [Link]
-
Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. Maricopa Open Digital Press. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Nitrogen Rule in Mass Spectrometry. Chemistry Steps. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Retrieved from [Link]
-
sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Retrieved from [Link]
-
ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Mass spectral interpretation. Wikipedia. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Solving NMR Structures Step by Step. University of California, Irvine. Retrieved from [Link]
-
News-Medical.Net. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical.Net. Retrieved from [Link]
-
The University of Manchester. (2009). CCDC 684741: Experimental Crystal Structure Determination. The University of Manchester. Retrieved from [Link]
-
Waters. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics. EMBL-EBI. Retrieved from [Link]
-
CCDC. (n.d.). Search - Access Structures. CCDC. Retrieved from [Link]
-
StudySmarter. (2023). Interpretation of Mass Spectra: Mclafferty, EI Techniques. StudySmarter. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
ResearchGate. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry?. ResearchGate. Retrieved from [Link]
-
CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Retrieved from [Link]
-
PMC. (2023). New Approach for the Identification of Isobaric and Isomeric Metabolites. PMC. Retrieved from [Link]
-
NSF Public Access Repository. (2022). CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository. Retrieved from [Link]
-
Scirp.org. (2016). Study of Mass Spectra of Some Indole Derivatives. Scirp.org. Retrieved from [Link]
-
The University of Manchester. (n.d.). CCDC 1531747: Experimental Crystal Structure Determination. The University of Manchester. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Retrieved from [Link]
-
PMC. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Retrieved from [Link]
-
Pharmacognosy Magazine. (n.d.). High-resolution liquid chromatography–mass spectroscopy. Pharmacognosy Magazine. Retrieved from [https://www.phcog.com/keyword/High-resolution liquid chromatography–mass spectroscopy]([Link] liquid chromatography–mass spectroscopy)
-
PMC. (n.d.). Azaindole Therapeutic Agents. PMC. Retrieved from [Link]
-
UCL Discovery. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. UCL Discovery. Retrieved from [Link]
-
PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive molecules with 7‐azaindole core structure. ResearchGate. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing. Retrieved from [Link]
Sources
- 1. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 2. Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. phcog.com [phcog.com]
- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 12. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 13. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 14. Search - Access Structures [ccdc.cam.ac.uk]
A Comparative Guide to Catalysts for the Functionalization of 7-Azaindole: A Senior Application Scientist's Perspective
Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and process development scientists. The 7-azaindole scaffold is a cornerstone in modern drug discovery, prized for its unique electronic properties and its role as a bioisostere of indole. Its strategic functionalization is often a pivotal step in the synthesis of novel therapeutic agents. This guide provides an in-depth comparative analysis of the leading catalytic systems for 7-azaindole functionalization, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices. Our objective is to empower you to select the optimal catalytic strategy for your specific synthetic challenge.
The Strategic Importance of 7-Azaindole Functionalization
The 7-azaindole core, with its pyridine ring fused to a pyrrole ring, presents a unique electronic landscape. The pyridine nitrogen atom acts as a coordinating site and influences the reactivity of the entire bicyclic system. This dual nature allows for a rich and diverse functionalization chemistry, primarily through C-H activation and cross-coupling reactions. The ability to selectively introduce substituents at various positions of the 7-azaindole nucleus is paramount for modulating the pharmacological properties of drug candidates.
This guide will focus on a comparative analysis of the most prevalent and emerging catalytic systems for the functionalization of 7-azaindole, with a particular emphasis on C-H functionalization and cross-coupling reactions. We will delve into the nuances of palladium, rhodium, and copper catalysis, and also explore the potential of emerging systems based on cobalt, nickel, gold, and photoredox catalysis.
Palladium Catalysis: The Workhorse for C-2 Arylation
Palladium catalysis has long been the go-to method for the direct C-2 arylation of indoles and their aza-analogs.[1][2] The regioselectivity for the C-2 position is a key feature of many palladium-catalyzed systems, offering a reliable route to a wide array of functionalized 7-azaindoles.
Mechanistic Rationale for C-2 Selectivity
The generally accepted mechanism for the palladium-catalyzed C-H arylation of indoles involves a concerted metalation-deprotonation (CMD) pathway.[3] The regioselectivity is often dictated by the acidity of the C-H bond and the stability of the resulting palladacycle intermediate. In the case of 7-azaindole, the C-2 position is often favored due to electronic effects and the potential for coordination of the pyridine nitrogen to the palladium center, which can influence the regiochemical outcome.
Diagram: Proposed Catalytic Cycle for Palladium-Catalyzed C-2 Arylation of 7-Azaindole
Caption: Palladium-catalyzed C-2 arylation cycle.
Comparative Performance of Palladium Catalysts
Different palladium sources and ligands can have a significant impact on the efficiency and selectivity of the C-2 arylation. While Pd(OAc)₂ is a common and cost-effective precursor, the choice of ligand is critical.
| Catalyst System | Key Features | Typical Yields | Reference |
| Pd(OAc)₂ / PPh₃ | Standard, widely used system. | Moderate to good | [1] |
| Pd(OAc)₂ / DavePhos | Bulky phosphine ligand, can improve yields for challenging substrates. | Good to excellent | [4] |
| Ligand-free Pd(OAc)₂ | Economical, but may have limitations in substrate scope. | Variable | [5] |
Experimental Protocol: Palladium-Catalyzed C-2 Arylation of 7-Azaindole
This protocol is a representative example for the direct C-2 arylation of 7-azaindole using a palladium catalyst.
Materials:
-
7-Azaindole (1.0 mmol)
-
Aryl halide (iodide or bromide, 1.2 mmol)
-
Pd(OAc)₂ (2-5 mol%)
-
PPh₃ (4-10 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous DMA (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 7-azaindole, the aryl halide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add anhydrous DMA via syringe.
-
Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-aryl-7-azaindole.
Rhodium Catalysis: A Powerful Tool for C-H Activation and Annulation
Rhodium catalysts, particularly those based on the [Cp*Rh(III)] motif, have emerged as exceptionally powerful tools for the C-H activation of N-heterocycles, including 7-azaindole.[6] These catalysts can mediate a variety of transformations, from simple C-H functionalization to complex annulation reactions.
Mechanistic Insights into Rhodium-Catalyzed C-H Activation
Rhodium(III)-catalyzed C-H activation typically proceeds through a CMD mechanism, similar to palladium. However, the higher electrophilicity of the Rh(III) center often leads to different reactivity and selectivity profiles. The pyridine nitrogen of 7-azaindole can act as a directing group, facilitating C-H activation at the C-6 position of the pyridine ring or influencing reactivity at the C-2 or C-3 positions of the pyrrole ring. The presence of an oxidant, such as Ag₂CO₃ or Cu(OAc)₂, is often required to regenerate the active Rh(III) catalyst.[7]
Diagram: Proposed Catalytic Cycle for Rhodium-Catalyzed C-H Alkenylation of 7-Azaindole
Caption: Rhodium-catalyzed C-H alkenylation cycle.
Comparative Performance of Rhodium-Catalyzed Reactions
Rhodium catalysts offer a diverse range of reactivity for 7-azaindole functionalization.
| Reaction Type | Catalyst System | Key Features | Typical Yields | Reference |
| C-H Alkenylation | [CpRhCl₂]₂ / AgSbF₆ | Direct C-C bond formation with alkenes. | Good to excellent | [8] |
| Annulation with Alkynes | [CpRhCl₂]₂ / Ag₂CO₃ | Synthesis of fused polycyclic systems. | Moderate to good | [6] |
| Amidation | [Cp*Co(CO)₂]₂ | Direct introduction of an amide group. | Good | [9][10] |
Experimental Protocol: Rhodium-Catalyzed Annulation of 7-Azaindole with an Alkyne
This protocol exemplifies the synthesis of a fused heterocyclic system from 7-azaindole.
Materials:
-
N-substituted 7-azaindole (0.5 mmol)
-
Internal alkyne (1.0 mmol)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
Ag₂CO₃ (1.0 mmol)
-
Anhydrous 1,4-dioxane (2 mL)
Procedure:
-
In a sealed tube, combine the N-substituted 7-azaindole, internal alkyne, [Cp*RhCl₂]₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the annulated product.
Copper Catalysis: The Economical Choice for N-Arylation
Copper catalysis, particularly the Chan-Lam coupling, provides a cost-effective and practical alternative to palladium-catalyzed methods for the N-arylation of heterocycles, including 7-azaindole.[11] This reaction typically employs a copper salt, a base, and an aryl boronic acid as the coupling partner.
Mechanistic Considerations in Copper-Catalyzed N-Arylation
The mechanism of the Chan-Lam coupling is still a subject of active research, but it is generally believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[12][13] The reaction is often performed in the presence of an oxidant, such as air (O₂), to regenerate the active copper species. The coordination of the 7-azaindole to the copper center is a key step in the catalytic cycle.
Diagram: Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation of 7-Azaindole (Chan-Lam Coupling)
Sources
- 1. Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sci-hub.box [sci-hub.box]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cobalt(III)-Catalyzed C-H Amidation of 7-Azaindoles with Dioxazolones: Synthesis of 7-Azaindole Amidated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 3-Methyl-7-azaindole-5-boronic acid
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern medicinal chemistry, heterocyclic building blocks are indispensable tools for the synthesis of novel therapeutic agents. Among these, 3-Methyl-7-azaindole-5-boronic acid stands out as a key intermediate, particularly in the development of kinase inhibitors.[1] Its structural motifs are frequently found in molecules designed to target aberrant signaling pathways in oncology and other diseases. The purity of this reagent is not a mere quality metric; it is a critical parameter that directly influences the yield, reproducibility, and impurity profile of subsequent synthetic steps, most notably the widely used Suzuki-Miyaura cross-coupling reaction.
Boronic acids, while exceptionally useful, present unique analytical challenges. They are known to exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines.[2][3][4][5] This equilibrium can complicate analytical data interpretation and affect reactivity. Therefore, a robust, multi-faceted approach to purity assessment is essential to guarantee the quality of the synthesized material. This guide provides a comparative analysis of key analytical techniques, offering field-proven insights and detailed protocols to empower researchers in making informed decisions for the quality control of 3-Methyl-7-azaindole-5-boronic acid.
The Analytical Challenge: Beyond a Single Percentage
Assessing the purity of a boronic acid like 3-Methyl-7-azaindole-5-boronic acid requires an orthogonal approach, where multiple analytical techniques with different separation and detection principles are employed. This strategy ensures that a wide range of potential impurities are identified and quantified.
Common Impurities in Synthesis:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Boroxine: The cyclic trimeric anhydride formed by dehydration.[6]
-
Homocoupled Byproducts: Dimers of the starting materials or product.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., Dioxane, THF, Toluene).
-
Inorganic Salts: Reagents and byproducts like boric acid.[7]
The following sections will compare the primary analytical methods used to detect these impurities, explaining the causality behind experimental choices and providing self-validating protocols.
Purity Assessment Workflow: An Orthogonal Strategy
A comprehensive purity analysis should not rely on a single method. The following workflow illustrates a logical progression of techniques to build a complete purity profile for the target compound.
Caption: Orthogonal workflow for purity assessment of boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR is arguably the most powerful tool for the initial characterization and purity assessment of novel compounds. It provides detailed structural information and can reveal the presence of organic impurities.
Expertise & Causality:
-
¹H NMR: This is the first-line analysis. It confirms the identity of the aromatic and methyl protons of the 3-Methyl-7-azaindole core. The integration of signals can provide a semi-quantitative estimate of impurities, especially residual solvents. However, boronic acids can exist as a mixture of the monomer and the boroxine trimer, which can lead to broadened peaks or multiple sets of signals, complicating the spectrum.[8] To overcome this, running the NMR in a solvent like d₄-methanol or D₂O can break up the boroxine and provide a sharper, more intelligible spectrum by forming the methyl boronate ester or the hydrate, respectively.[8] The exchangeable B(OH)₂ protons are typically not observed in these protic solvents.
-
¹¹B NMR: This technique is uniquely suited for analyzing the boron environment. The sp²-hybridized boron of a boronic acid gives a broad signal, while the sp³-hybridized boron of a boronate ester (formed with a diol or alcohol) gives a sharper, upfield signal.[9][10][11] This makes ¹¹B NMR an excellent tool for directly observing the boronic acid-boroxine equilibrium and for confirming complexation when derivatization is used.[9][10][11]
Experimental Protocol: ¹H NMR Purity Determination
-
Sample Preparation: Accurately weigh ~5 mg of the 3-Methyl-7-azaindole-5-boronic acid sample into an NMR tube.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent. For routine characterization, DMSO-d₆ is often used. For resolving boroxine-related peak broadening, d₄-methanol is a superior choice.[8]
-
Acquisition: Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of interest for semi-quantitative analysis.
-
Data Analysis:
-
Confirm the expected chemical shifts and coupling constants for the product.
-
Integrate the product peaks and compare them to the integration of identifiable impurity peaks.
-
Identify and quantify any residual solvents by comparing their signals to the product signals.
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC, particularly when coupled with a mass spectrometer (LC-MS), is the industry standard for determining the purity of pharmaceutical intermediates. It excels at separating the main compound from closely related impurities.
Expertise & Causality:
-
Methodology: A reversed-phase (RP) HPLC method using a C18 column is the most common approach.[12][13][14] Boronic acids can be challenging to analyze by RP-HPLC due to their polarity and potential for on-column degradation.[15][16]
-
Mobile Phase: A mobile phase of acetonitrile and water with an additive like formic acid or ammonium acetate is typically used to ensure good peak shape and MS compatibility.[13][14][17]
-
Detection: UV detection is standard for aromatic compounds like 7-azaindoles.[18] Coupling the HPLC to a mass spectrometer (LC-MS) provides invaluable, orthogonal data, confirming the molecular weight of the main peak and providing mass information for unknown impurities.[19][17] This is crucial for identifying byproducts without having to isolate them. The analysis of boronic acids by mass spectrometry can be complicated by dehydration and trimerization, but modern UPLC-MS methods with optimized conditions can minimize these issues.[13][17][20]
Experimental Protocol: RP-HPLC-UV/MS Purity Analysis
-
Instrumentation: An HPLC or UPLC system with a UV detector and coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A typical gradient would be 5% to 95% B over 5-10 minutes.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter.
-
Data Analysis:
-
Calculate purity based on the area percentage of the main peak relative to the total area of all observed peaks at a suitable UV wavelength (e.g., 254 nm).
-
Use the MS data to confirm the mass of the main peak ([M+H]⁺) and to propose structures for any detected impurities.
-
Comparative Analysis of Purity Assessment Techniques
| Technique | Strengths | Weaknesses | Impurities Detected | Causality & Insights |
| ¹H NMR | Excellent for structural confirmation. Good for detecting and quantifying residual solvents and major organic impurities. Fast. | Can be complicated by boroxine formation (peak broadening).[8] Lower sensitivity for minor impurities compared to HPLC. | Residual Solvents, Starting Materials, Major Byproducts. | Provides the most structural information. Using d₄-Methanol simplifies the spectrum by breaking the boroxine trimer. |
| ¹¹B NMR | Directly probes the boron atom. Excellent for studying the boronic acid/boroxine equilibrium and confirming derivatization.[9][11] | Not quantitative for purity. Requires specialized NMR probe/setup. | Boroxine, Boronate Esters. | Essential for understanding the speciation of the boronic acid in different environments. |
| HPLC-UV | High sensitivity and resolution. The industry standard for relative purity determination (% area).[12] Robust and reproducible. | Requires a reference standard for absolute quantification. UV response factors can vary between compound and impurities. | Starting Materials, Isomers, Homocoupled Byproducts, Degradants. | The workhorse for QC labs. Method development is key to ensure all related impurities are resolved. |
| LC-MS | Combines the separation power of HPLC with the specificity of MS.[19] Provides molecular weight information for all detected peaks, aiding in impurity identification.[17] | Ionization efficiency can vary significantly. Not inherently quantitative without standards. | All chromatographically separable impurities. | Provides orthogonal confirmation of purity and is indispensable for identifying unknown peaks without isolation. |
| Melting Point | Simple, fast, and inexpensive physical constant check. A sharp melting point range is a good indicator of high purity. | Insensitive to small amounts of impurities. Not a definitive purity measure on its own. | Gross impurities that depress the melting point. | A useful, albeit preliminary, check. A broad melting range suggests the presence of significant impurities. |
Conclusion: A Self-Validating, Orthogonal Approach
No single analytical technique can provide a complete picture of the purity of a synthesized compound like 3-Methyl-7-azaindole-5-boronic acid. A self-validating system, grounded in the principles of orthogonal analysis, is paramount. The combination of NMR spectroscopy for structural identity and the detection of bulk impurities, coupled with high-resolution HPLC-UV/MS for sensitive detection and identification of trace-level contaminants, provides the highest degree of confidence. By understanding the causality behind the choice of each technique and protocol, researchers and drug development professionals can ensure the quality and reliability of this critical synthetic building block, ultimately contributing to the successful advancement of their research and development programs.
References
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011).
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). RSC Publishing.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods (RSC Publishing).
- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Deriv
- The Boroxine-Boronic Acid Equilibrium. Semantic Scholar.
- Analysis of Boronic Acids Without Chemical Derivatisation. (2009).
- The Boroxine–Boronic Acid Equilibrium. (2018). American Chemical Society.
- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. (2010).
- The Boroxine–Boronic Acid Equilibrium. (2018). University of Edinburgh Research Explorer.
- The Boroxine–Boronic Acid Equilibrium. (2018). Journal of the American Chemical Society.
- What are the analytical methods for determining the purity of Boric acid - 10B?. Blog.
- CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.
- A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. Benchchem.
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). HETEROCYCLES.
- Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. SIELC Technologies.
- Strategies for the analysis of highly reactive pinacolboron
- Strategies for the analysis of highly reactive pinacolboronate esters.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry.
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
- Recording NMR spectra for aryl boronic acids - overcoming oligomeriz
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022).
- Recent Advances in the Synthesis of Borinic Acid Deriv
- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
- Phenylboronic acid(98-80-6) 1H NMR spectrum. ChemicalBook.
- A highly effective synthesis of 2-alkynyl-7-azaindoles. Aurigene Pharmaceutical Services.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021).
- How to purify boronic acids/boronate esters?. (2016).
- Process for purification of boronic acid and its derivatives.
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2020). ACS Infectious Diseases.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). PubMed Central.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2021).
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001).
- 7-Azaindole-5-boronic acid pinacol ester, 97% 250 mg. Thermo Fisher Scientific.
- The Azaindole Framework in the Design of Kinase Inhibitors. (2019). MDPI.
- 7-Azaindole-5-boronic acid pinacol ester 97. Sigma-Aldrich.
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Biological Evaluation of 3-Methyl-7-azaindole-5-boronic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing biological assays for 3-Methyl-7-azaindole-5-boronic acid derivatives. While specific experimental data for this exact class of molecules is emerging, this document synthesizes insights from the broader, well-established field of 7-azaindole-based inhibitors to provide a robust, scientifically-grounded approach to their evaluation. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and compare the expected performance with established alternatives in the fields of kinase and PARP inhibition.
The 7-Azaindole Scaffold: A Privileged Structure in Drug Discovery
The 7-azaindole core is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its ability to act as a bioisostere for purine systems allows it to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[1] This fundamental interaction is the basis for the activity of numerous successful kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1] The strategic placement of a nitrogen atom in the indole ring system can also fine-tune physicochemical properties such as solubility and pKa, which are critical for drug development.[3]
The specific substitutions of a methyl group at the 3-position and a boronic acid at the 5-position on the 7-azaindole scaffold are anticipated to confer unique biological activities. The 3-position is often modified to enhance potency and selectivity, while the boronic acid moiety is a versatile functional group known for its ability to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, a mechanism famously exploited by the proteasome inhibitor Bortezomib.[4][5] This suggests that 3-Methyl-7-azaindole-5-boronic acid derivatives could act as potent inhibitors of serine/threonine kinases or other enzymes with a reactive serine in their active site.
Given the established role of 7-azaindole derivatives as kinase and PARP inhibitors, this guide will focus on assays targeting these enzyme families.
I. Kinase Inhibition Assays: A Comparative Approach
Kinase inhibitors are a major class of targeted therapies, and 7-azaindole derivatives have shown significant promise in this area.[6] We will focus on two key stress-activated protein kinases, p38 MAPK and JNK, as likely targets for this class of compounds.
A. Target Rationale: p38 MAPK and JNK Signaling
The p38 MAPK and JNK pathways are critical signaling cascades that respond to a variety of cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock.[7][8] Dysregulation of these pathways is implicated in a range of diseases, including inflammatory disorders and cancer, making them attractive targets for therapeutic intervention.[9]
Below are simplified diagrams of the p38 MAPK and JNK signaling pathways to illustrate the key components and their roles in cellular responses.
Caption: The p38 MAPK signaling cascade.
Caption: The JNK signaling pathway.
B. Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory activity of a compound on a purified enzyme.[10] They are typically performed in a cell-free system and are crucial for determining key parameters like the half-maximal inhibitory concentration (IC50).
Caption: Workflow for a typical biochemical kinase assay.
This commercially available assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at the Km for the specific kinase being tested.
-
Prepare serial dilutions of the 3-Methyl-7-azaindole-5-boronic acid derivative and control inhibitors (e.g., SB 202190 for p38 MAPK, JNK Inhibitor VIII for JNK) in the appropriate solvent (e.g., DMSO) and then dilute into the kinase reaction buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of the diluted compound or vehicle control to the appropriate wells.
-
Add 2 µL of the 2X kinase solution to all wells.
-
Incubate at room temperature for 15 minutes.
-
-
Kinase Reaction:
-
Add 2 µL of the 2X substrate/ATP solution to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
-
| Inhibitor | Target Kinase | Reported IC50 |
| SB 202190 | p38 MAPK | 17.2 µM (in vitro proliferation)[3] |
| JNK Inhibitor VIII | JNK | Potent inhibitor, specific IC50 varies with isoform |
| Staurosporine | Pan-kinase | ~291.2 nM against some kinases[12] |
Note: IC50 values can vary significantly depending on the assay conditions (e.g., ATP concentration, substrate used).
C. Cell-Based Kinase Assays
Cell-based assays are crucial for confirming the activity of a compound in a more physiologically relevant context. These assays measure the inhibition of a specific kinase within a cellular signaling pathway.
Caption: Workflow for a Western blot-based cellular kinase assay.
-
Cell Culture:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
-
Compound Treatment:
-
Pre-treat cells with varying concentrations of the 3-Methyl-7-azaindole-5-boronic acid derivative or a control inhibitor (e.g., SB 202190) for 1 hour. Include a vehicle control (e.g., DMSO).
-
-
Pathway Stimulation:
-
Stimulate the p38 MAPK pathway by adding a known activator, such as Anisomycin (10 µg/mL), to the media for 30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of a p38 MAPK substrate (e.g., phospho-ATF2).
-
Probe with a primary antibody for total ATF2 or a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein or loading control signal.
-
Determine the concentration of the compound that causes a 50% reduction in the phosphorylation signal.
-
II. PARP Inhibition Assays: Exploring an Alternative Mechanism
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair.[13] PARP inhibitors have emerged as a successful class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Given that some 7-azaindole derivatives have shown PARP inhibitory activity, it is a worthwhile avenue to explore for 3-Methyl-7-azaindole-5-boronic acid derivatives.[14]
A. Target Rationale: The Role of PARP in DNA Repair
PARP1 plays a critical role in sensing and signaling single-strand DNA breaks.[15] Upon DNA damage, PARP1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR), which recruit other DNA repair proteins.[16] PARP inhibitors block this process, leading to the accumulation of DNA damage and cell death, especially in cancer cells with compromised DNA repair mechanisms.
Caption: The role of PARP1 in DNA single-strand break repair.
B. Biochemical PARP Assays
These assays measure the ability of a compound to inhibit the catalytic activity of purified PARP enzyme.
This assay measures the incorporation of biotinylated PAR onto histone proteins in a 96-well format.
-
Reagent Preparation:
-
Prepare serial dilutions of the 3-Methyl-7-azaindole-5-boronic acid derivative and a control PARP inhibitor (e.g., Olaparib) in the appropriate solvent and then dilute in the PARP assay buffer.
-
-
Assay Plate Setup:
-
Add PARP buffer, activated DNA, and the test compounds to the appropriate wells of a 96-well plate coated with histones.
-
Add PARP enzyme to all wells except the negative control.
-
-
PARP Reaction:
-
Add biotinylated NAD+ to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP to each well and incubate.
-
Wash the plate and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with an acid solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
| Inhibitor | Target | Reported IC50 (Biochemical) |
| Olaparib | PARP1/2 | ~1-5 nM |
| Talazoparib | PARP1/2 | ~1 nM |
| Veliparib | PARP1/2 | ~5 nM |
Note: The trapping efficiency of PARP inhibitors is also a critical parameter and can be assessed using different cellular assays.[17]
C. Cell-Based PARP Assays
Cell-based assays for PARP inhibition often measure the accumulation of DNA damage or the potentiation of the cytotoxic effects of DNA-damaging agents.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) on coverslips in a 24-well plate.
-
Treat the cells with the 3-Methyl-7-azaindole-5-boronic acid derivative or a control inhibitor for 1 hour.
-
-
Induction of DNA Damage:
-
Induce DNA damage by treating the cells with a DNA-damaging agent, such as hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS), for a short period (e.g., 10-15 minutes).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against PAR.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the PAR signal in the nucleus.
-
Determine the concentration of the compound that leads to a significant reduction in PAR formation upon DNA damage.
-
III. Concluding Remarks and Future Directions
This guide provides a comprehensive starting point for the biological evaluation of 3-Methyl-7-azaindole-5-boronic acid derivatives. By leveraging the extensive knowledge base of the broader 7-azaindole class of compounds, researchers can efficiently design and execute experiments to elucidate the mechanism of action and therapeutic potential of these novel molecules.
The key to success will be a systematic approach, starting with broad-panel biochemical kinase screening to identify initial targets, followed by more focused biochemical and cell-based assays to confirm activity and determine potency. The unique presence of the boronic acid moiety warrants further investigation into potential covalent mechanisms of inhibition, which may require specialized assays beyond the scope of this introductory guide.
As with any drug discovery program, it is crucial to consider not only the on-target activity but also the off-target effects and overall cellular toxicity. Therefore, a comprehensive evaluation should also include selectivity profiling against a panel of kinases and cytotoxicity assays in various cell lines.
The field of drug discovery is constantly evolving, and the insights gained from the rigorous biological evaluation of novel scaffolds like 3-Methyl-7-azaindole-5-boronic acid will undoubtedly contribute to the development of the next generation of targeted therapies.
References
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
-
PARPi IC50 values for PARP family members. ResearchGate. [Link]
-
Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]
-
PARP pathway overview. ResearchGate. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
-
Schematic diagram of the JNK signaling pathway. ResearchGate. [Link]
-
Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Azaindole Therapeutic Agents. PMC. [Link]
-
IC50 values for the p38 MAPK inhibitor PCG and the MKK 1... ResearchGate. [Link]
-
Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. MDPI. [Link]
-
PARP assay for inhibitors. BMG LABTECH. [Link]
-
JNK Signaling Pathway. Creative Diagnostics. [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. PMC. [Link]
-
PARP in DNA Damage Repair. Encyclopedia.pub. [Link]
-
IC50 values by using GraphPad Prism. YouTube. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pak. J. Pharm. Sci.. [Link]
-
Selectivity of PARP inhibitors. ResearchGate. [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
-
PARP2 controls double-strand break repair pathway choice by limiting 53BP1 accumulation at DNA damage sites and promoting end-resection. PMC. [Link]
-
The JNK signal transduction pathway. Current Opinion in Cell Biology. [Link]
-
Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. PMC. [Link]
-
A p38 MAPK Inhibitor Improves Outcome After Glaucoma Filtration Surgery. PubMed. [Link]
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
Penimeroandranoids A–D, DMOA-Derived Meroterpenoids from the Soil Fungus Penicillium sp. sb62 and Their Bioactivities. Organic Letters. [Link]
-
c-Jun N-terminal kinases. Wikipedia. [Link]
-
The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]
-
Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI. [Link]
-
The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. NIH. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC. [Link]
-
Granules India. Granules India. [Link]
-
IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]
-
PARPs and the DNA damage response. Carcinogenesis. [Link]
-
Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD. Frontiers in Pharmacology. [Link]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. A p38 MAPK inhibitor improves outcome after glaucoma filtration surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. paulogentil.com [paulogentil.com]
- 9. mdpi.com [mdpi.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. atcc.org [atcc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
The 3-Methyl-7-Azaindole Scaffold: A Comparative Guide to Structure-Activity Relationships for Next-Generation Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole core is a privileged heterocyclic scaffold in modern medicinal chemistry, renowned for its ability to mimic the purine structure of ATP and form critical hydrogen bond interactions with the hinge region of protein kinases.[1][2][3] This bioisosteric relationship has propelled the development of numerous kinase inhibitors and other targeted therapeutics. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of 3-methyl-7-azaindole analogs, a key substitution pattern that influences potency, selectivity, and pharmacokinetic properties. We will delve into the experimental data supporting these relationships, provide detailed protocols for their evaluation, and contextualize their activity within relevant signaling pathways.
The Significance of the 3-Methyl Substitution
Modification at the 3-position of the 7-azaindole ring has been a focal point of medicinal chemistry efforts to modulate the biological activity of this scaffold. The introduction of a methyl group at this position can have several profound effects:
-
Vectorial Projection: The 3-position provides a crucial vector for substituents to probe deeper into the ATP-binding pocket of kinases or the ligand-binding domains of other target proteins. A methyl group, while small, can influence the orientation of larger substituents at this position.
-
Lipophilicity and Solubility: The addition of a methyl group can subtly alter the lipophilicity of the molecule, which can impact its solubility, cell permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Metabolic Stability: The 3-position can be susceptible to metabolic modification. A methyl group can influence the metabolic fate of the molecule, potentially blocking sites of oxidation.
This guide will explore the SAR of 3-methyl-7-azaindole analogs across several important therapeutic target classes, including protein kinases, poly(ADP-ribose) polymerase (PARP), and dopamine receptors.
Comparative Analysis of Biological Activity
The versatility of the 3-methyl-7-azaindole scaffold is evident in its application across a range of biological targets. The following sections provide a comparative analysis of the SAR for different target classes, supported by experimental data where available.
Kinase Inhibition: Targeting the ATP-Binding Site
The 7-azaindole moiety is an excellent hinge-binding motif, forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine.[2] The substitution at the 3-position is critical for achieving potency and selectivity.
Inferred Structure-Activity Relationships for 3-Methyl-7-Azaindole Kinase Inhibitors:
| Modification | General Effect on Kinase Activity | Rationale |
| 3-Methyl Group | Often serves as a foundational element for further substitution. | Provides a vector for larger groups to access deeper pockets in the ATP-binding site. |
| Aryl/Heteroaryl at C3 | Generally enhances potency. | Can form additional hydrophobic and van der Waals interactions within the active site. |
| Linker between 3-position and aryl group | The nature and length of the linker are critical. | Optimizes the positioning of the aryl group for maximal interaction with the target. |
| Substitution on the 7-azaindole N-H | Can decrease activity. | The N-H is often a key hydrogen bond donor for hinge binding. |
Table 1: Representative 7-Azaindole-Based Kinase Inhibitors and Their Potency
| Compound/Analog | Target Kinase | IC50 (nM) |
| C-3 aryl-7-azaindole derivative 94 | JAK2 | 260[6] |
| 7-azaindole derivative 97 | JAK2 | 1[6] |
| 6-azaindole derivative 178c | FLT3 | 18[7] |
| 7-azaindole analogue 178d | VEGFR2 | 37[7] |
| 7-azaindolylideneimidazole (C-2 NH-benzyl) | Cdc7 | 20[6] |
| 5-fluoro-7-azaindole derivative (Compound 47) | Cdc7 | 0.07 (Ki)[6] |
| 7-azaindole derivative 8l | Haspin | 14[8] |
| Dual inhibitor 8g | CDK9/CyclinT | (micromolar range)[8] |
| Dual inhibitor 8h | Haspin | (micromolar range)[8] |
FLT3 Signaling Pathway
Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common drivers in acute myeloid leukemia (AML). 3-Methyl-7-azaindole analogs can act as ATP-competitive inhibitors, blocking the constitutive activation of FLT3 and its downstream signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways, thereby inhibiting cell proliferation and survival.
PARP Inhibition: A Role in DNA Damage Repair
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway.[9] Inhibitors of PARP have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through the concept of synthetic lethality. 7-Azaindole-1-carboxamides have been designed as a new class of PARP-1 inhibitors.[4]
Table 2: Anticancer Activity of 7-Azaindole Analogs as Potential PARP Inhibitors
| Compound | Cell Line | GI50 (µM) |
| 4g | MCF-7 | 15.56[9] |
| 4a | MCF-7 | "Good anticancer activity"[9] |
| 4b | MCF-7 | "Good anticancer activity"[9] |
| 4c | MCF-7 | "Good anticancer activity"[9] |
| 4h | MCF-7 | "Good anticancer activity"[9] |
| 4i | MCF-7 | "Good anticancer activity"[9] |
PARP Signaling in DNA Repair
Upon DNA damage, PARP1 binds to single-strand breaks and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation event recruits other DNA repair proteins to the site of damage. 3-Methyl-7-azaindole analogs can inhibit the catalytic activity of PARP, preventing PAR chain formation and trapping PARP at the site of DNA damage, leading to the accumulation of unresolved repair intermediates and ultimately cell death, particularly in cancer cells with deficient homologous recombination repair.
Dopamine D4 Receptor Ligands: Modulating Neurological Pathways
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[10] The 3-aminomethyl-7-azaindole series has been identified as a promising scaffold for developing high-affinity and selective D4 receptor ligands.[10]
Table 3: Binding Affinity of a 3-Substituted 7-Azaindole Analog for Dopamine D4 Receptor
| Compound | Target | Ki (nM) |
| 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine | Dopamine D4 Receptor | 2.0[11] |
Dopamine D4 Receptor Signaling
The dopamine D4 receptor is a D2-like receptor that, upon activation by dopamine, couples to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. 3-Methyl-7-azaindole analogs can act as antagonists at the D4 receptor, blocking the effects of dopamine and modulating downstream signaling cascades.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the activity of 3-methyl-7-azaindole analogs. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.
Protocol 1: FLT3 Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by FLT3 kinase. Inhibition of the kinase results in a decrease in the FRET signal.
Rationale for Method Selection: TR-FRET assays are homogeneous (no-wash), sensitive, and less prone to interference from compound fluorescence compared to standard fluorescence intensity assays, making them well-suited for high-throughput screening.[12]
Experimental Workflow
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of the 3-methyl-7-azaindole analog in 100% DMSO, starting at a concentration 100-fold higher than the desired final maximum concentration.
-
Rationale: Serial dilutions in DMSO allow for consistent solvent concentration across all wells and minimize solubility issues.
-
-
Assay Plate Preparation:
-
Add 2.5 µL of the compound dilutions to triplicate wells of a low-volume 384-well plate. Include wells with DMSO only as a negative control (100% activity) and a known potent FLT3 inhibitor as a positive control.
-
Rationale: Triplicate wells are essential for statistical robustness. Controls are critical to validate the assay performance.
-
-
Kinase and Substrate Addition:
-
Prepare a 2x solution of FLT3 kinase and a GFP-labeled substrate in the kinase reaction buffer.
-
Add 5 µL of this solution to each well.
-
Rationale: The buffer composition is optimized for kinase activity, typically containing a buffering agent (e.g., HEPES), a divalent cation (Mg2+), a reducing agent (DTT), and a carrier protein (BSA) to prevent non-specific binding.[13][14]
-
-
Initiation of Kinase Reaction:
-
Prepare a 4x solution of ATP in the kinase reaction buffer.
-
Add 2.5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for ATP to ensure sensitivity to ATP-competitive inhibitors.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Rationale: Using ATP at its Km concentration provides a balanced sensitivity to both potent and weak ATP-competitive inhibitors.
-
-
Reaction Termination and Detection:
-
Prepare a solution of terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer containing EDTA.
-
Add 10 µL of this solution to each well.
-
Rationale: EDTA chelates Mg2+, an essential cofactor for kinase activity, thus stopping the reaction. The terbium-labeled antibody binds specifically to the phosphorylated substrate.
-
-
Signal Reading and Data Analysis:
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for GFP and 495 nm for terbium).
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cellular PARP Activity Assay (ELISA-based)
This protocol quantifies the levels of poly(ADP-ribose) (PAR) in cell lysates following treatment with a 3-methyl-7-azaindole analog and induction of DNA damage.
Rationale for Method Selection: An ELISA-based assay provides a quantitative and high-throughput method to assess the intracellular activity of PARP inhibitors by directly measuring the product of the PARP enzyme.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line with known PARP activity) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the 3-methyl-7-azaindole analog for 1-2 hours.
-
Rationale: Pre-incubation with the inhibitor allows it to penetrate the cells and engage with the target before DNA damage is induced.
-
-
Induction of DNA Damage:
-
Add a DNA-damaging agent (e.g., H₂O₂ or MMS) to the wells and incubate for a short period (e.g., 10-15 minutes) to stimulate PARP activity.
-
Rationale: This step activates PARP, leading to the synthesis of PAR. The extent of PAR synthesis will be modulated by the presence of the inhibitor.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and PARG inhibitors.
-
Determine the protein concentration of each lysate using a BCA or similar protein assay. Normalize the protein concentrations of all samples.
-
Rationale: PARG is the enzyme that degrades PAR chains, so its inhibition is crucial to preserve the PAR signal for detection. Normalizing protein concentration ensures that any differences in PAR levels are due to inhibitor activity and not variations in cell number.
-
-
PAR ELISA:
-
Coat a 96-well ELISA plate with a PAR-binding reagent or antibody.
-
Add the normalized cell lysates to the wells and incubate to allow the PAR to bind.
-
Wash the wells to remove unbound material.
-
Add a detection antibody (e.g., an anti-PAR antibody conjugated to HRP) and incubate.
-
Wash the wells and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution and read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve if absolute quantification is required.
-
Plot the absorbance values against the inhibitor concentration to determine the IC50 for cellular PARP inhibition.
-
Protocol 3: Dopamine D4 Receptor Binding Assay (Radioligand Competition)
This assay measures the ability of a 3-methyl-7-azaindole analog to compete with a radiolabeled ligand for binding to the dopamine D4 receptor.
Rationale for Method Selection: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[15][16][17][18] A competition assay format allows for the determination of the Ki (inhibitor constant) of an unlabeled compound.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor.
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membranes in the assay buffer.
-
Rationale: Using isolated cell membranes provides a simplified system to study the direct interaction of the compound with the receptor without the complexity of intact cells.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone), and serial dilutions of the 3-methyl-7-azaindole analog.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known D4 antagonist).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rationale: The fixed concentration of the radioligand is typically at or below its Kd for the receptor to ensure sensitivity to competition.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Rationale: Rapid filtration and cold washes are essential to minimize dissociation of the radioligand from the receptor during the separation step.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the competitor compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion
The 3-methyl-7-azaindole scaffold represents a versatile and highly adaptable platform for the design of potent and selective modulators of a variety of therapeutically relevant proteins. The insights into the structure-activity relationships presented in this guide, coupled with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to advance their discovery programs. While the direct comparison of 3-methyl-7-azaindole analogs with other inhibitors requires careful consideration of assay conditions, the available data suggest that this scaffold holds significant promise for the development of next-generation therapeutics. Further exploration of substitutions at the 3-position, in combination with modifications at other positions of the 7-azaindole ring, will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
-
Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]
-
Creative Bioarray. Radioligand Binding Assay. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
- Davenport, A. P., & Kuc, R. E. (2000). Radioligand Binding Assays and Their Analysis. In Methods in Molecular Biology, vol. 132, pp. 291-315. Humana Press.
- Chalmers, D. T., & Behan, D. P. (1999). Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands. Bioorganic & Medicinal Chemistry Letters, 9(4), 585-588.
- Davenport, A. P., & Kuc, R. E. (2000). Radioligand Binding Assays and Their Analysis. Methods in Molecular Biology, 132, 291-315.
- Grimm, M., et al. (2020). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. European Journal of Medicinal Chemistry, 187, 111953.
- Zhang, Y., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1935-1941.
- Daydé-Cazals, B., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(8), 3886-3905.
- Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
- Beteck, R. M., et al. (2019). Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3344-3353.
- Li, Y., et al. (2021). A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. ChemistrySelect, 6(16), 3939-3945.
- Motati, D. R., et al. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(31), 5218-5236.
- Sharma, N., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors.
- Beteck, R. M., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468.
- Gibson, B. A., et al. (2016). Basal activity of a PARP1-NuA4 complex varies dramatically across cancer cell lines. Cell Cycle, 15(1), 125-135.
- Löber, S., et al. (1999). Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps. Bioorganic & Medicinal Chemistry Letters, 9(1), 97-102.
-
BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]
-
Patsnap Synapse. How to Choose the Right Buffer for Enzyme Activity Tests. 2025. [Link]
- Zapparoli, G. V., et al. (2021). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. Cancers, 13(16), 4079.
- Wang, Y., et al. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry, 66(2), 1157-1174.
- Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100311.
- Wang, Y., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 238, 114467.
- Bandarage, U. K., et al. (2018). Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(12), 2133-2137.
-
BMG LABTECH. Kinase assays. 2020. [Link]
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
- Boateng, S. Y., & Wiemer, A. J. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega, 8(43), 40581-40589.
- Wodajo, F. M., et al. (2016). Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach. ACS Medicinal Chemistry Letters, 7(10), 922-927.
- Di Bello, E., et al. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 230, 114109.
- Fernandez, M., et al. (2013). Importance of detergents for in vitro phosphorylation?.
- Jean, L., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19937-19979.
- Jean, L., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19937-19979.
- Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 8. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-7-azaindole-5-boronic acid
As researchers and drug development professionals, our work with novel chemical entities like 3-Methyl-7-azaindole-5-boronic acid is foundational to discovery. However, our responsibility extends beyond the synthesis and application of these compounds to their safe and compliant disposal. Improper chemical waste management not only poses significant safety and environmental risks but can also result in severe regulatory penalties.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Methyl-7-azaindole-5-boronic acid. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures, ensuring that every action is grounded in scientific integrity and a commitment to safety.
Section 1: Hazard Assessment & Chemical Profile
Understanding the inherent hazards of a compound is the first step toward safe handling and disposal. 3-Methyl-7-azaindole-5-boronic acid combines two key structural motifs: the 7-azaindole core and the boronic acid functional group. Each contributes to its overall hazard profile.
-
7-Azaindole Moiety: The parent 7-azaindole structure is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2] Upon combustion, it can release toxic nitrogen oxides (NOx).[1][3][4] It is also incompatible with strong acids and strong oxidizing agents.[2][4]
-
Boronic Acid Moiety: Boronic acids are Lewis acids and can engage in unique interactions.[5] Critically, recent studies have raised concerns about the potential mutagenicity of some boronic acids, suggesting they should be handled with caution.[5][6]
Therefore, 3-Methyl-7-azaindole-5-boronic acid must be treated as a hazardous chemical waste stream, even in small quantities.[7]
Table 1: Key Data for 3-Methyl-7-azaindole-5-boronic acid and Related Compounds
| Property | Value / Information | Source |
| Chemical Name | 3-Methyl-7-azaindole-5-boronic acid | - |
| CAS Number | 1111637-95-6 (for pinacol ester) | [8][9] |
| Molecular Formula | C8H9BN2O2 | - |
| Appearance | Typically a solid (powder) | [10][11] |
| Known Hazards | Skin Irritant, Eye Irritant, Potential Respiratory Irritant. Some boronic acids are potential mutagens. | [1][2][5] |
| Incompatibilities | Strong oxidizing agents, Strong acids. | [2][4] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). | [1][3] |
Section 2: Core Principles of Compliant Disposal
All chemical disposal procedures are governed by regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13][14] The following principles are paramount.
-
Waste Minimization: The most effective disposal strategy is to generate less waste. Plan experiments to use the minimum required amount of the chemical.
-
Segregation: Never mix different chemical waste streams. 3-Methyl-7-azaindole-5-boronic acid waste should be kept separate from other chemical, biological, or radioactive waste unless explicitly instructed by your institution's Environmental Health & Safety (EH&S) department.
-
Accumulation & Storage: Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][15][16] This area must be under the control of laboratory personnel and within their line of sight.[15]
Section 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for handling waste from the moment of generation to its final hand-off.
Part A: Solid Waste Disposal
This applies to unused or expired 3-Methyl-7-azaindole-5-boronic acid, as well as grossly contaminated items like weigh paper or spill pads.
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE:
-
Nitrile gloves (inspect before use).[17]
-
Safety glasses or goggles.
-
A lab coat.
-
-
Container Selection:
-
Use a designated, leak-proof container with a secure screw-top lid. The container must be made of a material compatible with the chemical (e.g., HDPE).
-
The container must be clean and dry before the first addition of waste.
-
-
Waste Transfer:
-
Carefully transfer the solid waste into the designated container using a funnel or other appropriate tools to prevent spillage.
-
Do not compact the powder, as this can create dust.
-
-
Labeling:
-
The moment the first particle of waste enters the container, it must be labeled. According to EPA regulations, the label must include:[15][16]
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "3-Methyl-7-azaindole-5-boronic acid" .
-
An indication of the hazards (e.g., "Irritant").[16]
-
-
-
Storage:
-
Securely close the container lid.
-
Place the container in your designated Satellite Accumulation Area (SAA).
-
The SAA must have secondary containment (like a tray or bin) capable of holding the contents of the largest container within it.[7]
-
Part B: Aqueous & Solvent Rinsate Disposal
This applies to dilute solutions resulting from rinsing contaminated glassware.
-
Segregation is Key: The rinsate from this compound is considered aqueous hazardous waste. It should not be poured down the drain.[7]
-
Container Selection: Use a separate, clearly labeled hazardous waste container for aqueous/solvent waste streams.
-
Labeling: Label the container with "Hazardous Waste," the name of the solvent (e.g., "Aqueous Waste," "Methanol Waste"), and list "Trace 3-Methyl-7-azaindole-5-boronic acid" as a component.
-
Storage: Store this liquid waste container in the SAA alongside the solid waste, ensuring it is also within secondary containment.
Part C: Disposal of Contaminated Labware
This applies to items with trace contamination, such as pipette tips, gloves, and wipes.
-
Collection: Place these items in a dedicated, sealed plastic bag or a labeled container.
-
Labeling: Label the bag or container as "Hazardous Waste - Contaminated Debris" and list the contaminant ("3-Methyl-7-azaindole-5-boronic acid").
-
Disposal Route: This stream is typically disposed of as solid hazardous waste. Consult your EH&S office for specific institutional policies.
Section 4: Spill Management & Final Disposal
Small Spills: For minor spills of solid material in a controlled laboratory setting:
-
Alert Personnel: Inform colleagues in the immediate area.
-
Don PPE: Ensure you are wearing your full PPE.
-
Containment: Gently cover the spill with an absorbent material from a chemical spill kit to prevent dust from becoming airborne.
-
Collection: Carefully scoop the material and absorbent into your solid hazardous waste container.
-
Decontamination: Wipe the area with an appropriate solvent and dispose of the wipe as contaminated debris.
-
Reporting: Report the spill to your supervisor or EH&S department, as per your institution's policy.[18]
Final Disposal: The ultimate disposal of hazardous waste is a regulated process that must be handled by professionals.[2][19] Once your waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), contact your institution's EH&S department.[7] They will arrange for a licensed hazardous waste hauler to collect, transport, and dispose of the material in compliance with all federal and state regulations.
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from 3-Methyl-7-azaindole-5-boronic acid.
Caption: Disposal workflow for 3-Methyl-7-azaindole-5-boronic acid.
Conclusion
The proper disposal of 3-Methyl-7-azaindole-5-boronic acid is a non-negotiable aspect of responsible research. By understanding the compound's specific hazards and adhering to established regulatory principles, we protect ourselves, our colleagues, and the environment. This protocol serves as a foundational guide; always prioritize your institution's specific Environmental Health & Safety (EH&S) policies and consult them whenever a question arises.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
-
American Society for Clinical Laboratory Science. Managing Hazardous Chemical Waste in the Lab. [Link]
-
Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
Jubilant Ingrevia Limited. 7-Azaindole Safety Data Sheet. [Link]
-
Carl ROTH. Safety Data Sheet - 7-Azaindole. [Link]
-
Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
Fisher Scientific. Safety Data Sheet - 7-Azaindole (alternative). [Link]
-
CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
-
OSHA Outreach Courses. OSHA Guidelines for Cleaning Up Small Chemical Spills. [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]
-
INDOFINE Chemical Company, Inc. Safety Data Sheet - 3a-Azaindole-5-boronic acid. [Link]
-
U.S. Chemical Storage. What are the OSHA Requirements for Hazardous Chemical Storage? [Link]
-
RosDok - University of Rostock. Synthetic approaches for the synthesis of 7-azaindole derivatives. [Link]
-
Wikipedia. Boronic acid. [Link]
-
Reddit. Trying to remove a boronic acid in a workup. Help! [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Accounts of Chemical Research. Synthesis and Applications of Boronate Affinity Materials. [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. 7-Azaindole - Safety Data Sheet [chemicalbook.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. silicycle.com [silicycle.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. 3-Methyl-7-azaindole-5-boronic acid | 1111637-95-6 [chemicalbook.com]
- 9. CAS 1111637-95-6 | 3-Methyl-7-azaindole-5-boronic acid pinacol ester - Synblock [synblock.com]
- 10. 7-Azaindole-5-boronic acid pinacol ester 97 754214-56-7 [sigmaaldrich.com]
- 11. H50044.MD [thermofisher.com]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. One moment, please... [cdms.com]
- 14. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. medlabmag.com [medlabmag.com]
- 17. indofinechemical.com [indofinechemical.com]
- 18. youtube.com [youtube.com]
- 19. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 3-Methyl-7-azaindole-5-boronic acid
As researchers and drug development professionals, our work with novel chemical entities like 3-Methyl-7-azaindole-5-boronic acid is foundational to innovation. However, the privilege of working with such compounds comes with the profound responsibility of ensuring safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for handling this specific molecule. Our goal is to instill a deep, proactive safety culture by explaining the causality behind each recommendation, ensuring every protocol is a self-validating system of protection.
Hazard Identification and Risk Profile
While a comprehensive toxicological profile for 3-Methyl-7-azaindole-5-boronic acid is not extensively documented in publicly available literature, we can construct a reliable risk profile by analyzing its constituent chemical classes: boronic acids and azaindole derivatives.
-
Boronic Acids: This class of compounds is known to be irritating to the eyes, skin, and respiratory system.[1][2][3] The primary risk when handling the solid form is the inhalation of fine dust particles.[1][4] Furthermore, recent studies have indicated that some boronic acids and related reagents may exhibit mutagenic properties, necessitating cautious handling to minimize exposure.[5][6] Boronic acids can also undergo oxidative degradation, and their stability can be pH-dependent.[7][8]
-
Azaindole Derivatives: The 7-azaindole scaffold is a privileged structure in medicinal chemistry.[9] While the parent 7-azaindole is not classified as acutely toxic, related compounds can cause skin and eye irritation.[10][11] As with many novel heterocyclic compounds, the health hazards of specific derivatives like this one have not been fully investigated, and they should be handled with the assumption of unknown toxicity.[12][13]
Summary of Potential Hazards:
| Hazard Type | Potential Effect | Rationale |
|---|---|---|
| Acute Toxicity | Skin, eye, and respiratory tract irritation.[1][2][11] | Common characteristic of boronic acids and functionalized heterocyclic compounds. |
| Chronic Toxicity | Potential for mutagenicity.[5][6] | A known risk for some compounds in the boronic acid class. Long-term exposure should be minimized. |
| Physical Hazard | Fine dust can be easily aerosolized. | The solid, powdered nature of the compound increases the risk of inhalation.[14] |
| Chemical Hazard | Susceptible to oxidative and pH-dependent degradation.[7] | Inherent instability in some boronic acids can affect material integrity and reaction stoichiometry. |
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, the primary strategy is to engineer out the hazard at the source.
-
Chemical Fume Hood: All weighing and handling of solid 3-Methyl-7-azaindole-5-boronic acid must be conducted inside a certified chemical fume hood.[4][13] This is non-negotiable. The fume hood's constant airflow contains dust and prevents inhalation.
-
Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.[1][2]
-
Accessible Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible and have been recently tested.[1][15]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between you and the chemical. Its selection and use must be deliberate and informed. The following suite of PPE is mandatory for handling 3-Methyl-7-azaindole-5-boronic acid.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][4] | Protects eyes from airborne dust particles and accidental splashes.[4] A face shield may be required when handling larger quantities. |
| Hand Protection | Chemically resistant nitrile gloves.[1][4] | Prevents direct skin contact. Gloves must be inspected for tears before use and changed immediately if contamination is suspected.[12][13] |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[1][4] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required.[1][4] | Essential for preventing the inhalation of fine dust particles, even when working in a fume hood, especially during weighing operations.[4][10] |
Procedural Guidance: Safe Handling Workflow
Adherence to a strict operational protocol is crucial for safety. The following step-by-step procedures provide a framework for safe handling.
Risk Assessment Workflow
Before any work begins, a dynamic risk assessment should be performed. This ensures all safety aspects have been considered for the specific experiment planned.
Caption: Risk assessment workflow before handling the chemical.
Protocol for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Step-by-Step Handling Procedure
-
Preparation: Ensure the fume hood is on and the sash is at the appropriate height. Clean the work area and gather all necessary equipment.
-
Don PPE: Follow the donning sequence outlined in the diagram above.
-
Weighing: Carefully weigh the desired amount of 3-Methyl-7-azaindole-5-boronic acid on weighing paper or in a container. Perform this task deep within the fume hood to minimize the escape of dust.
-
Transfer: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as dropping the powder from a height.
-
Post-Transfer: Tightly cap the source container immediately after use.
-
Cleanup: Gently wipe down the spatula and work surface with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.
-
Doff PPE: Before leaving the immediate work area, follow the doffing sequence. Wash hands thoroughly with soap and water after removing all PPE.[2][12]
Spill and Emergency Procedures
Pre-planning is essential for a safe response to accidental spills.[15]
Minor Spill (less than 1 gram, contained in fume hood)
-
Alert: Notify others in the immediate area.
-
Isolate: Keep the fume hood running.
-
Protect: Ensure you are wearing the full suite of PPE as described above.
-
Clean: Gently cover the spill with a damp paper towel to avoid raising dust.[16] Carefully wipe the area from the outside in.
-
Collect: Place all contaminated materials (paper towels, gloves) into a clearly labeled hazardous waste bag or container.[1][16]
-
Decontaminate: Wipe the area with soap and water.[15]
Major Spill (outside of a fume hood or greater than 1 gram)
-
Evacuate: Immediately evacuate the area and alert all personnel to leave.[15]
-
Isolate: Close the doors to the laboratory to confine the spill.
-
Report: Notify your institution's Emergency Health and Safety (EHS) office and your supervisor immediately. Provide details on the chemical, location, and quantity spilled.
-
Decontaminate: If you have come into contact with the chemical, remove contaminated clothing and use the safety shower or eyewash for at least 15 minutes.[1][15] Seek immediate medical attention.
Do not attempt to clean up a major spill yourself unless you are specifically trained and equipped for hazardous material response.
Waste Disposal
All waste materials contaminated with 3-Methyl-7-azaindole-5-boronic acid must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, paper towels, and any excess chemical. Place these items in a sealed, labeled hazardous waste container.[2]
-
Empty Containers: The original container should also be disposed of as hazardous waste unless fully decontaminated.
-
Labeling: Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.
-
Regulations: Follow all local, regional, and national regulations for hazardous waste disposal.[2]
By integrating these principles and procedures into your daily laboratory operations, you build a foundation of safety that protects not only yourself but your entire research community.
References
- Benchchem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- ChemicalBook. (n.d.). 3-Methyl-7-azaindole-5-boronic acid | 1111637-95-6.
- Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole.
- Benchchem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
- Jubilant Ingrevia Limited. (n.d.). 7-Azaindole Safety Data Sheet.
- BLD Pharmatech. (n.d.). Safety Data Sheet - (7-Chloroquinolin-3-yl)boronic acid.
- Synblock. (n.d.). CAS 1111637-95-6 | 3-Methyl-7-azaindole-5-boronic acid pinacol ester.
- EHSO. (2025-2026). EHSO Manual: Spill Control/Emergency Response.
- Fisher Scientific. (2023). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester.
- INDOFINE Chemical Company, Inc. (n.d.). SAFETY DATA SHEET - 3a-Azaindole-5-boronic acid.
- University of California. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Methylboronic acid.
- OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98% (For Synthesis).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Methylindazole-6-boronic acid.
- Weill Cornell Medicine. (n.d.). Hazardous Material Spill | Emergency Information.
- SiliCycle Inc. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
- Apollo Scientific. (2023). Safety Data Sheet - 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester.
- ACS Publications. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development.
- PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pnas.org [pnas.org]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. carlroth.com [carlroth.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. indofinechemical.com [indofinechemical.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 16. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
